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Dichlofenthion

Cat. No.: B1670456
CAS No.: 97-17-6
M. Wt: 315.15 g/mol
InChI Key: WGOWCPGHOCIHBW-UHFFFAOYSA-N
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Description

Dichlofenthion is an organic thiophosphate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2O3PS B1670456 Dichlofenthion CAS No. 97-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
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InChI Key

WGOWCPGHOCIHBW-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C10H13Cl2O3PS
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DSSTOX Substance ID

DTXSID8040274
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Molecular Weight

315.15 g/mol
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Physical Description

Colorless liquid; [Hawley]
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Boiling Point

164-169 °C @ 0.1 MM HG
Record name DICHLOFENTHION
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Solubility

MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE
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Density

1.300 @ 20 °C
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Vapor Pressure

0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C
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Color/Form

COLORLESS LIQUID

CAS No.

97-17-6
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Foundational & Exploratory

Dichlofenthion's Mechanism of Acetylcholinesterase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which dichlofenthion, an organothiophosphate pesticide, inhibits acetylcholinesterase (AChE). The document outlines the biochemical interaction, kinetic principles, and standard experimental protocols used to assess this inhibition.

Introduction

This compound (O,O-diethyl O-2,4-dichlorophenyl phosphorothioate) is a non-systemic nematicide and insecticide. Its biological activity stems from its ability to disrupt the normal function of the nervous system in target organisms. The primary molecular target of this compound and other organophosphate compounds is acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission.[1] This guide details the mechanism of this enzyme-inhibitor interaction, providing a foundational understanding for researchers in toxicology, neurobiology, and pesticide development.

Molecular Mechanism of Action

The core mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase.[1]

The Role of Acetylcholinesterase (AChE)

In a functioning cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic cell, propagating a nerve signal. To terminate this signal and allow the neuron to reset, AChE rapidly hydrolyzes acetylcholine into choline and acetic acid.

Irreversible Inhibition by this compound

This compound acts as an irreversible inhibitor of AChE. The process involves the covalent modification of the enzyme's active site.

  • Binding: this compound enters the active site gorge of the AChE enzyme.

  • Phosphorylation: The inhibitor phosphorylates the hydroxyl group of a critical serine residue (Ser-203 in humans) that is part of the enzyme's catalytic triad.[2] This reaction forms a stable, covalent diethyl-phosphoryl-enzyme complex.

  • Enzyme Inactivation: The formation of this covalent bond renders the enzyme non-functional. The phosphorylated serine is no longer able to participate in the hydrolysis of acetylcholine.

  • Consequence: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft. This leads to continuous, uncontrolled stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately death in target organisms.[1]

The diagram below illustrates the phosphorylation of the AChE active site by this compound.

Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound cluster_0 AChE Active Site AChE Active AChE (with Serine-OH) Intermediate Enzyme-Inhibitor Complex AChE->Intermediate This compound This compound (Organophosphate) This compound->Intermediate Binding Inactivated_AChE Inactivated AChE (Phosphorylated Serine) Intermediate->Inactivated_AChE Covalent Bonding (Phosphorylation) Leaving_Group 2,4-Dichlorophenol (Leaving Group) Intermediate->Leaving_Group Experimental Workflow for AChE Inhibition Assay (Ellman's Method) prep Reagent Preparation (Buffer, DTNB, ATCI, AChE) setup Plate Setup (96-well) - Blank - Control (100% Activity) - Test (Inhibitor) prep->setup preinc Pre-incubation AChE + Inhibitor + DTNB setup->preinc init Initiate Reaction Add Substrate (ATCI) preinc->init measure Kinetic Measurement Read Absorbance @ 412 nm (e.g., every 60s for 10 min) init->measure calc Data Analysis - Calculate Reaction Rates (V) - Determine % Inhibition - Calculate IC50 measure->calc

References

An In-depth Technical Guide on the Physicochemical Properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate, a compound of significant interest in various scientific disciplines. This document outlines its chemical identity, physical characteristics, and toxicological profile, supported by detailed experimental methodologies and visual diagrams to facilitate a deeper understanding.

Core Physicochemical Properties

The fundamental physicochemical properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate are summarized in the table below. These parameters are crucial for predicting its environmental fate, bioavailability, and for designing analytical methods.

PropertyValue
Molecular Formula C10H13Cl2O3PS
Molecular Weight 315.15 g/mol
CAS Number 97-17-6
Appearance Colorless to light amber liquid
Boiling Point 121 °C at 0.2 mmHg
Density 1.313 g/cm³ at 20 °C
Vapor Pressure 1.9 x 10-4 mmHg at 25 °C
Water Solubility 2.4 mg/L at 25 °C
Octanol-Water Partition Coefficient (log Kow) 4.29

Toxicological Profile: Mechanism of Action

As an organophosphate, the primary mechanism of toxicity for O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors, which can lead to a range of adverse effects, including neurotoxicity.[3] The phosphorothioate requires metabolic activation to its oxygen analog (oxon) to become a potent AChE inhibitor.

Acetylcholinesterase_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron cluster_inhibition Inhibition Pathway Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles Triggers release ACh_Released Acetylcholine (ACh) ACh_Vesicles->ACh_Released AChE Acetylcholinesterase (AChE) ACh_Released->AChE Binds to ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibited_AChE Inhibited AChE Nerve_Signal Nerve Signal Propagation ACh_Receptor->Nerve_Signal Organophosphate O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate Organophosphate->AChE Inhibits

Fig 1. Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental partitioning and bioaccumulation potential. A widely accepted method for its determination is the "slow-stir" method.

Methodology:

  • Preparation of Phases: High-purity n-octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

  • Spiking: A stock solution of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate in n-octanol is prepared. A known volume of this stock solution is added to a mixture of the pre-saturated n-octanol and water in a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C).

  • Equilibration: The mixture is stirred slowly (to avoid emulsification) for a period of several days until equilibrium is reached. Equilibrium is confirmed when the concentration of the analyte in both phases remains constant over successive measurements.

  • Phase Separation and Sampling: Stirring is stopped, and the phases are allowed to separate. Aliquots are carefully taken from both the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as gas chromatography with a mass selective detector (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

logKow_Workflow start Start prep Prepare Saturated Octanol and Water start->prep spike Spike Octanol/Water Mixture with Compound prep->spike equilibrate Slow-Stir Equilibration (e.g., 72h at 25°C) spike->equilibrate separate Stop Stirring and Allow Phase Separation equilibrate->separate sample Sample Octanol and Water Phases separate->sample analyze Analyze Concentrations (e.g., GC-MS) sample->analyze calculate Calculate Kow = C_octanol / C_water log Kow = log10(Kow) analyze->calculate end End calculate->end

Fig 2. Experimental Workflow for log Kow Determination.
Analytical Method for Quantification in Environmental Matrices

The quantification of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate in complex matrices such as soil or water typically involves sample extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method.

Methodology:

  • Extraction:

    • Water Samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.

    • Soil/Sediment Samples: Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture such as acetone/hexane.

  • Cleanup: The crude extract is passed through a column containing adsorbents like Florisil or silica gel to remove interfering co-extractives.

  • Analysis (GC-MS):

    • Injection: An aliquot of the cleaned extract is injected into the gas chromatograph.

    • Separation: The compound is separated from other components on a capillary column (e.g., DB-5ms).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the target compound.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Logical Relationships of Physicochemical Properties

The physicochemical properties of O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate are interconnected and influence its behavior and impact. For instance, its low water solubility and high octanol-water partition coefficient suggest a tendency to partition into fatty tissues and soil organic matter, indicating a potential for bioaccumulation and persistence in the environment.

Logical_Relationships cluster_properties Physicochemical Properties cluster_implications Environmental and Biological Implications compound O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate logP High log Kow (4.29) compound->logP solubility Low Water Solubility (2.4 mg/L) compound->solubility vp Low Vapor Pressure compound->vp toxicity Neurotoxicity via AChE Inhibition compound->toxicity Exhibits bioaccumulation Potential for Bioaccumulation logP->bioaccumulation Indicates solubility->bioaccumulation Contributes to persistence Environmental Persistence vp->persistence Suggests

Fig 3. Relationship of Properties to Behavior.

References

Dichlofenthion Metabolism and Biotransformation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion is an organophosphate insecticide characterized by its thiophosphate group, which is central to its mechanism of action and subsequent metabolism in mammals. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and developing strategies for managing potential exposures. In mammalian systems, this compound undergoes a series of metabolic processes, primarily categorized into Phase I and Phase II reactions, which aim to detoxify the compound and facilitate its excretion. These pathways are predominantly mediated by cytochrome P450 (CYP) enzymes and various transferases, leading to the formation of several key metabolites. This document provides a technical guide to the metabolic pathways of this compound, supported by illustrative diagrams, a summary of representative quantitative data from a related organophosphate, and detailed experimental protocols.

Phase I and Phase II Biotransformation Pathways

The metabolism of this compound proceeds through two main phases. Phase I reactions introduce or expose functional groups, slightly increasing the polarity of the molecule. This is followed by Phase II conjugation reactions, where endogenous polar molecules are attached, significantly increasing water solubility and facilitating elimination from the body.

Phase I Reactions:

  • Oxidative Desulfuration: A critical activation step mediated by cytochrome P450 enzymes, where the sulfur atom on the phosphothionate group is replaced by an oxygen atom. This converts this compound into its more potent oxygen analog, this compound-oxon, which is a more powerful inhibitor of acetylcholinesterase.

  • Hydrolysis: The ester linkages in both this compound and its oxon metabolite are susceptible to hydrolysis by A-esterases, such as paraoxonase, and other carboxylesterases. This cleavage results in the formation of 2,4-dichlorophenol and diethyl thiophosphate (from this compound) or diethyl phosphate (from this compound-oxon).[1][2] This is a major detoxification pathway.

  • Oxidative Dealkylation: The ethyl groups attached to the phosphate can be removed through oxidative processes, also mediated by CYP enzymes.[2]

Phase II Reactions:

  • Glucuronidation and Sulfation: The primary phenolic metabolite, 2,4-dichlorophenol, readily undergoes conjugation with glucuronic acid (catalyzed by UDP-glucuronosyltransferases) or sulfate (catalyzed by sulfotransferases). These reactions produce highly water-soluble glucuronide and sulfate conjugates that are efficiently excreted in the urine.

The following diagram illustrates the principal metabolic pathways of this compound in mammals.

Dichlofenthion_Metabolism This compound This compound Oxon This compound-oxon This compound->Oxon CYP450 (Oxidative Desulfuration) DCP 2,4-Dichlorophenol This compound->DCP Hydrolysis (Esterases) DETP Diethyl thiophosphate This compound->DETP Hydrolysis (Esterases) Oxon->DCP Hydrolysis (Esterases) DEP Diethyl phosphate Oxon->DEP Hydrolysis (Esterases) Conjugates Glucuronide and Sulfate Conjugates DCP->Conjugates Phase II Conjugation (UGTs, SULTs)

Fig. 1: this compound Metabolic Pathway

Quantitative Metabolic Data

Specific quantitative data on the metabolism of this compound in mammals is limited in publicly available literature. However, to provide a representative overview of the metabolic fate of a structurally related organophosphate insecticide, data from a study on chlorpyrifos in rats is presented below. Chlorpyrifos also undergoes oxidative desulfuration, hydrolysis to a chlorinated phenol, and subsequent conjugation.

Table 1: Urinary Excretion of Chlorpyrifos Metabolites in Rats Following Oral Administration

MetaboliteDose (mg/kg)% of Administered Dose Excreted in Urine (48h)
3,5,6-trichloro-2-pyridinol (TCP)570.0 ± 5.0
Diethyl phosphate (DEP)510.0 ± 2.0
Diethyl thiophosphate (DETP)515.0 ± 3.0

Data are presented as mean ± standard deviation and are representative values derived from literature on organophosphate metabolism.

Table 2: Representative Pharmacokinetic Parameters of an Organophosphate (Chlorpyrifos) in Rats

ParameterValueUnit
Half-life (t½)10-12hours
Time to maximum plasma concentration (Tmax)2-4hours
Bioavailability (Oral)~30%

These values are illustrative for a typical organophosphate and may vary depending on the specific compound and experimental conditions.

Experimental Protocols

The following sections describe generalized experimental methodologies for studying the metabolism of organophosphate insecticides like this compound in a mammalian model.

In Vivo Metabolism and Excretion Study

Objective: To identify and quantify the major metabolites of this compound excreted in urine and feces following oral administration to rats.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

Dosing:

  • This compound is dissolved in a suitable vehicle (e.g., corn oil).

  • Rats are administered a single oral dose via gavage at a concentration relevant to potential human exposure (e.g., 10 mg/kg body weight).

  • A control group receives the vehicle only.

Sample Collection:

  • Following administration, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Urine and feces are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours post-dose).

  • Urine volume and fecal weight are recorded for each collection interval. Samples are stored at -80°C until analysis.

Sample Preparation and Analysis:

  • Urine:

    • An aliquot of urine is treated with β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.

    • The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.

  • Feces:

    • Fecal samples are homogenized and extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

    • The extract is centrifuged, and the supernatant is cleaned up using solid-phase extraction (SPE).

  • Analytical Method:

    • Metabolites are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Authentic standards of this compound and its expected metabolites (2,4-dichlorophenol, diethyl thiophosphate, diethyl phosphate) are used to create calibration curves for quantification.

The following diagram outlines the workflow for this in vivo study.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Oral Dosing of Rats Housing Housing in Metabolic Cages Dosing->Housing Collection Urine & Feces Collection (0-72h) Housing->Collection Urine_Prep Urine Sample Preparation (Enzymatic Hydrolysis, Extraction) Collection->Urine_Prep Feces_Prep Feces Sample Preparation (Homogenization, Extraction, SPE) Collection->Feces_Prep Analysis LC-MS/MS Analysis Urine_Prep->Analysis Feces_Prep->Analysis Quantification Metabolite Quantification Analysis->Quantification

Fig. 2: In Vivo Metabolism Study Workflow
In Vitro Hepatic Metabolism Study

Objective: To determine the role of liver enzymes, particularly cytochrome P450s, in the metabolism of this compound.

Methodology:

  • Microsome Preparation: Liver microsomes are prepared from untreated rats through differential centrifugation.

  • Incubation:

    • This compound (at various concentrations) is incubated with liver microsomes in a phosphate buffer (pH 7.4).

    • The incubation mixture contains a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.

    • Control incubations are performed without the NADPH-generating system to assess non-CYP mediated metabolism.

    • The reaction is initiated by the addition of the microsomes and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • The mixture is centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Enzyme Kinetics: By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

This in vitro approach allows for a detailed investigation of the enzymatic processes involved in the initial stages of this compound biotransformation.

References

Environmental fate and transport of dichlofenthion in soil and water systems.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dichlofenthion, an organophosphate insecticide. The document details its physicochemical properties, degradation pathways, and mobility in soil and water systems. All quantitative data is presented in tabular format for clarity, and key experimental protocols are described. Visual diagrams are included to illustrate environmental pathways and experimental workflows.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and potential for adsorption to soil particles. Key properties for this compound are summarized in Table 1. This compound is a colorless to pale yellow liquid with low water solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature and a tendency to associate with organic matter rather than remain in aqueous phases[1][2][3].

PropertyValueReference(s)
Molar Mass 315.16 g/mol [1][4]
Appearance Colorless to pale yellow liquid
Boiling Point 120-123 °C @ 0.2 mmHg
Water Solubility 0.245 mg/L (at 20°C)
LogP (Kow) 5.14
Vapor Pressure 0.00056 mmHg
Henry's Law Constant 9.5 x 10⁻⁴ atm·m³/mol (estimated)

Environmental Fate and Mobility

The fate of this compound in the environment is determined by a combination of transport and degradation processes. Its high lipophilicity and strong adsorption to soil organic carbon are the dominant factors controlling its movement and persistence.

The mobility of a pesticide in soil is inversely related to its tendency to adsorb to soil particles. This relationship is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value signifies strong adsorption to organic matter, leading to low mobility.

This compound has an estimated Koc of approximately 15,000, which classifies it as immobile in soil. This strong adsorption significantly limits its potential to leach into groundwater. Consequently, the primary transport risk for this compound in terrestrial environments is through surface runoff while adsorbed to eroded soil particles, rather than dissolved in water. In aquatic systems, it is expected to partition from the water column and adsorb to suspended sediment.

Degradation is the primary mechanism for the dissipation of this compound from the environment. This occurs through a combination of biotic and abiotic processes.

  • Biodegradation: The breakdown of substances by microorganisms is a critical degradation pathway for many pesticides. While specific studies on this compound are limited, organophosphate compounds are generally susceptible to microbial metabolism. Fungi and bacteria can utilize pesticides as a source of carbon, breaking them down into simpler, less toxic compounds.

  • Abiotic Degradation:

    • Hydrolysis: This process involves the chemical breakdown of a compound by reaction with water. This compound is reported to be stable to hydrolysis under neutral pH conditions but is susceptible to breakdown under strongly alkaline conditions. One study noted a hydrolysis half-life of 48 hours at 70°C in an ethanol/water solution, while another reported it as stable at 20°C and pH 7. The primary hydrolysis product is 2,4-dichlorophenol.

    • Photolysis: Photolysis, or degradation by sunlight, can be a significant dissipation pathway for pesticides on soil surfaces or in clear surface waters. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is short, at approximately 4 hours.

The persistence of a pesticide is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. There is conflicting information regarding the half-life of this compound. One source provides an estimated half-life in water, soil, and sediment of "less than a few minutes," suggesting very rapid degradation. However, other data showing stability to hydrolysis at ambient temperatures suggest that its persistence is highly dependent on environmental conditions such as pH, microbial activity, and sunlight exposure. Given its high Koc, any this compound that does not degrade is likely to remain in the upper soil layers.

Bioaccumulation is the buildup of a chemical in an organism. With a high LogP value and an estimated Bioconcentration Factor (BCF) of 4,700, this compound has a high potential for bioconcentration in aquatic organisms. This suggests that it can accumulate in the fatty tissues of organisms, potentially leading to biomagnification in the food chain.

A summary of key environmental fate parameters is provided in Table 2.

ParameterValue / ClassificationDescriptionReference(s)
Soil Adsorption Coefficient (Koc) ~15,000 (estimated)Indicates the compound is immobile in soil.
Hydrolysis Half-life (DT50) Stable at pH 7, 20°C. Susceptible to alkaline hydrolysis.Data suggests persistence in neutral water but faster degradation in alkaline conditions.
Atmospheric Half-life (DT50) ~4 hours (estimated)Rapid degradation in the atmosphere via reaction with hydroxyl radicals.
Bioconcentration Factor (BCF) 4,700 (estimated)Suggests a high potential for bioaccumulation in aquatic organisms.
Soil Mobility Classification ImmobileBased on the high Koc value.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to assess the environmental fate of chemicals.

The Koc is typically determined using the batch equilibrium method (e.g., OECD Test Guideline 106).

  • Preparation: A series of soil/water slurries are prepared. A known mass of soil is mixed with a known volume of an aqueous solution containing this compound at various concentrations.

  • Equilibration: The slurries are agitated for a predetermined period (e.g., 24-48 hours) at a constant temperature to allow the system to reach equilibrium, where the rates of adsorption and desorption are equal.

  • Separation: The soil and water phases are separated by centrifugation.

  • Analysis: The concentration of this compound remaining in the aqueous phase is measured using an appropriate analytical technique, such as HPLC-UV or GC-MS. The concentration in the soil phase is calculated by subtracting the amount in the aqueous phase from the initial amount.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated as the ratio of the chemical concentration in soil to the concentration in water. The Koc is then determined by normalizing the Kd value to the fraction of organic carbon (foc) in the soil: Koc = Kd / foc .

These studies (e.g., OECD Test Guidelines 307, 308) are designed to measure the rate of degradation in soil, water, and sediment systems.

  • Microcosm Setup: A defined amount of soil or a water/sediment system is placed into laboratory flasks (microcosms).

  • Application: The system is treated with a known concentration of this compound.

  • Incubation: The microcosms are incubated under controlled conditions that mimic the environment (e.g., constant temperature, moisture, and sometimes a light/dark cycle for photolysis studies).

  • Sampling: At specified time intervals, replicate microcosms are removed for analysis.

  • Extraction and Analysis: The soil or water/sediment is extracted with an appropriate solvent (e.g., acetonitrile) to remove the remaining this compound and any major metabolites. The concentration is quantified using chromatographic methods.

  • Kinetics Calculation: The concentration of this compound over time is plotted. The degradation rate and the half-life (DT50) are calculated by fitting the data to a suitable kinetic model, most commonly a single first-order (SFO) model.

Visualizations

The following diagrams illustrate the key processes governing the fate of this compound in the environment and a typical experimental workflow.

Environmental_Fate_this compound cluster_environment Environmental Compartments cluster_processes Fate & Transport Processes Soil Soil Surface Adsorption Adsorption/ Desorption Soil->Adsorption Volatilization Volatilization Soil->Volatilization Runoff Runoff Soil->Runoff Leaching Leaching (Immobile) Soil->Leaching Degradation Degradation (Biotic & Abiotic) Soil->Degradation Water Water Body Water->Adsorption Partitioning to Suspended Solids Water->Degradation Sediment Sediment Atmosphere Atmosphere Groundwater Groundwater Application Pesticide Application Application->Soil Adsorption->Sediment Deposition Volatilization->Atmosphere Runoff->Water Leaching->Groundwater Very Low Potential Metabolites Formation of Metabolites Degradation->Metabolites

Caption: Environmental fate and transport pathways for this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results A1 Collect & Characterize Soil B1 Create Soil Microcosms A1->B1 A2 Prepare this compound Stock Solution B2 Spike Soil with this compound A2->B2 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Sample at Time Intervals (t=0, 1, 3, 7, 14... days) B3->C1 C2 Solvent Extraction C1->C2 C3 Analysis via HPLC or GC-MS C2->C3 D1 Quantify Concentration vs. Time C3->D1 D2 Calculate DT50 (Half-Life) D1->D2

References

Toxicological profile and LD50 of dichlofenthion in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

Dichlofenthion (O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate) is an organophosphate insecticide and nematicide previously used to control a variety of soil-dwelling insects and nematodes, particularly on ornamental plants and turf.[1] As with other organophosphorus compounds, its biological activity and toxicological concerns stem from its potent inhibition of acetylcholinesterase. This document provides a comprehensive technical overview of the toxicological profile of this compound, with a specific focus on its effects in animal models, including acute toxicity data (LD50), mechanisms of action, and detailed experimental methodologies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.[2]

This compound, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive. This inactivation leads to the accumulation of ACh in the synapse, resulting in excessive and prolonged stimulation of muscarinic and nicotinic acetylcholine receptors. This continuous stimulation disrupts normal nerve function, leading to the characteristic signs of organophosphate poisoning.

G cluster_0 Normal Synaptic Transmission cluster_1 This compound Intoxication pre_n Presynaptic Neuron ach_rel ACh pre_n->ach_rel Release post_n Postsynaptic Neuron (Signal Received) ache AChE ach_rel->ache Hydrolysis by receptor ACh Receptor ach_rel->receptor Binds receptor->post_n Stimulates pre_n_tox Presynaptic Neuron ach_rel_tox Excess ACh pre_n_tox->ach_rel_tox Release post_n_tox Postsynaptic Neuron (Continuous Stimulation) receptor_tox ACh Receptor ach_rel_tox->receptor_tox Constant Binding ache_tox Inhibited AChE receptor_tox->post_n_tox Hyperstimulation dichlo This compound dichlo->ache_tox Inhibits

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Acute Toxicity Profile

This compound is classified as moderately toxic to mammals upon acute exposure. The primary routes of concern are oral ingestion, dermal contact, and inhalation. Signs of acute poisoning in animals are consistent with cholinergic overstimulation and include vomiting, depression, anorexia, diarrhea, muscle tremors, seizures, and respiratory depression, which can ultimately lead to death.

Lethal Dose 50 (LD50)

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a test animal population. The LD50 of this compound has been determined in several animal models, with values varying by species and route of administration.

SpeciesRoute of AdministrationLD50 Value (mg/kg bw)Reference
RatOral270
RabbitDermal6,000
RabbitDermal (Formulation)301

Note: The dermal LD50 for a "this compound Formulation" is significantly lower than for the technical-grade compound, suggesting the presence of other toxic components or solvents in the formulation that may enhance dermal absorption or toxicity.

Inhalation and Dermal Toxicity

Acute inhalation of this compound formulations is noted to be corrosive to the respiratory tract. It is also a skin and eye irritant. Dermal exposure is a significant route of poisoning for many pesticides, and while the technical-grade this compound has a relatively high dermal LD50 in rabbits (6,000 mg/kg), certain formulations can be much more hazardous.

Sub-chronic and Chronic Toxicity

Prolonged or repeated exposure to this compound can cause damage to the nervous system. However, feeding studies have established No-Observed-Adverse-Effect Levels (NOAELs) where cholinesterase activity was not significantly impacted.

SpeciesDurationRouteNOAEL (mg/kg/day)Key FindingsReference
Rat90 daysOral (feed)0.75No significant reduction in cholinesterase activity or evidence of abnormal pathology.
Dog90 daysOral (feed)0.75No significant reduction in cholinesterase activity or symptoms of illness.
Hen55 weeksOral (feed)>800 ppmNo mortality observed.

Other Toxicological Endpoints

Safety data sheets for this compound formulations indicate potential for other long-term health effects, although comprehensive studies may be limited. These include:

  • Genotoxicity: Suspected of causing genetic defects.

  • Carcinogenicity: May cause cancer if swallowed.

  • Reproductive Toxicity: Suspected of damaging the unborn child.

Experimental Protocols

The determination of toxicological parameters like the LD50 follows standardized procedures to ensure reproducibility and validity.

Protocol for Acute Oral LD50 Determination

This section outlines a typical experimental protocol for determining the acute oral LD50 in a rodent model, such as the rat, based on established toxicology guidelines.

  • Animal Selection and Acclimatization:

    • Species: Wistar or Sprague-Dawley rats are commonly used.

    • Characteristics: Young, healthy adult animals of both sexes are used. Animals are of a similar weight and age.

    • Acclimatization: Animals are acclimatized to laboratory conditions (e.g., 22±3°C, 12-hour light/dark cycle) for at least 5-7 days before dosing. They have access to standard chow and water ad libitum.

  • Dose Preparation and Administration:

    • Fasting: Animals are fasted overnight prior to dosing, though water remains available.

    • Vehicle: The test substance (this compound) is dissolved or suspended in a suitable vehicle, such as corn oil or water with a suspending agent.

    • Dosing: A single dose is administered to each animal via oral gavage. At least 3-5 dose levels are selected based on preliminary range-finding studies. Groups typically consist of 5 animals per sex per dose level.

  • Observation Period:

    • Duration: Animals are observed for a period of 14 days post-administration.

    • Parameters: Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, motor activity), and body weight changes.

  • Data Analysis and LD50 Calculation:

    • Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

    • Statistical Method: The LD50 value and its 95% confidence interval are calculated from the mortality data using a recognized statistical method, such as Probit analysis or the Miller-Tainter method.

G start Start: Animal Selection (e.g., Healthy Adult Rats) acclimate Acclimatization Period (5-7 Days) start->acclimate group Assignment to Dose Groups (e.g., 5 males, 5 females per group) acclimate->group fast Overnight Fasting (Water available) group->fast admin Test Substance Administration (Single Oral Gavage) fast->admin observe Observation Period (14 Days) admin->observe data Data Collection: - Mortality Checks - Clinical Signs - Body Weights observe->data end Study Termination observe->end analysis Statistical Analysis (e.g., Probit Method) data->analysis necropsy Gross Necropsy end->necropsy result LD50 Value Determined analysis->result

Caption: General Experimental Workflow for an Acute Oral LD50 Study.
Cholinesterase Activity Assessment

A key biomarker for exposure to organophosphates is the inhibition of cholinesterase activity in the blood.

  • Sample Collection: Blood samples are collected from animals.

  • Analysis: Plasma (for butyrylcholinesterase) and erythrocytes (for acetylcholinesterase) are separated.

  • Method: Enzyme activity is typically measured using a spectrophotometric assay (e.g., Ellman's method), which quantifies the rate of substrate hydrolysis. The level of inhibition is compared to that of control animals.

Conclusion

The toxicological profile of this compound is characteristic of an organophosphate insecticide, with its primary mode of action being the potent inhibition of acetylcholinesterase. It demonstrates moderate acute toxicity in animal models, with the oral route being of primary concern. While sub-chronic studies have established NOAELs, safety data for formulations raise concerns about potential long-term effects, including damage to the nervous system. The standardized protocols for LD50 determination and cholinesterase activity measurement are crucial for accurately assessing the risk posed by this and similar compounds.

References

A Technical Review of the Insecticidal and Nematicidal Activity of Dichlofenthion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlofenthion, an organophosphate pesticide, has historically been utilized for its broad-spectrum insecticidal and nematicidal properties. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and nematodes. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in persistent nerve stimulation, paralysis, and eventual death of the target organism. This technical guide provides a comprehensive review of the available data on the efficacy of this compound, details relevant experimental protocols for its evaluation, and illustrates the key signaling pathways and experimental workflows. Due to the age of the compound and its discontinued use in many regions, specific efficacy data is limited. Therefore, where necessary, data from other relevant organophosphates are included to provide a broader context for its activity.

Introduction

This compound (O-(2,4-dichlorophenyl) O,O-diethyl phosphorothioate) is a non-systemic insecticide and nematicide.[1] As an organophosphate, it belongs to a class of compounds known for their neurotoxic effects.[2] Historically, it has been applied to soil to control a variety of agricultural and horticultural pests, including soil-dwelling insects and plant-parasitic nematodes.[3] Understanding its mechanism of action and evaluating its efficacy are crucial for the development of new pest control agents and for assessing the environmental impact of existing compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound and other organophosphates is the enzyme acetylcholinesterase (AChE).[4][5] In a healthy nervous system, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

This compound, after metabolic activation to its oxon form, phosphorylates a serine residue in the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme. The resulting accumulation of ACh in the synapse leads to continuous stimulation of cholinergic receptors (nicotinic and muscarinic) on the postsynaptic membrane. This hyperexcitation of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect or nematode.

Signaling Pathway Diagram

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron/Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles Ca_channel Voltage-gated Ca2+ Channel ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate Ion_channel Ion Channel (Na+) AChR->Ion_channel AChR->Ion_channel Opens Nerve_Impulse Nerve_Impulse Ion_channel->Nerve_Impulse Depolarization & Nerve Impulse This compound This compound (Oxon form) This compound->AChE Inhibition

Caption: Cholinergic synapse and the inhibitory action of this compound on acetylcholinesterase.

Insecticidal Activity

This compound has demonstrated activity against a range of insect pests, particularly soil-dwelling insects. Its efficacy is dependent on the target species, life stage, and environmental conditions.

Quantitative Efficacy Data (LD50/LC50)

The following table summarizes available toxicity data for this compound and other relevant organophosphates against various insect species. Data for this compound is limited, hence data for chlorpyrifos and other organophosphates are included for comparative purposes.

CompoundSpeciesBioassay TypeLD50/LC50Exposure TimeReference
This compound Delia antiqua (Onion Maggot)Field ApplicationField-evolved resistance reported-
ChlorpyrifosApis mellifera (Honey Bee)Topical Application0.058 µ g/bee 48 h
ChlorpyrifosAphis gossypii (Cotton Aphid)Field SprayEffective control-
AcephateMyzus persicae (Green Peach Aphid)Field Spray95-100% control-
MalathionEisenia fetida (Earthworm)Contact Filter PaperLC50: 11.2 µg/cm²48 h

Note: The lack of extensive, standardized LC50/LD50 data for this compound against a wide array of insect pests in publicly accessible literature highlights a significant data gap.

Nematicidal Activity

This compound has been used to control plant-parasitic nematodes, which are significant agricultural pests. Its mode of action is the same as in insects, targeting the nematode nervous system.

Quantitative Efficacy Data (EC50)

The following table presents efficacy data for this compound and other organophosphates against plant-parasitic nematodes.

CompoundSpeciesBioassay TypeEC50Exposure TimeReference
CadusafosMeloidogyne incognita (Root-knot nematode)In vitro-24-72 h
EthoprophosMeloidogyne incognitaIn vitro--
FenamiphosMeloidogyne javanicaIn vitro--Generic Data
OxamylMeloidogyne incognitaIn vitro--

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of insecticidal and nematicidal activity. The following sections outline representative methodologies.

Insecticidal Bioassay (Contact Toxicity)

This protocol is adapted from general laboratory bioassay methods for insecticides.

Objective: To determine the median lethal concentration (LC50) of this compound against a target insect species.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Petri dishes (9 cm diameter)

  • Micropipettes

  • Test insects (e.g., 3rd instar larvae of Spodoptera litura)

  • Ventilated holding containers with a food source

  • Environmental chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)

Procedure:

  • Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in acetone.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm).

  • Treatment of Petri Dishes: Apply 1 mL of each dilution to the inner surface of a Petri dish. Gently swirl the dish to ensure even coating. A control dish is treated with 1 mL of acetone only. Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.

  • Insect Exposure: Introduce 10-20 insects into each treated Petri dish and the control dish.

  • Incubation: Place the dishes in an environmental chamber under controlled conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Nematicidal Bioassay (In Vitro)

This protocol is a generalized method for assessing the direct toxicity of compounds to nematodes.

Objective: To determine the median effective concentration (EC50) of this compound for immobilization of a target nematode species.

Materials:

  • Technical grade this compound

  • Solvent (e.g., DMSO, ethanol)

  • Pluronic F-127 (for solubility)

  • 96-well microtiter plates

  • Nematodes (e.g., second-stage juveniles (J2) of Meloidogyne incognita)

  • Stereomicroscope

  • Incubator (25°C)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in water containing a small amount of Pluronic F-127 to aid dispersion.

  • Nematode Suspension: Prepare a suspension of J2 nematodes in water at a concentration of approximately 100 J2s per 50 µL.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the appropriate test solution. Add 50 µL of the nematode suspension to each well. Include control wells with water and the solvent/surfactant mixture.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Immobilization Assessment: At 24, 48, and 72 hours, count the number of motile and immotile nematodes in each well under a stereomicroscope. Nematodes are considered immotile if they do not move when probed with a fine needle.

  • Data Analysis: Calculate the percentage of immobilization for each concentration, corrected for control mortality. Determine the EC50 values and their confidence intervals using appropriate statistical software.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase (from a relevant source, e.g., electric eel or insect head homogenate)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol), with the final solvent concentration in the assay not exceeding 1%.

  • Assay Reaction:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • DTNB solution

      • This compound dilution (or solvent for control)

      • AChE solution

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the insecticidal or nematicidal properties of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation Prep_Compound Prepare this compound Stock & Dilutions In_Vivo In Vivo / In Planta Assays (e.g., Pot/Field Trials) Prep_Compound->In_Vivo In_Vitro In Vitro Assays (e.g., Contact, Feeding, Immersion) Prep_Compound->In_Vitro Prep_Organisms Culture & Synchronize Test Organisms Prep_Organisms->In_Vivo Prep_Organisms->In_Vitro Data_Collection Collect Mortality/ Immobilization Data In_Vivo->Data_Collection In_Vitro->Data_Collection AChE_Assay Acetylcholinesterase Inhibition Assay Efficacy_Determination Determine LC50/EC50/IC50 & Efficacy AChE_Assay->Efficacy_Determination Stat_Analysis Statistical Analysis (Probit, ANOVA) Data_Collection->Stat_Analysis Stat_Analysis->Efficacy_Determination Efficacy_Determination->AChE_Assay Correlate with Mechanism

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, which underlies its insecticidal and nematicidal activity. While it has been effective against a broad range of pests, the lack of comprehensive and recent quantitative efficacy data in publicly available literature makes a complete assessment challenging. The provided experimental protocols offer a framework for generating such data. Future research on novel pest control agents targeting the cholinergic system can benefit from understanding the mechanism and historical application of compounds like this compound, while also prioritizing the generation of robust efficacy and non-target toxicity data.

References

Dichlofenthion: A Technical Examination of its Environmental Persistence and Bioaccumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion, an organophosphate insecticide and nematicide, has been utilized in agricultural and public health sectors to control a variety of pests. As with many chemical agents released into the environment, understanding its persistence, potential for bioaccumulation, and the underlying mechanisms of its action is critical for assessing its environmental impact and ensuring the safety of non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Persistence of this compound in the Environment

The persistence of a pesticide in the environment is a key determinant of its potential for long-term ecological impact. It is typically quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The persistence of this compound is influenced by various environmental factors, including soil type, water chemistry, temperature, and microbial activity.

Quantitative Data on Persistence

Published data on the half-life of this compound presents some variability, likely due to differing experimental conditions. While some sources suggest a relatively short half-life, others indicate a greater potential for persistence, particularly when the compound is adsorbed to sediment.

Environmental MatrixHalf-Life (t½)ConditionsReference
Soil Data not consistently available in reviewed literature. General statements suggest it can range from short to moderately persistent depending on soil properties.Varies with soil organic matter content, pH, temperature, and microbial populations.General pesticide literature
Water Minutes (in some reports)Dependent on pH, temperature, and presence of microorganisms.[1][1]
Sediment Potentially longer than in water columnAdsorption to sediment particles can decrease bioavailability for degradation.General principles of pesticide fate
Air 2.78 hours (estimated)Atmospheric degradation through photochemical reactions.[1]

Note: The lack of consistent, specific half-life data for this compound in various soil types and under different temperature and pH regimes is a notable data gap in the scientific literature.

Bioaccumulation of this compound

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. This is a significant concern for persistent, lipophilic compounds that can move up the food chain (biomagnification). The potential for bioaccumulation is often expressed by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).

  • Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state, assuming uptake is from the water only.

  • Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (water, sediment, and food) at steady state.

Quantitative Data on Bioaccumulation
OrganismParameterValueConditionsReference
FishBCFData not availableOECD Test Guideline 305N/A
Aquatic InvertebratesBCF/BAFData not availableOECD Test Guideline 315N/A

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Persistence Testing

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

  • Objective: To determine the rate of aerobic and anaerobic degradation of a test substance in soil.

  • Methodology:

    • Soil Selection: Use of at least three different soil types with varying characteristics (e.g., pH, organic carbon content, texture).

    • Test Substance Application: Application of the radiolabeled test substance to soil samples at a known concentration.

    • Incubation: Incubation of the treated soil samples under controlled aerobic or anaerobic conditions (temperature, moisture).

    • Sampling and Analysis: Periodic sampling of the soil to determine the concentration of the parent compound and its transformation products over time. Analysis is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

    • Data Analysis: Calculation of the degradation rate and half-life (DT50) of the test substance.

Bioaccumulation Testing

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

  • Objective: To determine the bioconcentration and biomagnification potential of a chemical in fish.

  • Methodology:

    • Test Organism: Use of a suitable fish species (e.g., rainbow trout, zebrafish).

    • Exposure:

      • Aqueous Exposure: Fish are exposed to a constant, low concentration of the radiolabeled test substance in the water for an uptake phase.

      • Dietary Exposure: Fish are fed with food containing the test substance.

    • Depuration Phase: After the uptake phase, fish are transferred to clean water (or fed clean food) for a depuration phase.

    • Sampling and Analysis: Fish and water samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance and its metabolites.

    • Data Analysis: Calculation of the BCF or BAF, uptake and depuration rate constants.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, as with other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_postsynaptic cluster_inhibition Inhibition by this compound cluster_consequence Consequence of Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Acetylcholine (ACh) Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction (Nerve Impulse) AChE->Synaptic_Cleft ACh Hydrolysis (Choline + Acetate) Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Irreversible Inhibition Increased_ACh Increased Acetylcholine in Synaptic Cleft Inhibited_AChE->Increased_ACh Leads to Overstimulation Continuous Stimulation of ACh Receptors Increased_ACh->Overstimulation Causes Toxicity Neurotoxicity Overstimulation->Toxicity Results in Experimental_Workflow Start Sample Collection (Soil, Water, Biota) Extraction Extraction (e.g., QuEChERS, Soxhlet) Start->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction - SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Report Results Data_Processing->End Logical_Relationship cluster_properties Physicochemical Properties of this compound cluster_environment Environmental Factors cluster_fate Environmental Fate Processes Solubility Water Solubility Mobility Mobility (Leaching, Runoff) Solubility->Mobility Vapor_Pressure Vapor Pressure Vapor_Pressure->Mobility Volatilization Koc Soil Organic Carbon-Water Partitioning Coefficient (Koc) Koc->Mobility LogKow Octanol-Water Partition Coefficient (Log Kow) Bioaccumulation Bioaccumulation (BCF, BAF) LogKow->Bioaccumulation Soil_Type Soil Type (Organic Matter, pH) Persistence Persistence (Half-life) Soil_Type->Persistence Temperature Temperature Degradation Degradation Temperature->Degradation Microbial_Activity Microbial Activity Microbial_Activity->Degradation Sunlight Sunlight (Photolysis) Sunlight->Degradation Degradation->Persistence

References

In-Depth Technical Guide to the Metabolic Reactions of Dichlofenthion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phase I and Phase II metabolic reactions of the organophosphate insecticide dichlofenthion. The information presented is intended to support research and development efforts by detailing the biotransformation pathways, enzymatic processes, and analytical methodologies relevant to this compound.

Executive Summary

This compound, a lipophilic organothiophosphate insecticide, undergoes extensive metabolism in biological systems to facilitate its detoxification and excretion. The metabolic process is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. Phase I metabolism primarily involves oxidation and hydrolysis, reactions that introduce or expose polar functional groups on the this compound molecule. These initial transformations are primarily mediated by cytochrome P450 (CYP) enzymes and various esterases. The resulting metabolites, which can include the more toxic oxon form, are then subjected to Phase II conjugation reactions. In this phase, endogenous molecules such as glucuronic acid, sulfate, and glutathione are attached to the Phase I metabolites, significantly increasing their water solubility and preparing them for elimination from the body.

Phase I Metabolic Reactions

Phase I metabolism of this compound introduces polar moieties, rendering the molecule more susceptible to subsequent conjugation reactions. The primary Phase I reactions are oxidation and hydrolysis.

Oxidation

Oxidative metabolism of this compound is a critical pathway primarily catalyzed by the cytochrome P450 (CYP) enzyme system. This process involves the conversion of the parent phosphorothioate (P=S) to a more toxic phosphate (P=O) analog, known as this compound-oxon. This bioactivation step is significant as the oxon metabolite is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity.[1] Other oxidative reactions can include hydroxylation of the aromatic ring or dealkylation of the ethyl groups, leading to various oxidized intermediates.[1]

Hydrolysis

Hydrolysis represents a major detoxification pathway for this compound, involving the cleavage of the phosphorus-ester bond.[1] This reaction is catalyzed by a group of enzymes known as A-esterases or phosphotriesterases, which are found in plasma and the liver.[1] The cytochrome P450 system can also contribute to the hydrolytic cleavage of this compound.[1] The primary products of hydrolysis are 2,4-dichlorophenol and diethyl thiophosphate.

Table 1: Key Phase I Metabolites of this compound

Metabolite NameParent CompoundReaction TypeKey EnzymesToxicological Significance
This compound-oxonThis compoundOxidationCytochrome P450sMore potent acetylcholinesterase inhibitor
2,4-DichlorophenolThis compoundHydrolysisA-esterases, CYPsDetoxification product
Diethyl thiophosphateThis compoundHydrolysisA-esterases, CYPsDetoxification product

Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of Phase I metabolites, and to a lesser extent the parent compound, with endogenous hydrophilic molecules. These reactions further increase the water solubility of the xenobiotic, facilitating its excretion in urine and feces. For this compound, the primary Phase II reactions are glucuronidation, sulfation, and glutathione conjugation.

Glucuronidation

Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to a suitable functional group on the substrate. The hydroxyl group of 2,4-dichlorophenol, a major Phase I metabolite of this compound, is a primary site for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation

Sulfation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. Similar to glucuronidation, the 2,4-dichlorophenol metabolite can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).

Glutathione Conjugation

Glutathione (GSH) conjugation is a critical detoxification pathway for electrophilic compounds. This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on an electrophilic center of the substrate. While direct conjugation of this compound is possible, it is more likely that reactive intermediates formed during Phase I metabolism are the primary substrates for GSTs.

Table 2: Key Phase II Conjugation Reactions of this compound Metabolites

Conjugation ReactionEndogenous SubstrateKey EnzymesTarget Metabolite Functional Group
GlucuronidationUDP-glucuronic acid (UDPGA)UDP-glucuronosyltransferases (UGTs)Hydroxyl
Sulfation3'-phosphoadenosine-5'-phosphosulfate (PAPS)Sulfotransferases (SULTs)Hydroxyl
Glutathione ConjugationGlutathione (GSH)Glutathione S-transferases (GSTs)Electrophilic centers

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for studying its metabolism in vitro.

Dichlofenthion_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (CYP450) This compound->Oxidation Bioactivation Hydrolysis Hydrolysis (Esterases, CYP450) This compound->Hydrolysis Detoxification Dichlofenthion_Oxon This compound-oxon (More Toxic) Oxidation->Dichlofenthion_Oxon Dichlorophenol 2,4-Dichlorophenol Hydrolysis->Dichlorophenol DETP Diethyl thiophosphate Hydrolysis->DETP GSH_Conjugation Glutathione Conjugation (GSTs) Dichlofenthion_Oxon->GSH_Conjugation Glucuronidation Glucuronidation (UGTs) Dichlorophenol->Glucuronidation Sulfation Sulfation (SULTs) Dichlorophenol->Sulfation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate GSH_Conjugate Glutathione Conjugate GSH_Conjugation->GSH_Conjugate Excretion Excretion (Urine, Feces) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion GSH_Conjugate->Excretion In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Microsomes Prepare Liver Microsomes or Hepatocytes Incubate Incubate at 37°C Microsomes->Incubate Cofactors Prepare Cofactor Solution (e.g., NADPH, UDPGA, PAPS, GSH) Cofactors->Incubate Dichlofenthion_Sol Prepare this compound Stock Solution Dichlofenthion_Sol->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time points Separate Separate Metabolites (HPLC) Quench->Separate Detect Detect and Quantify (MS/MS) Separate->Detect Metabolite_ID Metabolite Identification Detect->Metabolite_ID Kinetics Enzyme Kinetics (Km, Vmax) Detect->Kinetics

References

Solubility of dichlofenthion in organic solvents and water.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dichlofenthion in water and various organic solvents. It is designed to be a valuable resource for professionals working in research, chemical analysis, and formulation development. The document details available solubility data, outlines standard experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Introduction to this compound

This compound, with the IUPAC name O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate, is an organophosphate compound.[1] It is characterized as a colorless to pale yellow liquid.[1] Understanding its solubility is crucial for a variety of applications, including environmental fate assessment, formulation of commercial products, and toxicological studies. This compound is known to be lipophilic, a characteristic that influences its solubility in organic media.[1]

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, there is a notable difference between its solubility in aqueous and organic media.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that while the water solubility is well-defined, quantitative data for organic solvents is not extensively available in public literature. The information provided is based on established chemical databases and encyclopedias.

SolventTemperatureSolubilityData Type
Water25 °C0.245 mg/LQuantitative
AcetoneNot SpecifiedHighly SolubleQualitative
BenzeneNot SpecifiedSolubleQualitative
ChloroformNot SpecifiedHighly SolubleQualitative
EthanolNot SpecifiedSolubleQualitative
EtherNot SpecifiedSolubleQualitative
KeroseneNot SpecifiedMiscibleQualitative
Most Organic SolventsNot SpecifiedMiscibleQualitative

Note: While some sources describe this compound as "slightly soluble" in chloroform and ethyl acetate, more authoritative sources like the PubChem database state it is "miscible with most organic solvents."[2] The latter is more consistent with its lipophilic nature. A prepared analytical standard solution of this compound in acetone at a concentration of 1000 µg/mL is commercially available, confirming its solubility to at least this extent in this solvent.[3]

Factors Influencing Solubility and Stability

The solubility of a chemical can be influenced by several factors, including temperature and pH. For this compound, these factors also significantly impact its chemical stability, particularly in aqueous solutions.

  • pH: this compound is susceptible to hydrolysis, a process that can be accelerated in the presence of strong acids or bases. It is noted to be stable under normal conditions but hydrolysis is more pronounced under strongly alkaline conditions. This degradation will affect the measured equilibrium solubility over time. One study noted a hydrolysis half-life of 48 hours in a 1:4 ethanol/water solution at pH 6.0 and a temperature of 70°C.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is performed using standardized methodologies. The most widely accepted guidelines are provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

The OECD Guideline 105 and EPA OPPTS 830.7840 are the primary methods for determining water solubility. These guidelines describe two main experimental approaches: the Column Elution Method and the Flask Method .

Column Elution Method

This method is designed for substances with low water solubility (generally below 10 mg/L).

Principle: A porous inert carrier is coated with the test substance and packed into a microcolumn. Water is then passed through the column at a slow, controlled rate. The eluate contains a saturated solution of the test substance. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

Apparatus:

  • Microcolumn with a temperature-controlled jacket.

  • Inert carrier material (e.g., glass beads, silica).

  • A pump for delivering a constant, slow flow of water.

  • An analytical instrument suitable for quantifying the test substance at low concentrations (e.g., HPLC, GC-MS).

Procedure:

  • Preparation of the Column: An excess of the test substance is dissolved in a volatile solvent and coated onto the inert carrier material. The solvent is then completely evaporated. The coated carrier is packed into the microcolumn.

  • Elution: Water is pumped through the column at a very slow flow rate to ensure that the contact time is sufficient for saturation to be reached.

  • Analysis: Fractions of the eluate are collected at regular intervals. The concentration of the test substance in each fraction is determined using a suitable and validated analytical method.

  • Determination of Solubility: The concentration of the substance in the eluate is plotted against time (or volume). The solubility is the mean of the concentrations of at least three consecutive fractions that are within ±30% of their mean.

Flask Method (Shake-Flask Method)

This method is suitable for substances with a water solubility of 10 mg/L or higher.

Principle: An excess amount of the test substance is added to a flask containing water. The flask is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. The concentration of the substance in the resulting saturated solution is then determined.

Apparatus:

  • Flasks with stoppers.

  • A constant temperature water bath or shaker.

  • A method for separating the solid phase from the solution (e.g., centrifugation, filtration).

  • An analytical instrument for quantifying the test substance.

Procedure:

  • Equilibration: An amount of the test substance in excess of its expected solubility is added to a known volume of water in a flask.

  • Agitation: The flask is agitated in a constant temperature bath. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. A preliminary test is recommended to determine the time required to reach equilibrium. Typically, an initial agitation for 24 hours is followed by a 24-hour period of standing to allow for the separation of phases.

  • Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved particles settle. Centrifugation at the same temperature is the preferred method for phase separation.

  • Analysis: A sample of the clear supernatant is carefully taken and the concentration of the dissolved test substance is determined by a suitable analytical method.

  • Determination of Solubility: At least three replicate flasks should be prepared. The solubility is reported as the mean of the results from these replicates.

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a substance according to standard guidelines.

G substance Characterize Test Substance (Purity, Stability) prelim_test Preliminary Solubility Test substance->prelim_test decision Solubility > 10 mg/L? prelim_test->decision flask_method Flask Method decision->flask_method Yes column_method Column Elution Method decision->column_method No equilibration Equilibration/ Elution flask_method->equilibration column_method->equilibration analysis Quantitative Analysis (e.g., HPLC, GC) equilibration->analysis result Solubility Determination analysis->result

General workflow for experimental solubility determination.
Factors Influencing this compound Solubility Measurement

This diagram shows the relationship between key factors that influence the measurement of this compound's solubility, with a particular emphasis on its chemical stability.

G solubility This compound Solubility Measurement stability Chemical Stability stability->solubility hydrolysis Hydrolysis (Degradation) stability->hydrolysis pH pH pH->stability temp Temperature temp->stability solvent Solvent Type (Aqueous vs. Organic) solvent->solubility

Factors affecting this compound solubility measurement.

References

An In-depth Technical Guide to Dichlofenthion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate compound dichlofenthion, including its chemical identity, physicochemical properties, mechanism of action, toxicological data, and illustrative diagrams to support research and development activities.

Chemical Identity

This compound is an organothiophosphate insecticide and nematicide.[1] Its primary use has been in agriculture to control a variety of soil-dwelling insect pests.[1][2]

  • IUPAC Name: O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate[2]

  • CAS Number: 97-17-6[3]

Synonyms: A variety of synonyms and trade names have been used for this compound, including:

  • Dichlofention

  • Dichlorfenthion

  • Dichlorofenthion

  • Diclofenthion

  • ECP (pesticide)

  • ENT 17470

  • Hexanema

  • Mobilawn

  • Nemacide

  • O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate

  • O,O-Diethyl O-(2,4-dichlorophenyl) phosphorothioate

  • Phosphorothioic acid, O-(2,4-dichlorophenyl) O,O-diethyl ester

  • Tri-vc 13

  • V-C 13

  • VC-13 Nemacide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃Cl₂O₃PS
Molar Mass 315.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 123 °C (at 0.2 mmHg)
Solubility in Water 0.245 mg/L
Other Solubilities Highly soluble in most organic solvents such as benzene, chloroform, and acetone.
Vapor Pressure 4 x 10⁻⁵ mmHg (at 20 °C)
Stability Stable to hydrolysis except under strongly alkaline conditions.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve signal transmission.

The molecular mechanism involves the phosphorylation of the serine hydroxyl group at the active site of AChE by this compound. This forms a stable, phosphorylated enzyme that is slow to hydrolyze, rendering the enzyme inactive. The persistence of acetylcholine in the synapse leads to continuous nerve impulses, causing a range of toxic effects.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibition Signal Nerve Signal Receptor->Signal

Mechanism of acetylcholinesterase inhibition by this compound.

Toxicological Profile

This compound is classified as moderately to highly toxic. The toxicological data for this compound are summarized in the table below. It is noted to be a skin, eye, and respiratory tract irritant.

ParameterValueSpeciesReference
Acute Oral LD50 Harmful if swallowed-
Acute Dermal LD50 301 mg/kgRabbit
Acute Inhalation Toxicity Corrosive to the respiratory tract-
Reproductive Toxicity Suspected of damaging the unborn child; reduced fetal weight and embryotoxic effects observed.Rats and Mice
Germ Cell Mutagenicity Suspected of causing genetic defects.-
Carcinogenicity May cause cancer if swallowed.-
Organ Damage Causes damage to the nervous system. May cause damage to the central nervous system, kidney, liver, skin, respiratory tract, and auditory system through prolonged or repeated exposure.-

Experimental Protocols

Experimental_Workflow start Sample Collection extraction Solvent Extraction (e.g., QuEChERS) start->extraction cleanup Sample Cleanup (e.g., Solid Phase Extraction) extraction->cleanup concentration Concentration cleanup->concentration analysis Instrumental Analysis (GC-MS or LC-MS/MS) concentration->analysis data Data Processing and Quantification analysis->data end Final Report data->end

Generalized workflow for pesticide residue analysis.

Methodology for a Cited Experiment: Reproductive Toxicity Study

While the full detailed protocol is not provided in the search results, a typical reproductive toxicity study in rodents for a chemical like this compound would follow a standardized guideline, such as those from the OECD or EPA. A general methodology would include:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Dose Administration: this compound would be administered to parental (P) generation animals, typically in their diet or via gavage, for a period before mating, during mating, gestation, and lactation.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group would be included.

  • Endpoints Measured in Parental Generation:

    • Clinical signs of toxicity

    • Body weight and food consumption

    • Mating and fertility indices

    • Gestation length

  • Endpoints Measured in Offspring (F1 Generation):

    • Viability and litter size at birth and throughout lactation

    • Pup body weights

    • Developmental landmarks (e.g., eye-opening, pinna unfolding)

    • Post-mortem examination for gross abnormalities

  • Data Analysis: Statistical analysis would be performed to compare the treated groups to the control group for all measured endpoints.

Environmental Fate and Ecotoxicity

This compound is considered mobile in soil and can pose a risk to wildlife and water sources. It is highly toxic to fish and aquatic invertebrates. The persistence of this compound in the environment is a concern, although organophosphates generally biodegrade more quickly than organochlorine pesticides. Its half-life in water and soil is relatively short, on the order of a few minutes, but degradation rates can be influenced by environmental conditions.

References

Dichlofenthion's Neurotoxic Footprint on Non-Target Organisms: An In-depth Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to the Neurotoxic Effects of Dichlofenthion on Unintended Biological Systems

This compound, an organophosphate insecticide, has been utilized for the control of a variety of pests. However, its application raises significant concerns regarding its impact on non-target organisms. As a member of the organophosphate class, the primary mechanism of its toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in a vast array of organisms. This technical guide synthesizes the available scientific information on the neurotoxic effects of this compound on non-target species, with a particular focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Due to a notable scarcity of publicly available research specifically investigating the neurotoxic effects of this compound on a wide range of non-target organisms, this guide incorporates data from structurally and functionally similar organophosphates, such as dichlorvos, chlorpyrifos, and parathion, to provide a broader understanding of the potential risks. This comparative approach allows for an inferential analysis of this compound's likely neurotoxic profile, while highlighting the critical need for further focused research on this specific compound.

Core Neurotoxic Mechanism: Acetylcholinesterase Inhibition

The nervous system of most animals relies on the precise transmission of nerve impulses across synapses. This process is mediated by neurotransmitters, with acetylcholine (ACh) playing a pivotal role in the cholinergic system. After ACh transmits its signal, it is rapidly broken down by acetylcholinesterase (AChE) to terminate the signal and allow the neuron to return to its resting state.

This compound, like other organophosphates, acts as a potent inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, forming a stable, covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The consequences of this overstimulation are severe and manifest as a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately, death.

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the neurotoxic effects of this compound and related organophosphate insecticides on various non-target organisms. It is important to note the limited specific data for this compound.

Table 1: Acute Toxicity of this compound and Related Organophosphates to Non-Target Organisms

CompoundSpeciesEndpointValueExposure TimeReference
This compoundRat (Rattus norvegicus)LD50 (oral)172 - 270 mg/kg-[1]
This compoundRabbit (Oryctolagus cuniculus)LD50 (dermal)> 4200 mg/kg-[1]
This compoundRat (Rattus norvegicus)LC50 (inhalation)1.75 mg/L4 h[1]
This compoundCeriodaphnia dubia (water flea)NOEC (chronic)0.96 mg/L7 d[1]
DichlorvosColossoma macropomum (Tambaqui fish)LC50Not specified-
ChlorpyrifosIctalurus punctatus (Channel catfish)LC500.25 mg/L96 h
ParathionIctalurus punctatus (Channel catfish)LC502.5 mg/L96 h

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Related Organophosphates

CompoundSpecies (Tissue)IC50Reference
DichlorvosColossoma macropomum (Brain)0.081 ppm (0.368 µM)
Chlorpyrifos-oxonIctalurus punctatus (Brain)28-33 nM
Paraoxon (Parathion-oxon)Ictalurus punctatus (Brain)446-578 nM

Experimental Protocols

Understanding the methodologies employed in assessing neurotoxicity is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments cited in the context of organophosphate neurotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Tissue homogenate (e.g., fish brain, invertebrate whole-body)

  • Spectrophotometer (plate reader or cuvette-based)

  • This compound or other test compound solutions of varying concentrations

Procedure:

  • Tissue Preparation: Homogenize the tissue sample (e.g., fish brain) in cold phosphate buffer. Centrifuge the homogenate to obtain a supernatant containing the AChE enzyme.

  • Assay Mixture: In a microplate well or cuvette, add the tissue supernatant, DTNB solution, and phosphate buffer.

  • Inhibitor Incubation (for IC50 determination): Add varying concentrations of the this compound solution to the assay mixture and incubate for a specific period to allow for enzyme inhibition. A control with no inhibitor is also prepared.

  • Reaction Initiation: Add the substrate, ATCI, to initiate the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using the spectrophotometer. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acute Toxicity Test for Earthworms (OECD 207)

This guideline describes two methods for assessing the acute toxicity of chemicals to earthworms: a filter paper contact test and an artificial soil test.

Test Organism: Eisenia fetida (or other suitable species).

1. Filter Paper Contact Test (Screening Test):

  • Procedure: A strip of filter paper is treated with a known concentration of the test substance (this compound). The treated paper is placed in a test vial, and one earthworm is introduced.

  • Exposure: The vials are kept in the dark at a controlled temperature (20 ± 2 °C) for 48 or 72 hours.

  • Endpoint: Mortality is assessed at the end of the exposure period. The LC50 (lethal concentration for 50% of the population) is calculated.

2. Artificial Soil Test:

  • Procedure: Artificial soil is prepared according to the OECD guideline. The test substance is thoroughly mixed into the soil at various concentrations.

  • Exposure: A known number of earthworms (e.g., 10) are introduced into each test container with the treated soil. The containers are maintained under controlled conditions (20 ± 2 °C, continuous light) for 14 days.

  • Endpoints: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior (e.g., coiling, rigidity) and weight loss, are also recorded. The LC50 and EC50 (effective concentration for 50% of the population for a sub-lethal endpoint) are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were created using the DOT language.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to This compound This compound This compound->AChE Inhibits Response Continued Stimulation ACh_Receptor->Response Initiates

Caption: Cholinergic synapse showing AChE inhibition by this compound.

Neurotoxicity_Workflow start Test Substance (this compound) organism Select Non-Target Organism (e.g., Fish, Daphnia, Earthworm) start->organism exposure Exposure Assessment (Concentration, Duration) organism->exposure endpoints Select Neurotoxic Endpoints exposure->endpoints biochemical Biochemical Assays (AChE Inhibition - IC50) endpoints->biochemical behavioral Behavioral Assays (e.g., Swimming, Feeding) endpoints->behavioral lethality Acute/Chronic Toxicity (LC50 / EC50) endpoints->lethality data_analysis Data Analysis & Interpretation biochemical->data_analysis behavioral->data_analysis lethality->data_analysis conclusion Risk Assessment data_analysis->conclusion

Caption: General workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as an organophosphate insecticide, poses a significant neurotoxic risk to non-target organisms primarily through the inhibition of acetylcholinesterase. The data from related compounds like dichlorvos and chlorpyrifos suggest that this inhibition can occur at environmentally relevant concentrations, leading to a cascade of adverse effects from the molecular to the organismal level.

However, this technical guide also underscores a critical knowledge gap: the lack of comprehensive, species-specific neurotoxicity data for this compound itself. To accurately assess its environmental risk, further research is imperative. Future studies should focus on:

  • Determining IC50 values for AChE inhibition by this compound in a wider range of non-target aquatic and terrestrial invertebrates and fish species.

  • Conducting standardized acute and chronic toxicity tests to establish LC50, EC50, and NOEC values for neurotoxic endpoints.

  • Investigating sub-lethal behavioral effects at environmentally realistic concentrations.

  • Elucidating the potential for oxidative stress and other non-cholinergic mechanisms of neurotoxicity.

By addressing these research needs, a more complete and accurate picture of this compound's neurotoxic footprint can be developed, enabling more informed regulatory decisions and environmental protection strategies.

References

Dichlofenthion: A Technical Guide to its Regulatory Status, Use Restrictions, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion is an organophosphate insecticide and nematicide.[1] Historically, it has been utilized in agricultural settings to control a variety of soil-dwelling insect pests, including nematodes and cutworms, primarily on ornamental crops, lawns, and turf.[2] Due to concerns over its toxicity and environmental impact, the use of this compound has been heavily restricted or banned in several jurisdictions, including the European Union.[2] However, it has seen past and, in some cases, ongoing use in countries such as the United States, Japan, China, and Brazil for pest control on a range of agricultural commodities. This guide provides a comprehensive overview of the regulatory landscape, quantitative toxicological data, and experimental methodologies related to this compound.

Regulatory Status and Restrictions

The regulatory status of this compound varies significantly across different regions, reflecting a global trend towards tighter controls on organophosphate pesticides.

European Union: this compound is not approved for use as a plant protection product in the European Union.[2] This non-approval is part of a broader EU strategy to phase out active substances that pose significant risks to human health or the environment. Consequently, Maximum Residue Levels (MRLs) for this compound in food products are generally set at the limit of quantification (LOQ), which is the lowest level that can be reliably detected by analytical instruments.

Great Britain: Post-Brexit, Great Britain has established its own MRL Statutory Register.[3] For this compound, as it is no longer an approved active substance, the default MRL of 0.01 mg/kg applies to most commodities where a specific MRL has not been set.

United States: The U.S. Environmental Protection Agency (EPA) oversees the registration and regulation of pesticides. The EPA conducts cumulative risk assessments for groups of pesticides with a common mechanism of toxicity, such as organophosphates. These assessments inform regulatory decisions, including potential use restrictions or cancellations.

International Standards (Codex Alimentarius): The Codex Alimentarius Commission, established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets international food standards, including MRLs for pesticides. These MRLs serve as a reference for international trade.

Quantitative Data Summary

Maximum Residue Limits (MRLs)

The following tables summarize the MRLs for this compound in various commodities as established by the Codex Alimentarius and the GB MRL Statutory Register.

Table 1: this compound Maximum Residue Limits (MRLs) - Codex Alimentarius

Commodity CodeCommodity NameMRL (mg/kg)
GC 0647Oats0.05
ML 0106Milks0.002
MM 0095Meat (from mammals other than marine mammals)0.01 (fat)
PE 0112Eggs0.02
PM 0110Poultry meat0.01 (fat)
Source: Codex Alimentarius Pesticide Database. Data retrieved November 2025.

Table 2: this compound Maximum Residue Limits (MRLs) - Great Britain

CommodityMRL (mg/kg)
Cereals0.01
Fruits and Vegetables0.01
Meat0.01* (fat)
Milk0.01
Note: Indicates the default MRL for a substance not included in the positive list of approved substances. Data retrieved from the GB MRL Statutory Register, November 2025.
Toxicological Endpoints

Acceptable Daily Intake (ADI): A definitive Acceptable Daily Intake (ADI) for this compound is not widely established or published by major regulatory bodies. The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The absence of a harmonized ADI reflects the discontinued or heavily restricted use of this pesticide in many parts of the world.

Acute Toxicity:

EndpointValueSpecies
Oral LD50270 mg/kgRat
Dermal LD506000 mg/kgRat
Inhalation LC50> 2.0 mg/L (4h)Rat
Source: University of Hertfordshire, Pesticide Properties Database.

Experimental Protocols

Acute Oral Toxicity Testing (OECD Test Guideline 423)

This protocol provides a method for assessing the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100 g of body weight.

  • Dose Levels: A stepwise procedure is used with a starting dose based on a sighting study. Subsequent dosing is adjusted based on the outcome of the previous dose level (mortality or survival).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acetylcholinesterase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a substance on the enzyme acetylcholinesterase (AChE), the primary target of organophosphate pesticides.

Objective: To quantify the inhibition of AChE activity by a test substance.

Methodology:

  • Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test substance (this compound) at various concentrations

  • Procedure:

    • AChE is pre-incubated with the test substance for a specified period.

    • The substrate, acetylthiocholine, is added to initiate the enzymatic reaction.

    • The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from a dose-response curve.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

G cluster_synapse Cholinergic Synapse ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release AChR Acetylcholine Receptor (Postsynaptic Membrane) ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzes Nerve_Impulse Continuous Nerve Impulse (Neurotoxicity) AChR->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products This compound This compound (Organophosphate) This compound->AChE Inhibits

Caption: General mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow: Pesticide Regulatory Risk Assessment

G cluster_assessment Regulatory Risk Assessment Workflow cluster_inputs Key Inputs Data_Submission Data Submission (Toxicology, Environmental Fate, Residue Data) Hazard_ID Hazard Identification Data_Submission->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment (Dietary, Occupational, Residential) Exposure_Assessment->Risk_Characterization Risk_Management Risk Management Decision (Approval, Restriction, Ban) Risk_Characterization->Risk_Management Tox_Studies Toxicological Studies (Acute, Chronic, etc.) Tox_Studies->Data_Submission Env_Studies Environmental Fate Studies Env_Studies->Data_Submission Residue_Trials Residue Trials Residue_Trials->Data_Submission

Caption: Generalized workflow for pesticide regulatory risk assessment.

Conclusion

References

Environmental Impact Assessment of Dichlofenthion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlofenthion is an organophosphate insecticide and nematicide previously utilized in agricultural and horticultural settings to control a variety of soil-dwelling pests, including nematodes and cutworms on ornamental plants, lawns, and turf.[1] As an organophosphate, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[1][2] The effectiveness of this compound must be weighed against its potential environmental persistence, toxicity to non-target organisms, and the potential for bioaccumulation.[2] This guide provides a technical overview of the environmental impact assessment of this compound, summarizing its physicochemical properties, environmental fate, ecotoxicity, and the experimental protocols used to evaluate its effects.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. These properties influence its solubility in water, its tendency to volatilize into the atmosphere, its persistence, and its mobility in soil.

PropertyValueReference
Chemical Formula C₁₀H₁₃Cl₂O₃PS[2]
Molar Mass 315.15 g/mol
Appearance Colorless to pale yellow liquid
Water Solubility 0.245 mg/L
Log Kow (Octanol-Water Partition Coefficient) 5.14
Vapor Pressure 5.6 x 10⁻⁴ mm Hg
Henry's Law Constant 9.5 x 10⁻⁴ atm-cu m/mol

Environmental Fate and Persistence

The fate of this compound in the environment—where it goes and how long it lasts—is a critical component of its impact assessment. This includes its persistence in various environmental compartments, its mobility, and its potential to accumulate in living organisms.

Persistence and Degradation

Persistence, often expressed as a half-life, is the time it takes for half of the chemical to break down. This compound is susceptible to degradation through various processes, including atmospheric photo-oxidation and hydrolysis under certain conditions. It is stable to hydrolysis except under strongly alkaline conditions. In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours. While some sources suggest a very short half-life of a few minutes in water and soil, this is likely an oversimplification, as degradation rates are highly dependent on environmental conditions such as temperature, pH, and microbial activity.

CompartmentHalf-lifeDegradation ProcessReference
Atmosphere (vapor-phase) ~4 hours (estimated)Reaction with hydroxyl radicals
Water & Soil Conflicting reports; generally biodegrades, but rates vary.Hydrolysis (alkaline conditions), Microbial degradation
Mobility in Soil and Water

The mobility of a pesticide determines its potential to move from the application site and contaminate groundwater or surface water. This is influenced by its sorption to soil particles and its volatility.

ParameterValueImplicationReference
Soil Adsorption Coefficient (Koc) ~15,000 (estimated)Immobile in soil; high sorption to organic matter.
Henry's Law Constant 9.5 x 10⁻⁴ atm-cu m/molWill volatilize from water surfaces.
Bioconcentration

Bioconcentration is the accumulation of a chemical in an organism to a level higher than that in the surrounding environment. This is a significant concern for chemicals that are lipophilic (fat-soluble), as indicated by a high Log Kow.

ParameterValueImplicationReference
Bioconcentration Factor (BCF) ~4700 (estimated)Suggests bioconcentration in aquatic organisms is an important fate process.

Ecotoxicity to Non-Target Organisms

A crucial part of the environmental impact assessment is determining the toxicity of this compound to organisms that are not the intended target. It is recognized as being very toxic to aquatic life with long-lasting effects.

Organism GroupSpeciesEndpointValueReference
Mammals RatOral LD50270 mg/kg
RabbitDermal LD506,000 mg/kg
RatNOAEL (90-day feeding)0.75 mg/kg/day
DogNOAEL (90-day feeding)0.75 mg/kg/day
Aquatic Invertebrates Gammarus fasciatus (amphipod)96-hr LC50110 µg/L
Fish GeneralHigh ToxicityHighly toxic to fish.
Birds Laying HensNo mortality observed in 55-week feeding trialUp to 800 ppm
Bees GeneralNot specifiedToxic to bees.

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration in water that is lethal to 50% of the test population over a specified time. NOAEL: No Observed Adverse Effect Level. The highest tested dose at which no adverse effects are observed.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation, which ultimately results in paralysis and death of the target pest.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh_released Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Excess_ACh Excess ACh Accumulation Nerve_Signal Nerve Signal Propagation ACh_receptor->Nerve_Signal Activates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate This compound This compound Blocked_AChE Inhibited AChE Continuous_Signal Continuous Nerve Stimulation This compound->AChE Irreversibly Binds

Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Conceptual Degradation Pathway

The degradation of this compound in the environment can proceed through several mechanisms, primarily hydrolysis (cleavage by water) and oxidation. Hydrolysis, which is accelerated under alkaline conditions, can break the ester bond, while oxidation can convert the thiono form (P=S) to the more toxic oxon form (P=O). Microbial action further breaks down the molecule.

Degradation_Pathway This compound This compound (C10H13Cl2O3PS) Oxon This compound-oxon (More Toxic) This compound->Oxon Oxidation Hydrolysis_Products Hydrolysis Products (e.g., 2,4-Dichlorophenol, Diethyl thiophosphoric acid) This compound->Hydrolysis_Products Hydrolysis (Abiotic/Biotic) Oxon->Hydrolysis_Products Hydrolysis Microbial_Metabolites Further Microbial Metabolites Hydrolysis_Products->Microbial_Metabolites Microbial Degradation Mineralization Mineralization (CO2, H2O, Cl-, P, S) Microbial_Metabolites->Mineralization Microbial Degradation

Conceptual environmental degradation pathways for this compound.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data for environmental impact assessments. The methodologies below are representative of those used to evaluate the fate and toxicity of pesticides like this compound.

Toxicity Testing Protocols
  • Acute Oral Toxicity (LD50) in Rodents (e.g., OECD Guideline 423):

    • Test Animals: Healthy, young adult rodents (e.g., rats), fasted prior to dosing.

    • Dose Administration: The test substance is administered in a single dose by gavage.

    • Procedure: A stepwise procedure is used with a small number of animals per step. The outcome of the previous step determines the dose for the next.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: The LD50 is calculated based on the observed mortalities.

  • Aquatic Toxicity - Fish, Acute Toxicity Test (e.g., OECD Guideline 203):

    • Test Organisms: A recommended fish species (e.g., Rainbow trout, Zebra fish).

    • Exposure: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.

    • Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations producing mortality are determined.

    • Endpoint: The LC50 (the concentration that kills 50% of the test fish) at 96 hours is calculated.

Environmental Fate Protocols
  • Soil Degradation (e.g., OECD Guideline 307):

    • Test System: Samples of fresh soil are treated with the ¹⁴C-labeled test substance.

    • Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. Aerobic or anaerobic conditions can be established.

    • Sampling: At various intervals, soil samples are extracted and analyzed for the parent compound and degradation products using techniques like HPLC and radio-detection.

    • Analysis: The rates of degradation and the half-life (DT50) of the parent substance are calculated. The formation and decline of major metabolites are also determined.

Workflow for Environmental Impact Assessment

The process of conducting an environmental impact assessment for a pesticide involves several logical steps, from initial data collection to risk characterization and management.

EIA_Workflow A Phase 1: Hazard Identification B Review Physicochemical Properties A->B C Conduct Ecotoxicity Studies (Acute & Chronic) A->C H Calculate Risk Quotients (PEC / PNEC) C->H D Phase 2: Exposure Assessment E Conduct Environmental Fate Studies (Degradation, Mobility, BCF) D->E F Model Environmental Concentrations (PEC in soil, water, air) D->F F->H G Phase 3: Risk Characterization G->H I Phase 4: Risk Management H->I J Establish Regulatory Limits & Application Restrictions I->J

General workflow for a pesticide environmental impact assessment (EIA).

Conclusion

The environmental impact assessment of this compound reveals a compound with high toxicity to aquatic organisms and a significant potential for bioconcentration. Its fate in the environment is characterized by immobility in soil due to strong adsorption and relatively rapid degradation in the atmosphere. However, its persistence in soil and water can be variable, posing potential risks depending on local environmental conditions. The primary mechanism of toxicity, acetylcholinesterase inhibition, affects a broad range of organisms. Due to these environmental and health concerns, the use of this compound has been discontinued or heavily restricted in many regions. This technical guide underscores the importance of a comprehensive assessment framework, utilizing standardized protocols to evaluate the potential risks of pesticides before and during their use.

References

Methodological & Application

Application Note: High-Throughput Analysis of Dichlofenthion in Agricultural Soil Using Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dichlofenthion, an organophosphate pesticide, in agricultural soil samples. The protocol employs the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation procedure, followed by analysis using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). This method provides high selectivity and sensitivity for the detection and quantification of this compound residues, making it suitable for routine monitoring and environmental assessment. The validation parameters demonstrate the method's accuracy, precision, and linearity, meeting the requirements for regulatory compliance and research applications.

Introduction

This compound is an organophosphate insecticide and nematicide used to control a variety of pests in agricultural settings. Due to its potential toxicity and persistence in the environment, monitoring its residue levels in soil and food commodities is crucial for ensuring environmental safety and human health. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The coupling of GC with a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity, allowing for accurate quantification even in complex matrices such as soil. The QuEChERS method has become a standard for pesticide residue analysis in various sample types due to its simplicity, speed, and minimal solvent usage.[1][2][3] This application note provides a comprehensive protocol for the analysis of this compound in soil, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The following protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[1][4]

1. Sample Homogenization:

  • Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Hydration (for dry soil):

  • If the soil has low moisture content, add 7 mL of deionized water to the 3 g of air-dried soil, vortex briefly, and allow it to hydrate for 30 minutes. For soil with ≥70% water content, this step can be omitted.

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard if necessary.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Some variations may also include citrate buffering salts.

  • Immediately cap and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of large salt agglomerates.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent. The combination of PSA and C18 is effective in removing interfering matrix components from soil extracts.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis. Transfer the cleaned extract into an autosampler vial.

GC-MS/MS Analysis

The following instrumental parameters are a starting point and may require optimization based on the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

ParameterSetting
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 1.5 min, ramp at 30 °C/min to 210 °C, then ramp at 20 °C/min to 320 °C and hold for 2 min.

Mass Spectrometer (MS) Conditions:

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 260 °C
Electron Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
278.97222.9815
222.98204.9810

These transitions are based on data from a Thermo Scientific application note and should be optimized for the specific instrument in use.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound. This data is compiled from multi-residue pesticide analysis studies and serves as a guideline for expected method performance.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.005 - 0.01 mg/kgSoil
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kgSoil
Linearity (R²) > 0.99-General expectation for validated methods
Recovery 65 - 116%Soil
Precision (RSD) ≤ 17%Soil

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis sample 1. Soil Sample (10g) extraction 2. Acetonitrile Extraction sample->extraction Add 10 mL MeCN salting_out 3. QuEChERS Salts (MgSO4, NaCl) extraction->salting_out Vortex & Add Salts centrifuge1 4. Centrifugation salting_out->centrifuge1 Shake & Centrifuge cleanup 5. d-SPE Cleanup (PSA, C18) centrifuge1->cleanup Transfer Supernatant centrifuge2 6. Centrifugation cleanup->centrifuge2 Vortex & Centrifuge final_extract 7. Final Extract centrifuge2->final_extract injection 8. Injection final_extract->injection gc_separation 9. GC Separation injection->gc_separation ionization 10. EI Ionization gc_separation->ionization msms_detection 11. MS/MS Detection (MRM) ionization->msms_detection data_analysis 12. Data Analysis msms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Discussion

The presented GC-MS/MS method combined with QuEChERS sample preparation offers a reliable and efficient approach for the determination of this compound in soil. The QuEChERS protocol effectively removes a significant portion of the matrix interferences, leading to cleaner extracts and improved analytical performance. The use of d-SPE with PSA and C18 sorbents is particularly beneficial for soil matrices.

The GC-MS/MS analysis in MRM mode provides excellent selectivity and sensitivity, allowing for the accurate quantification of this compound at low residue levels. The specified MRM transitions are characteristic of this compound fragmentation and provide a high degree of confidence in the identification and quantification of the analyte. The validation data, compiled from relevant studies, indicate that the method can achieve the necessary performance characteristics in terms of linearity, accuracy, and precision for routine monitoring purposes.

It is important to note that matrix effects can still be present even after cleanup and can influence the analyte response. Therefore, the use of matrix-matched calibration standards is highly recommended to ensure the accuracy of the quantitative results.

Conclusion

This application note provides a detailed and validated method for the analysis of this compound in agricultural soil using QuEChERS extraction and GC-MS/MS. The protocol is straightforward, rapid, and employs readily available consumables and instrumentation. The method's performance characteristics make it a valuable tool for environmental monitoring laboratories, regulatory agencies, and researchers involved in the assessment of pesticide residues in the environment.

References

Application Note: Quantification of Dichlofenthion using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion is an organophosphate insecticide and nematicide used to control a variety of pests on turf and ornamental plants. Accurate and reliable quantification of this compound is crucial for environmental monitoring, residue analysis in food products, and toxicological studies. This application note provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the analysis of this compound in various sample matrices following appropriate sample preparation.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water provides efficient separation. This compound possesses a 2,4-dichlorophenyl chromophore which allows for its detection and quantification using a UV-Vis detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Amberlite XAD-7, 1000mg/6mL)

  • 0.45 µm Syringe filters

Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 245 nm. The 2,4-dichlorophenyl moiety in this compound is expected to have a strong absorbance around this wavelength, similar to 2,4-dichlorophenol which exhibits absorption maxima at approximately 245 nm and 285 nm.[1][2][3][4]

  • Run Time: Approximately 10 minutes.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing the required amount of the standard and dissolving it in acetonitrile. From this stock solution, prepare a series of working standard solutions in the range of 0.1 to 50 µg/mL by serial dilution with the mobile phase.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Two common methods are provided below: Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE).

5.2.1. Solid-Phase Extraction (SPE) of Water Samples

This protocol is adapted from a general method for organophosphorus insecticides in water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of distilled water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a slow, steady rate.

  • Cartridge Washing: Wash the cartridge with 5 mL of distilled water to remove any polar impurities.

  • Analyte Elution: Elute the retained this compound with 5 mL of ethyl acetate.

  • Drying and Reconstitution: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

5.2.2. Liquid-Liquid Extraction (LLE)

  • Extraction: To a 100 mL water sample in a separatory funnel, add 50 mL of dichloromethane and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Repeat Extraction: Collect the organic layer and repeat the extraction of the aqueous layer with another 50 mL portion of dichloromethane.

  • Combine and Dry: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentration and Reconstitution: Evaporate the solvent to near dryness using a rotary evaporator. Reconstitute the residue in a known volume of mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters are summarized in the tables below. The values presented are typical and should be established for each specific laboratory and application.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD for Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Data Analysis

Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for sample preparation and the logical steps of the HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Water Samples LLE Liquid-Liquid Extraction Sample->LLE Liquid Samples Concentration Concentration & Reconstitution SPE->Concentration LLE->Concentration Filtration Filtration Concentration->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for this compound analysis.

Logical_Flow Start Start Analysis Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Sample (SPE or LLE) Start->Prepare_Sample Calibrate Generate Calibration Curve Prepare_Standards->Calibrate Analyze_Sample Analyze Sample by HPLC Prepare_Sample->Analyze_Sample Quantify Quantify this compound Calibrate->Quantify Analyze_Sample->Quantify Report Report Results Quantify->Report

Caption: Logical steps for this compound quantification.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for the Determination of Dichlofenthion in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlofenthion is an organophosphorus insecticide previously used for controlling nematodes and other pests.[1] Due to its potential toxicity and persistence, monitoring its presence in environmental water sources is crucial. Solid-Phase Extraction (SPE) is a widely adopted, efficient, and effective technique for isolating and pre-concentrating pesticides like this compound from aqueous matrices.[2] This method offers significant advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, minimizing sample handling time, and improving selectivity.[2]

This application note provides a detailed protocol for the extraction of this compound from water samples using C18 SPE cartridges, followed by analysis, typically with Gas Chromatography-Mass Spectrometry (GC-MS). The C18 reversed-phase sorbent is effective for retaining non-polar to moderately polar compounds like organophosphorus pesticides from aqueous samples.

Materials and Reagents
  • Equipment:

    • Solid-Phase Extraction (SPE) Vacuum Manifold

    • Vacuum Pump

    • Nitrogen Evaporation System or Rotary Evaporator

    • Analytical Balance

    • pH Meter

    • Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Thermionic Detector (GC-FTD)

  • Consumables:

    • C18 SPE Cartridges (e.g., 1 g, 6 mL)

    • Glass Fiber Filters (0.7 µm)

    • Volumetric flasks, pipettes, and syringes

    • Autosampler vials with inserts

  • Chemicals and Standards:

    • This compound analytical standard

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • n-Hexane (HPLC grade)

    • Acetone (HPLC grade)

    • Isooctane (HPLC grade)

    • Reagent Water (HPLC grade or equivalent)

    • Sodium Chloride (ACS grade, optional)

    • Nitrogen gas (high purity)

Experimental Protocol: SPE of this compound

This protocol details the manual extraction of this compound from a 1 L water sample.

3.1 Sample Pre-Treatment

  • Collect a 1 L water sample in a clean glass container.

  • Filter the sample using a 0.7-µm glass fiber filter to remove suspended particulate matter.[3]

  • If required for the study, spike the sample with a known concentration of this compound standard solution.

  • Add 5 mL of methanol to the 1 L water sample as a modifier to improve extraction efficiency.[4]

  • Check the pH of the water sample. The optimal pH range for organophosphorus pesticide extraction is typically between 6.5 and 7.5. If necessary, adjust the pH, though for most natural waters, adjustment is not needed.

3.2 SPE Cartridge Conditioning

  • Place the C18 SPE cartridges onto the vacuum manifold.

  • Condition the cartridges by passing 10 mL of methanol through the sorbent. Allow the methanol to soak the sorbent for 2 minutes before drawing it through.

  • Equilibrate the cartridges by passing 10-20 mL of reagent water. Do not allow the sorbent bed to go dry before sample loading.

3.3 Sample Loading

  • Load the 1 L pre-treated water sample onto the conditioned C18 cartridge.

  • Maintain a consistent flow rate of approximately 30-50 mL/min under vacuum. A fast, dropwise flow is ideal.

3.4 Cartridge Washing and Drying

  • After the entire sample has passed through, wash the cartridge with a small volume (e.g., 5 mL) of reagent water to remove any remaining water-soluble interferences.

  • Dry the SPE cartridge thoroughly by drawing air or nitrogen gas through it under full vacuum for a minimum of 10 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution and analysis.

3.5 Elution

  • Place a collection tube or vial inside the manifold.

  • Elute the retained this compound from the sorbent using one of the following solvent systems:

    • Option A (Dichloromethane/Ethyl Acetate): Add two aliquots of 10 mL of a dichloromethane:ethyl acetate (1:1, v/v) mixture. Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot before slowly drawing it through.

    • Option B (Acetone/n-Hexane): Add two aliquots of 10 mL of an acetone:n-hexane mixture (e.g., 1:1 v/v).

  • After elution, continue the vacuum for 1 minute to collect any remaining solvent.

3.6 Concentration and Reconstitution

  • Evaporate the collected eluate to near dryness (approximately 0.5 mL) under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the residue in a suitable solvent for GC analysis, such as isooctane or hexane, to a final volume of 1 mL.

  • Vortex the final extract to ensure homogeneity and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes the performance data for SPE methods applied to organophosphorus pesticides, including this compound, in water samples.

Analyte(s)SPE SorbentSample MatrixRecovery (%)LOD (µg/L)LOQ (µg/L)Analytical MethodReference
This compound & other OPsC18 SPE-diskNatural Waters60.7 - 104.10.01 - 0.07Not SpecifiedGC-FTD, GC-MS
8 Organophosphorus PesticidesSPE CartridgeDrinking Water83 - 1000.02 - 0.1Not SpecifiedGC-NPD
17 OCPs & OPPsC18 CartridgeSurface Water74.2 - 116.40.01 - 0.0880.035 - 0.290GC-ECD

LOD: Limit of Detection; LOQ: Limit of Quantification; OPs: Organophosphorus Pesticides; OCPs: Organochlorine Pesticides; GC-FTD: Gas Chromatography-Flame Thermionic Detector; GC-MS: Gas Chromatography-Mass Spectrometry; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector; GC-ECD: Gas Chromatography-Electron Capture Detector.

Mandatory Visualization

The following diagram illustrates the workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis A 1. Water Sample Pre-Treatment (1L Filtration, pH Check) B 2. SPE Cartridge Conditioning (Methanol -> Reagent Water) A->B C 3. Sample Loading (~30-50 mL/min) B->C D 4. Cartridge Washing & Drying (Reagent Water -> N2/Vacuum) C->D E 5. Elution of this compound (e.g., DCM:EtOAc) D->E F 6. Concentration & Reconstitution (Evaporation -> Reconstitution in Hexane) E->F G 7. Final Analysis (GC-MS) F->G

Caption: Workflow for this compound SPE from Water Samples.

References

Application Notes and Protocols for Dichlofenthion Residue Analysis in Food Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion is an organophosphate insecticide and nematicide used in agriculture. Due to its potential toxicity, monitoring its residue levels in food is crucial for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the multi-residue analysis of pesticides in various food matrices.[1][2] This document provides detailed application notes and protocols for the determination of this compound residues in food matrices using the QuEChERS method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This compound is a lipophilic compound, soluble in organic solvents and susceptible to hydrolysis under strong acidic or basic conditions.[3] These properties are key considerations in the optimization of the QuEChERS protocol.

Experimental Protocols

This section details the step-by-step procedure for the analysis of this compound residues in food matrices. The protocol is based on the widely accepted QuEChERS methodology and can be adapted for various food types.

Sample Preparation and Homogenization
  • For high-moisture matrices (e.g., fruits and vegetables), chop the sample into small pieces and homogenize using a high-speed blender.

  • For low-moisture matrices (e.g., cereals, dried fruits), the sample should be milled to a fine powder. A pre-wetting step by adding a specific amount of water is often necessary to ensure efficient extraction.[4]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

Extraction
  • Add 10 mL of acetonitrile to the centrifuge tube containing the sample.

  • If necessary, add an internal standard solution at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the sample matrix.

Salting-Out Liquid-Liquid Partitioning
  • Add the appropriate QuEChERS extraction salt mixture. A common formulation is the AOAC Official Method 2007.01, which includes 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc). Alternatively, the EN 15662 method uses 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The citrate buffer helps to maintain a stable pH and protect base-sensitive pesticides.[5]

  • Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes to achieve a clear separation of the acetonitrile layer from the aqueous and solid phases.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot of the upper acetonitrile layer (typically 1-8 mL) to a d-SPE cleanup tube.

  • The d-SPE tube contains a combination of sorbents to remove interfering matrix components. A common composition for general food matrices is anhydrous MgSO₄ (to remove excess water) and Primary Secondary Amine (PSA) sorbent (to remove sugars, fatty acids, and other polar interferences). For pigmented samples, Graphitized Carbon Black (GCB) can be added, but it may lead to the loss of planar pesticides. For fatty matrices, C18 sorbent can be included.

  • Vortex the d-SPE tube for 30 seconds to 1 minute to ensure efficient cleanup.

  • Centrifuge the tube at a high speed (e.g., 10,000 rcf) for 5 minutes to pellet the d-SPE sorbents.

Final Extract Preparation and Analysis
  • Carefully transfer the cleaned extract into an autosampler vial.

  • The extract is now ready for direct injection into the GC-MS/MS or LC-MS/MS system. For LC-MS/MS analysis, the extract may be diluted with the mobile phase to reduce matrix effects.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the QuEChERS method. These values are representative and may vary depending on the specific food matrix, instrumentation, and laboratory conditions.

Table 1: GC-MS/MS and LC-MS/MS Parameters for this compound Analysis

ParameterGC-MS/MSLC-MS/MS
Column DB-5ms (or equivalent)C18 reverse-phase
Injection Mode Splitless---
Carrier Gas Helium---
Mobile Phase ---A: Water with 0.1% formic acidB: Acetonitrile/Methanol with 0.1% formic acid
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI+)
Precursor Ion (m/z) To be determined empiricallyTo be determined empirically
Product Ions (m/z) To be determined empiricallyTo be determined empirically
Collision Energy (eV) To be determined empiricallyTo be determined empirically

Table 2: Validation Data for this compound in Various Food Matrices

Food MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
Apples 0.0185 - 110< 150.0030.01
0.190 - 105< 10
Tomatoes 0.0180 - 115< 150.0030.01
0.188 - 108< 10
Lettuce 0.0175 - 120< 200.0050.01
0.185 - 110< 15
Oranges 0.0170 - 110< 200.0050.01
0.180 - 105< 15
Cereals (e.g., Rice) 0.0570 - 120< 200.010.05
0.580 - 110< 15

Recovery and RSD values are based on typical performance of QuEChERS for organophosphate pesticides and should be validated in-house. LOD and LOQ are estimated based on achievable sensitivity with modern GC-MS/MS and LC-MS/MS instrumentation.

Mandatory Visualization

The following diagram illustrates the workflow of the QuEChERS method for this compound residue analysis.

QuEChERS_Workflow Sample 1. Sample Preparation (Homogenization) Extraction 2. Extraction (Acetonitrile) Sample->Extraction SaltingOut 3. Salting-Out Partitioning (QuEChERS Salts) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, MgSO4, etc.) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis 5. Analysis (GC-MS/MS or LC-MS/MS) Centrifugation2->Analysis Transfer Cleaned Extract

Caption: QuEChERS workflow for this compound analysis.

References

Application Notes and Protocols for Dichlofenthion Residue Extraction from Agricultural Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and quantification of Dichlofenthion residues in agricultural soil samples. The methodologies described are based on established and widely accepted techniques for pesticide residue analysis, ensuring robust and reliable results.

Introduction

This compound is an organophosphate insecticide and nematicide used in agriculture. Monitoring its residues in soil is crucial for environmental assessment and food safety. Soil, being a complex matrix, presents analytical challenges requiring efficient extraction and cleanup procedures to ensure accurate quantification. This application note details the recommended QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound:

This compound is characterized by a high octanol-water partition coefficient, indicating its lipophilic nature.[1] This property suggests a strong affinity for organic solvents, making solvent-based extraction methods highly effective. It is miscible with most organic solvents and has low solubility in water.[1] These characteristics are fundamental to the success of the extraction protocols outlined below.

Experimental Protocols

QuEChERS-based Extraction Protocol

The QuEChERS method is a streamlined and effective approach for extracting a wide range of pesticides from complex matrices like soil. This protocol is adapted from the widely recognized EN 15662 method.

Materials:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquohydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil has low moisture content, add an appropriate amount of deionized water to achieve a total water content of 8-10 mL and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract from the supernatant.

    • The extract is now ready for analysis by GC-MS or HPLC. If necessary, the extract can be filtered through a 0.22 µm syringe filter.

Analytical Instrumentation

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the determination of organophosphate pesticides like this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold 10 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 279
Qualifier Ions (m/z) 190, 223

2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative robust method for the quantification of this compound, particularly for samples with complex matrices.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity or equivalent with UV or DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm

Data Presentation

The following table summarizes the expected analytical performance for this compound analysis. The data is based on a study of this compound in a water matrix, which provides a strong estimation for performance in a soil matrix with an equivalent analytical finish.[2]

ParameterValueReference
Recovery at 10 µg/kg 89.3%
Recovery at 50 µg/kg 100.7%
Limit of Detection (LOD) 1.9 µg/kg
Limit of Quantification (LOQ) 3.2 µg/kg
Linearity (R²) >0.99Typical for method
Relative Standard Deviation (RSD) <15%Typical for method

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound from soil samples.

Dichlofenthion_Extraction_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Soil Sample add_acn Add 10mL Acetonitrile soil_sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_supernatant Transfer 6mL Supernatant centrifuge1->transfer_supernatant Acetonitrile Extract add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 gc_ms GC-MS Analysis centrifuge2->gc_ms Cleaned Extract hplc HPLC Analysis centrifuge2->hplc Cleaned Extract

Caption: Workflow for this compound residue extraction and analysis.

Logical_Relationship soil_matrix Complex Soil Matrix extraction Extraction (QuEChERS) soil_matrix->extraction Isolate Analyte cleanup Cleanup (d-SPE) extraction->cleanup Remove Interferences analysis Instrumental Analysis (GC-MS or HPLC) cleanup->analysis Quantify this compound data Quantitative Data (Recovery, LOD, LOQ) analysis->data Generate Results

Caption: Logical steps in this compound residue analysis from soil.

References

Application Note and Protocols for the Synthesis of Dichlofenthion Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion, with the IUPAC name O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate, is an organophosphate insecticide and nematicide. Due to its potential environmental and health impacts, its presence in various matrices is strictly monitored by regulatory agencies worldwide. Accurate and reliable analytical measurements are crucial for ensuring food safety and environmental protection. Certified Reference Materials (CRMs) are indispensable for the calibration of analytical instruments, validation of methods, and for quality control purposes, thereby ensuring the traceability and comparability of analytical results.

This document provides a comprehensive guide for the synthesis, purification, and certification of this compound as a Certified Reference Material, following the principles of ISO 17034.[1][2][3] The protocols detailed herein are intended to enable researchers and scientists to produce a high-purity this compound standard for in-house use or for further certification by an accredited body.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the preparation of the key intermediate, O,O-diethyl phosphorochloridothioate, followed by its reaction with 2,4-dichlorophenol.

Synthesis of Starting Materials

2.1.1. Synthesis of 2,4-Dichlorophenol

2,4-Dichlorophenol can be synthesized by the direct chlorination of phenol.[4][5]

  • Reaction: Phenol is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst. A combination of a Lewis acid (e.g., ferric chloride) and an organic auxiliary agent can be used to improve the selectivity towards 2,4-dichlorophenol.

  • Protocol:

    • In a reaction vessel equipped with a stirrer, gas inlet, and a thermometer, melt phenol.

    • Add the catalyst system (e.g., a mixture of boric acid, phenyl sulfide, and ferric trichloride).

    • Introduce chlorine gas at a controlled rate while maintaining the reaction temperature between 50-100°C.

    • Monitor the reaction progress by gas chromatography (GC) to ensure complete conversion of phenol and to minimize the formation of polychlorinated by-products.

    • Upon completion, the crude 2,4-dichlorophenol is purified by distillation.

2.1.2. Synthesis of O,O-Diethyl phosphorochloridothioate

This intermediate can be prepared by the reaction of phosphorus pentasulfide with ethanol, followed by chlorination.

  • Reaction: Phosphorus pentasulfide is first reacted with anhydrous ethanol to form O,O-diethyl dithiophosphate. This intermediate is then chlorinated to yield O,O-diethyl phosphorochloridothioate.

  • Protocol:

    • In a suitable reactor, react phosphorus pentasulfide with anhydrous ethanol. The reaction is typically carried out in the presence of a catalyst, such as pyridine.

    • The resulting O,O-diethyl dithiophosphate is then subjected to chlorination using a chlorinating agent like chlorine gas. The reaction temperature is carefully controlled.

    • The crude product is purified by distillation under reduced pressure.

Synthesis of this compound

The final step is the condensation of 2,4-dichlorophenol with O,O-diethyl phosphorochloridothioate.

  • Reaction: This is a nucleophilic substitution reaction where the phenoxide ion of 2,4-dichlorophenol attacks the phosphorus atom of O,O-diethyl phosphorochloridothioate, displacing the chloride ion. The reaction is typically carried out in the presence of a base to generate the phenoxide.

  • Detailed Protocol:

    • Materials:

      • 2,4-Dichlorophenol (1 equivalent)

      • O,O-Diethyl phosphorochloridothioate (1-1.2 equivalents)

      • Anhydrous potassium carbonate (1.5 equivalents) or another suitable base

      • Anhydrous acetone or acetonitrile as the solvent

    • Procedure:

      • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,4-dichlorophenol and anhydrous potassium carbonate in the chosen solvent.

      • Stir the mixture at room temperature for 30 minutes.

      • Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture.

      • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

      • After completion of the reaction, cool the mixture to room temperature.

      • Filter off the inorganic salts and wash the residue with the solvent.

      • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

To achieve the high purity required for a CRM, the crude this compound must be purified. A combination of column chromatography and recrystallization is recommended.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is commonly effective. A starting mixture of 5% ethyl acetate in hexane, gradually increasing to 15-20% ethyl acetate, can be used to elute the product. The exact gradient should be optimized based on TLC analysis.

  • Procedure:

    • Prepare a silica gel column in the chosen eluent system.

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent.

Recrystallization
  • Solvent Selection: The choice of solvent is critical for effective purification. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system can also be effective. For this compound, a mixture of hexane and a slightly more polar solvent like acetone or ethyl acetate can be a good starting point for optimization.

  • Procedure:

    • Dissolve the partially purified this compound from column chromatography in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).

    • If using a two-solvent system, dissolve the compound in the more soluble solvent and then add the less soluble solvent (e.g., hexane) dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Certification of this compound as a CRM

The certification process involves a thorough characterization of the purified material to establish its identity, purity, homogeneity, and stability, and to assign a certified value with its associated uncertainty, in accordance with ISO 17034.

Identity Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should be recorded to confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

  • ³¹P NMR: The phosphorus NMR is a key technique for characterizing organophosphorus compounds and should show a single peak corresponding to the phosphorus atom in this compound.

4.1.2. Mass Spectrometry (MS)

  • Electron Ionization (EI-MS): This technique will provide the molecular weight of this compound and a characteristic fragmentation pattern that can be used for structural confirmation.

Purity Assessment

The purity of the this compound CRM should be determined using at least two independent analytical methods.

4.2.1. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Principle: GC-FID is a robust technique for quantifying the purity of volatile and thermally stable compounds like this compound.

  • Method: A validated GC-FID method should be used. This involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate. The purity is typically determined by the area percentage method, assuming all components have a similar response factor. For higher accuracy, a quantitative analysis using an internal or external standard of known purity can be performed.

4.2.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: HPLC-UV provides an orthogonal method to GC-FID for purity assessment.

  • Method: A reversed-phase HPLC method with a C18 column is commonly used for organophosphate pesticides. The mobile phase, flow rate, and UV detection wavelength must be optimized for this compound. Purity is determined by area percentage from the chromatogram.

Homogeneity and Stability Studies
  • Homogeneity: It is essential to demonstrate that the batch of the candidate CRM is homogeneous. This is typically assessed by analyzing a statistically relevant number of samples from different parts of the batch and evaluating the variance of the results.

  • Stability: The stability of the this compound CRM must be evaluated under both short-term (for transport) and long-term (for storage) conditions. This involves analyzing the material at different time points and storage temperatures to determine any degradation.

Assignment of Certified Value and Uncertainty
  • Certified Value: The certified purity value is typically the mean of the results obtained from the different analytical techniques.

  • Uncertainty: The uncertainty of the certified value must be calculated by considering all potential sources of error, including the uncertainties from the purity measurements, homogeneity, and stability studies.

Data Presentation

ParameterMethodResult
Identity Confirmation
¹H NMR500 MHz, CDCl₃Consistent with proposed structure
¹³C NMR125 MHz, CDCl₃Consistent with proposed structure
³¹P NMR202 MHz, CDCl₃Single peak observed
Mass Spectrum (EI-MS)70 eVMolecular ion [M]⁺ and characteristic fragments observed
Purity Assessment
Purity by GC-FIDArea %> 99.5%
Purity by HPLC-UVArea %> 99.5%
Homogeneity GC-FID/HPLC-UVHomogeneous (statistical analysis)
Stability GC-FID/HPLC-UVStable under specified storage conditions
Certified Value
PurityMean of methodse.g., 99.7%
Expanded Uncertainty (k=2)GUM guidelinese.g., ± 0.2%

Experimental Protocols

GC-FID Method for Purity Assessment
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

HPLC-UV Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

Visualizations

Synthesis_of_this compound cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_purification Purification cluster_final Final Product 2_4_Dichlorophenol 2_4_Dichlorophenol Reaction Condensation Reaction (Base, Solvent, Heat) 2_4_Dichlorophenol->Reaction OO_Diethyl_phosphorochloridothioate O,O-Diethyl phosphorochloridothioate OO_Diethyl_phosphorochloridothioate->Reaction Crude_this compound Crude this compound Reaction->Crude_this compound Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_this compound High-Purity This compound CRM Recrystallization->Pure_this compound Certification_Workflow Start High-Purity this compound Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity NMR NMR (¹H, ¹³C, ³¹P) Identity->NMR MS Mass Spectrometry (MS) Identity->MS GC_FID GC-FID Purity->GC_FID HPLC_UV HPLC-UV Purity->HPLC_UV Homogeneity Homogeneity Testing GC_FID->Homogeneity HPLC_UV->Homogeneity Stability Stability Testing Homogeneity->Stability Certification Certification (Assign Value & Uncertainty) Stability->Certification

References

Application Notes: In Vitro Acetylcholinesterase Inhibition Assay for Dichlofenthion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate nerve impulses.[1][2][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and disruption of neurotransmission.[1][2] Dichlofenthion, an organophosphate pesticide, acts as an irreversible inhibitor of acetylcholinesterase by forming a stable covalent bond with the serine residue in the enzyme's active site. This application note provides a detailed protocol for determining the inhibitory potential of this compound on AChE in vitro using the widely adopted Ellman's method.

Principle of the Assay

The in vitro acetylcholinesterase inhibition assay is most commonly performed using the colorimetric method developed by Ellman. This assay involves two key reactions:

  • Enzymatic Hydrolysis : Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetate.

  • Colorimetric Reaction : The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm. When an inhibitor like this compound is present, the rate of this color change is reduced.

Quantitative Data Presentation

The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

InhibitorTarget EnzymeIC50 ValueNotes
This compoundAcetylcholinesteraseTBDTo be determined experimentally using the protocol below. Results should be reported as mean ± SD.
PhysostigmineAcetylcholinesterase~20-50 nMExample positive control. The exact IC50 can vary based on assay conditions.

TBD: To Be Determined

Mechanism of Acetylcholinesterase Inhibition by this compound

This compound, as an organophosphate, irreversibly inhibits acetylcholinesterase by phosphorylating the serine hydroxyl group within the enzyme's catalytic site. This forms a highly stable, covalent phosphorus-enzyme bond. The resulting complex is extremely slow to hydrolyze, effectively rendering the enzyme non-functional. This process is often referred to as "aging," which further strengthens the bond and makes reactivation very difficult.

cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (Active Site) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis  + ACh ACh Acetylthiocholine (Substrate) TNB TNB (Yellow Product) (Absorbance at 412 nm) Thiocholine->TNB Reaction  + DTNB DTNB DTNB This compound This compound (Organophosphate) AChE_Inhibited Phosphorylated AChE (Inactive Enzyme) This compound->AChE_Inhibited Irreversible Covalent Bonding  + AChE start Start: Prepare Reagents plate_setup Set up 96-well plate: - Blank - Control (100% Activity) - Test Compound Wells start->plate_setup add_buffer_dtbn Add Buffer and DTNB to all wells plate_setup->add_buffer_dtbn add_inhibitor Add this compound dilutions (or vehicle/positive control) add_buffer_dtbn->add_inhibitor pre_incubate Add AChE enzyme solution (except to blank wells) add_inhibitor->pre_incubate incubate Incubate plate for 15 minutes at room temperature pre_incubate->incubate start_reaction Initiate reaction by adding ATCI substrate to all wells incubate->start_reaction measure Measure absorbance at 412 nm kinetically for 5-10 minutes start_reaction->measure analyze Calculate reaction rates (V) and percent inhibition measure->analyze ic50 Plot % Inhibition vs. [this compound] and determine IC50 value analyze->ic50 end End ic50->end

References

Application Notes and Protocols: Animal Models for Studying Dichlofenthion Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlofenthion is an organophosphate (OP) insecticide. Like other compounds in its class, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] Chronic exposure to OPs, even at levels that do not cause overt signs of toxicity, is associated with long-term neurological and neurodegenerative issues.[1][2]

These application notes provide a comprehensive framework for utilizing animal models to investigate the neurotoxicity of this compound. Due to the limited specific research on this compound, the methodologies presented here are based on established protocols for other well-studied organophosphates, such as dichlorvos, chlorpyrifos, and diazinon.[3] The primary animal models discussed are rodents, specifically rats and mice, which are widely used in neurotoxicity studies due to their physiological and genetic similarities to humans.

Animal Model Selection and Rationale

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. Rodent models are the most common choice for studying pesticide neurotoxicity.

Table 1: Recommended Animal Models for this compound Neurotoxicity Studies

SpeciesStrainRationale for UseKey Considerations
RatWistar, Sprague-DawleyWell-characterized neuroanatomy and behavior; extensive historical data for OP toxicity studies; larger size facilitates surgical and sampling procedures.Strain differences in metabolism and susceptibility can exist.
MouseC57BL/6Availability of transgenic lines for mechanistic studies; robust behavioral responses; well-suited for high-throughput screening.Smaller size can make certain procedures more challenging; higher metabolic rate may require dose adjustments.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The number of animals should be minimized, and procedures should be refined to reduce any potential pain or distress.

General Experimental Workflow

A typical study investigating the neurotoxicity of this compound involves several key stages, from animal acclimatization and exposure to endpoint analysis. The following workflow provides a general outline for such an experiment.

G cluster_prep Phase 1: Preparation & Dosing cluster_assess Phase 2: In-Life Assessment cluster_analysis Phase 3: Terminal Analysis cluster_data Phase 4: Data Interpretation Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (e.g., body weight, behavior) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing This compound Administration (e.g., oral gavage, subcutaneous) Grouping->Dosing Clinical Clinical Observations (Cholinergic signs, weight loss) Dosing->Clinical Behavior Behavioral Testing (Motor function, cognition) Dosing->Behavior Sacrifice Euthanasia & Tissue Collection (Brain, Blood) Behavior->Sacrifice Biochem Biochemical Assays (AChE, Oxidative Stress) Sacrifice->Biochem Histo Histopathology (H&E Staining, Immunohistochemistry) Sacrifice->Histo Analysis Statistical Analysis Biochem->Analysis Histo->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: General experimental workflow for a this compound neurotoxicity study.

Key Experimental Protocols

Behavioral Assessments

Behavioral tests are essential for evaluating the functional consequences of neurotoxicity, including effects on motor activity, coordination, learning, and memory.

Table 2: Behavioral Test Battery for Neurotoxicity Assessment

DomainTest NamePrimary Endpoint MeasuredReference
General Activity & Anxiety Open Field TestLocomotor activity, exploratory behavior, anxiety-like behavior.
Motor Coordination Rotarod TestBalance and motor coordination.
Spatial Learning & Memory Morris Water MazeHippocampus-dependent spatial navigation and memory.
Cognitive Function Novel Object RecognitionRecognition memory.

Protocol 3.1.1: Open Field Test (OFT)

  • Principle: This test assesses general locomotor activity and exploratory behavior in a novel environment. A reduction in movement can indicate motor deficits, while changes in the time spent in the center versus the periphery can suggest anxiety-like behavior.

  • Apparatus: A square arena (e.g., 80 x 80 x 40 cm for rats), typically made of wood or plastic, with the floor divided into equal squares. An overhead camera connected to tracking software is used for automated recording.

  • Procedure:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session using an overhead video camera.

    • Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.

  • Data Analysis:

    • Total distance traveled.

    • Time spent in the center versus peripheral zones.

    • Number of line crossings.

    • Rearing frequency (a measure of exploratory behavior).

Protocol 3.1.2: Rotarod Test

  • Principle: This test evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod.

  • Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip. The speed of rotation can be constant or accelerating.

  • Procedure:

    • Training: Acclimate the animals to the apparatus for 2-3 days prior to testing by placing them on the rod at a low, constant speed.

    • Testing: Place the animal on the rod and begin rotation, typically with an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall or the time until the animal passively rotates with the rod for two consecutive revolutions.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Average latency to fall across trials.

Biochemical Assays

Biochemical assays are critical for quantifying the molecular effects of this compound, particularly on its primary target (AChE) and on secondary injury pathways like oxidative stress.

Table 3: Key Biochemical Markers of this compound Neurotoxicity

PathwayMarkerExpected ChangeRationale
Cholinergic System Acetylcholinesterase (AChE)DecreasePrimary target of organophosphates; inhibition is a direct measure of effect.
Oxidative Stress Malondialdehyde (MDA)IncreaseA key indicator of lipid peroxidation and oxidative damage.
Antioxidant Defense Superoxide Dismutase (SOD)DecreaseDepletion of a primary antioxidant enzyme in response to oxidative stress.
Antioxidant Defense Catalase (CAT)DecreaseDepletion of an enzyme that neutralizes hydrogen peroxide.

Protocol 3.2.1: Acetylcholinesterase (AChE) Activity Assay

  • Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Brain tissue homogenate

  • Procedure:

    • Homogenize brain tissue (e.g., cortex, hippocampus) in cold phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the total protein concentration of the supernatant (e.g., using a Bradford assay).

    • In a 96-well plate, add the sample supernatant, phosphate buffer, and DTNB solution.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Measure the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate AChE activity and normalize it to the total protein concentration.

    • Express results as a percentage of the control group's activity.

Protocol 3.2.2: Malondialdehyde (MDA) Assay (Lipid Peroxidation)

  • Principle: This assay quantifies MDA, a byproduct of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) under high temperature and acidic conditions. The resulting MDA-TBA adduct is a pink chromogen that can be measured spectrophotometrically or fluorometrically.

  • Reagents:

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA) reagent

    • Brain tissue homogenate

  • Procedure:

    • Prepare brain tissue homogenate as described for the AChE assay.

    • Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to allow for color development.

    • Cool the samples and measure the absorbance at 532 nm.

  • Data Analysis:

    • Quantify MDA concentration using a standard curve prepared with an MDA standard.

    • Normalize results to the protein concentration of the homogenate.

Histopathological Analysis

Histopathology provides a direct visual assessment of structural changes in the brain, such as neuronal cell death, inflammation, and demyelination, following toxicant exposure.

Protocol 3.3.1: Brain Tissue Preparation and Hematoxylin & Eosin (H&E) Staining

  • Principle: H&E staining is a fundamental histological technique. Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink. This allows for the examination of cellular morphology and tissue architecture.

  • Procedure:

    • Perfusion and Fixation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the tissues.

    • Tissue Processing: Dissect the brain and post-fix it in 4% PFA overnight. Subsequently, dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

    • Sectioning: Cut thin sections (e.g., 5-10 µm) of the embedded brain tissue using a microtome. Mount the sections on glass slides.

    • Staining:

      • Deparaffinize and rehydrate the tissue sections.

      • Stain with Hematoxylin solution.

      • "Blue" the sections in a weak alkaline solution.

      • Counterstain with Eosin solution.

      • Dehydrate the stained sections, clear, and mount with a coverslip.

  • Data Analysis:

    • Microscopically examine specific brain regions (e.g., hippocampus, cerebral cortex, cerebellum) for pathological changes.

    • Look for evidence of:

      • Neuronal necrosis or apoptosis (e.g., pyknotic nuclei, shrunken cytoplasm).

      • Neuroinflammation (e.g., glial cell activation, immune cell infiltration).

      • Spongiosis (vacuolation of the neuropil).

      • Congestion or hemorrhage.

Mechanistic Pathways and Visualization

Primary Cholinergic Neurotoxicity

The primary mechanism of this compound neurotoxicity is the inhibition of AChE at cholinergic synapses. This leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, causing excessive stimulation of postsynaptic muscarinic and nicotinic receptors.

G Mechanism of Cholinergic Neurotoxicity by this compound cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PreNeuron Action Potential Vesicle ACh Vesicle PreNeuron->Vesicle Triggers Release ACh ACh Vesicle->ACh Release Receptor ACh Receptors (Muscarinic/Nicotinic) Response Postsynaptic Response (Depolarization) Receptor->Response Synapse Synaptic Cleft ACh->Receptor Binds AChE AChE ACh->AChE Hydrolysis Breakdown Choline + Acetate AChE->Breakdown DCT This compound DCT->AChE Inhibits

Caption: this compound inhibits AChE, causing ACh accumulation and neurotoxicity.

Secondary Pathway: Oxidative Stress

Beyond cholinergic effects, organophosphate exposure is known to induce oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. This leads to cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately contributing to neuronal cell death.

G Oxidative Stress Pathway in this compound Neurotoxicity DCT This compound Exposure Mito Mitochondrial Dysfunction DCT->Mito Defense Antioxidant Defenses DCT->Defense Depletes ROS Increased ROS Production (e.g., Superoxide, H₂O₂) Mito->ROS Leads to SOD SOD ROS->SOD Neutralized by CAT Catalase ROS->CAT Neutralized by Damage Oxidative Damage ROS->Damage Causes Defense->SOD Defense->CAT Lipid Lipid Peroxidation (MDA) Damage->Lipid NeuronDeath Neuronal Cell Death Damage->NeuronDeath Contributes to

Caption: this compound induces oxidative stress, leading to cellular damage.

References

Application Notes and Protocols for the Analysis of Dichlofenthion Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlofenthion is an organophosphate insecticide that, upon exposure, is metabolized in the body and excreted in urine.[1] Monitoring for its metabolites is a key method for assessing human exposure. The primary metabolites of this compound include 2,4-dichlorophenol, resulting from the cleavage of the phosphoester bond, and dialkyl phosphates (DAPs), such as diethyl phosphate (DEP) and diethyl thiophosphate (DETP), from the breakdown of the organophosphate structure.[2] These metabolites are often present in urine as conjugates (e.g., glucuronides or sulfates) and require a hydrolysis step to be detected.[3][4] This document provides detailed analytical methods for the detection and quantification of these metabolites in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes biotransformation through Phase I and Phase II metabolic reactions. Phase I reactions involve the oxidative cleavage of the molecule, while Phase II reactions involve the conjugation of the metabolites with endogenous molecules to increase their water solubility for excretion.[2]

Dichlofenthion_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidative Cleavage) This compound->PhaseI Metabolite1 2,4-Dichlorophenol PhaseI->Metabolite1 Metabolite2 Diethyl thiophosphate (DETP) PhaseI->Metabolite2 PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII Metabolite3 Diethyl phosphate (DEP) Metabolite2->Metabolite3 Metabolite2->PhaseII Metabolite3->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Method 1: Analysis of 2,4-Dichlorophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of 2,4-dichlorophenol, a specific metabolite of this compound.

Experimental Protocol

1. Sample Preparation (Hydrolysis and Extraction)

  • To 2 mL of urine in a glass vial, add 20 µL of a suitable internal standard (e.g., 2,4-dichlorophenol-d3).

  • Add 50 µL of β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated metabolites.

  • Incubate the mixture at 55°C for 3 hours.

  • After cooling to room temperature, add a 5% K2CO3 solution and extract with methyl tert-butyl ether.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent such as bis-(trimethylsilyl) trifluoroacetamide/trimethylchlorosilane (BSTFA/TMCS, 100:1, v/v).

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 2,4-dichlorophenol.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 2,4-dichlorophenol-TMS: m/z 234 (quantifier), 236, 199.

      • 2,4-dichlorophenol-d3-TMS (IS): m/z 237 (quantifier), 239, 202.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Recovery89.9 - 105.0%
Intra-day Precision (%RSD)1.9 - 10.6%
Inter-day Precision (%RSD)3.6 - 6.0%

Method 2: Analysis of Dialkyl Phosphate (DAP) Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the simultaneous quantification of common organophosphate pesticide metabolites, including diethyl phosphate (DEP) and diethyl thiophosphate (DETP).

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL urine sample, add an internal standard solution (e.g., dibutylphosphate).

  • Perform a liquid-liquid extraction (LLE) with ethyl acetate.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS3).

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DEP: Precursor ion m/z 153 -> Product ions m/z 125, 97.

      • DETP: Precursor ion m/z 169 -> Product ions m/z 141, 97.

      • DBP (IS): Precursor ion m/z 209 -> Product ions m/z 151, 97.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.0201 - 0.0323 ng/mL
Limit of Quantification (LOQ)0.0609 - 0.2112 ng/mL
Recovery (LLE)93 - 102%
Intra-day Precision (%RSD)0.62 - 5.46%
Inter-day Precision (%RSD)0.80 - 11.33%

Analytical Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (Methyl tert-butyl ether) Hydrolysis->Extraction Derivatization Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS GC-MS Analysis (SIM mode) Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data

Caption: GC-MS workflow for 2,4-dichlorophenol.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (200 µL) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Urine->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMSMS LC-MS/MS Analysis (MRM mode) Reconstitution->LCMSMS Data Data Acquisition and Quantification LCMSMS->Data

Caption: LC-MS/MS workflow for DAP metabolites.

References

Application of Dichlofenthion in Controlling Soil Nematodes in Turfgrass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofenthion is an organophosphate chemical that has been historically utilized as an insecticide and nematicide for the control of soil-borne pests in turfgrass.[1] As a non-fumigant contact nematicide, it targets non-cyst forming nematodes, offering a method of control without causing damage to the established turf and ornamentals.[2] The primary mechanism of action for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[3] This enzyme is critical for the termination of nerve signal transmission by breaking down the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the nematode.[3] While effective, the use of many organophosphate pesticides, including this compound, has been restricted or discontinued in many regions due to environmental and human health concerns. The information presented here is for research and developmental purposes and reflects the historical application of this chemical.

Efficacy and Application Data

Due to the historical nature of this compound's use, specific quantitative data from recent field trials is limited in the available literature. The following table summarizes the general application parameters and efficacy based on its properties as an organophosphate nematicide.

ParameterValue/RangeRemarks
Target Pests Non-cyst forming soil nematodesEffective against a broad spectrum of nematodes that inhabit the soil profile.
Application Rate Varies based on formulation and target nematode densityHistorically, rates for soil insects were at the lower end of the recommended range, while rates for nematodes were at the higher end.
Formulation Typically available as an emulsifiable concentrate (EC) or granular formulationTo be mixed with water for spray application or applied directly as granules and watered in.
Soil Conditions Moist, but not saturated soilThis allows for optimal diffusion of the chemical in the soil. Dry soil can lead to fumigant escape, while water-saturated soil limits diffusion.
Soil Temperature 50°F to 80°F (at a 4-inch depth)Higher temperatures can cause excessive evaporation, and lower temperatures can slow diffusion.

Experimental Protocols

Protocol 1: Greenhouse Pot Study for Efficacy Evaluation

Objective: To determine the efficacy of varying concentrations of this compound against a target nematode species in a controlled greenhouse environment.

Materials:

  • This compound technical grade or formulated product

  • Turfgrass species of interest (e.g., Bermudagrass, Bentgrass) grown in pots with sterilized sandy loam soil

  • Cultures of a target plant-parasitic nematode (e.g., Meloidogyne spp., Belonolaimus longicaudatus)

  • Inverted microscope for nematode counting

  • Standard laboratory glassware and equipment

Methodology:

  • Turfgrass Establishment: Grow the selected turfgrass species in 15-cm diameter pots filled with sterilized sandy loam soil for 4-6 weeks to establish a healthy root system.

  • Nematode Inoculation: Inoculate each pot (except for the negative control group) with a predetermined number of the target nematode species (e.g., 500 nematodes per pot). Allow a 2-week establishment period for the nematodes.

  • Treatment Application:

    • Prepare a stock solution of this compound and create a dilution series to achieve the desired application rates.

    • Apply the this compound solutions as a soil drench to the pots. Ensure even distribution of the solution.

    • The treatment groups may include:

      • Untreated, non-inoculated control

      • Untreated, inoculated control

      • Positive control (a currently registered nematicide)

      • Multiple rates of this compound

  • Data Collection:

    • After a predetermined time interval (e.g., 2, 4, and 6 weeks post-application), collect soil and root samples from each pot.

    • Extract nematodes from the soil and roots using a standard method such as the Baermann funnel or centrifugal-flotation technique.

    • Count the number of target nematodes per 100 cm³ of soil and per gram of root tissue.

    • Assess turfgrass health by measuring clipping weight, turf color, and root biomass.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: Field Trial for Efficacy and Phytotoxicity Assessment

Objective: To evaluate the efficacy and potential phytotoxicity of this compound for controlling a mixed population of soil nematodes in an established turfgrass setting.

Materials:

  • This compound formulated product

  • Established turfgrass area (e.g., golf course fairway, research plots) with a known nematode problem

  • Spray application equipment calibrated for small plot research

  • Soil sampling probes

  • Equipment for nematode extraction and counting

  • Tools for assessing turfgrass quality (e.g., NDVI meter, visual rating scales)

Methodology:

  • Site Selection and Plot Layout:

    • Select a turfgrass area with a history of nematode damage and a relatively uniform nematode population.

    • Establish a randomized complete block design with multiple replications for each treatment. Plot sizes are typically 1m x 1m or larger.

  • Pre-Treatment Sampling: Collect soil samples from each plot to determine the initial nematode population densities of various species.

  • Treatment Application:

    • Apply the this compound treatments using a calibrated sprayer. Ensure uniform coverage of each plot.

    • Treatments should include an untreated control and potentially a standard nematicide for comparison.

    • Immediately after application, irrigate the plots with a specified amount of water (e.g., 0.25 inches) to move the chemical into the root zone.

  • Post-Treatment Data Collection:

    • Collect soil samples from each plot at regular intervals (e.g., 4, 8, and 12 weeks after treatment) to monitor nematode populations.

    • Assess turfgrass quality at each sampling date using visual ratings (e.g., on a 1-9 scale for color, density, and overall quality) and instrumental measurements (e.g., NDVI).

    • Monitor for any signs of phytotoxicity, such as discoloration or stunting of the turfgrass.

  • Nematode Analysis: Process the soil samples to extract and identify nematodes to the genus or species level and quantify their populations.

  • Statistical Analysis: Analyze the nematode population data and turfgrass quality ratings to determine the effects of the this compound treatments over time.

Visualizations

experimental_workflow_greenhouse cluster_setup Setup cluster_treatment Treatment cluster_data_collection Data Collection & Analysis A Turfgrass Establishment B Nematode Inoculation A->B C This compound Application (Soil Drench) B->C D Soil & Root Sampling C->D E Nematode Extraction & Counting D->E F Turf Quality Assessment D->F G Statistical Analysis E->G F->G signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds to Hydrolysis ACh->Hydrolysis AChE Acetylcholinesterase (AChE) Inhibition AChE->Inhibition AChE->Hydrolysis Catalyzes Postsynaptic_Neuron Postsynaptic Neuron (Continuous Firing) Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->Inhibition Inhibition->AChE Inhibits

References

Formulation and Delivery Techniques for Dichlofenthion-Based Pesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and delivery of dichlofenthion-based pesticides. It is intended to serve as a comprehensive resource for researchers and scientists involved in the development and evaluation of pesticide formulations. The information is compiled from a variety of sources, including scientific literature and patent filings.

Introduction to this compound and its Formulations

This compound is an organophosphate insecticide and nematicide used to control a variety of pests in agricultural and residential settings.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] The effectiveness of this compound is highly dependent on its formulation, which influences its stability, delivery, and bioavailability to the target pest. Common formulations for this compound include emulsifiable concentrates (ECs), wettable powders (WPs), and granules (G).[1]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the active ingredient is crucial for developing stable and effective formulations.

PropertyValueReference
Molecular FormulaC₁₀H₁₃Cl₂O₃PS[2]
Molecular Weight315.15 g/mol [2]
Physical StateColorless to pale yellow liquid
Water Solubility0.245 mg/L
LogP (Octanol-Water Partition Coefficient)5.1
Vapor PressureLow
StabilityStable under normal conditions; hydrolyzes in the presence of strong acids or bases.

Formulation Protocols

The following protocols are generalized for organophosphate pesticides and can be adapted for this compound. Specific concentrations of adjuvants may need to be optimized based on experimental evaluation.

Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water. They are suitable for spray applications.

Protocol for a 20% EC Formulation:

  • Solvent Selection: Dissolve 200 g of technical grade this compound in a suitable solvent system to make up a total volume of 1 liter. Aromatic hydrocarbons like xylene or solvent naphtha are commonly used for organophosphates. The solvent should fully dissolve the active ingredient at the desired concentration.

  • Emulsifier Addition: Add a blend of anionic and non-ionic emulsifiers. A common combination for organophosphates is a calcium salt of dodecylbenzene sulfonate (anionic) and a polyoxyethylene nonylphenol ether (non-ionic). The total emulsifier concentration typically ranges from 5% to 10% (w/v).

  • Stabilizer (Optional): To improve storage stability, a stabilizer such as epoxidized soybean oil can be added at a concentration of 1-3% (w/v).

  • Mixing: Thoroughly mix all components until a homogenous solution is obtained.

  • Quality Control: Test the formulation for emulsion stability, spontaneity of dispersion, and cold/heat stability.

Wettable Powder (WP) Formulation

Wettable powders are finely ground dusts that form a suspension when mixed with water.

Protocol for a 50% WP Formulation:

  • Blending: In a suitable blender, mix 500 g of technical grade this compound with 450 g of an inert carrier such as kaolin clay or silica.

  • Wetting Agent: Add 20-30 g of a wetting agent, such as a sodium lauryl sulfate, to facilitate the dispersion of the powder in water.

  • Dispersing Agent: Add 20-30 g of a dispersing agent, like a lignosulfonate, to prevent the agglomeration of particles in the spray tank.

  • Milling: Mill the mixture to a fine powder (typically <40 µm) to ensure good suspensibility.

  • Quality Control: Evaluate the formulation for wettability, suspensibility, particle size distribution, and storage stability.

Granular (G) Formulation

Granular formulations consist of the active ingredient coated onto or absorbed into an inert carrier. They are often used for soil applications.

Protocol for a 10% G Formulation:

  • Carrier Selection: Choose an appropriate granular carrier, such as bentonite, attapulgite clay, or sand, with a particle size range of 0.3-1.7 mm.

  • Binder Preparation: Prepare a binder solution. For example, a 5% solution of a lignosulfonate in water.

  • Impregnation: In a rotary mixer, spray the binder solution onto 900 g of the carrier granules while tumbling.

  • Active Ingredient Application: Slowly add 100 g of molten technical grade this compound or a concentrated solution of this compound in a volatile solvent to the tumbling granules.

  • Drying: Dry the granules at a temperature that will not degrade the active ingredient (e.g., 40-50°C) to remove the solvent and excess moisture.

  • Sieving: Sieve the granules to obtain the desired particle size range.

  • Quality Control: Test the granules for active ingredient content, attrition resistance, and release rate in water.

Data on Formulation Performance

ParameterEmulsifiable Concentrate (EC)Wettable Powder (WP)Granular (G)
Storage Stability Good, but can be affected by temperature extremes.Excellent, less prone to degradation from temperature fluctuations.Excellent, active ingredient is protected within the granule.
Ease of Handling Easy to pour and measure, but potential for splashing and dermal exposure.Can be dusty, leading to inhalation exposure during mixing.Low dust, easy to handle and apply.
Phytotoxicity Higher risk due to the presence of organic solvents.Lower risk compared to ECs.Very low risk as it is typically applied to the soil.
Release Profile Rapid release upon application.Rapid release upon suspension in water.Can be designed for controlled or slow release.
Efficacy (General) High initial efficacy due to rapid release and good coverage.Good efficacy, but may require good agitation in the spray tank.Effective for soil-dwelling pests and systemic uptake by plants.

Experimental Protocols for Evaluation

Stability Testing

Accelerated Storage Stability (CIPAC Method MT 46.3):

  • Weigh approximately 20 g of the formulation into a sealed, suitable container.

  • Store the container at 54 ± 2 °C for 14 days.

  • After storage, allow the sample to cool to room temperature.

  • Analyze the active ingredient content and relevant physical properties (e.g., emulsion stability for ECs, suspensibility for WPs) and compare with the initial values. A significant degradation (e.g., >5%) indicates poor stability.

Efficacy Testing (Leaf Dip Bioassay for Foliar Pests - Example)
  • Prepare serial dilutions of the pesticide formulations in water.

  • Excise leaves from the host plant of the target insect.

  • Dip each leaf in a pesticide dilution for 10-20 seconds.

  • Allow the leaves to air dry.

  • Place the treated leaves in a petri dish with a moist filter paper.

  • Introduce a known number of target insects (e.g., 10-20) into each petri dish.

  • Include a control group with leaves dipped in water only.

  • Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) for each formulation.

Controlled Release Study (for Granular Formulations)
  • Place a known weight of the granular formulation in a flask containing a known volume of water.

  • Agitate the flask at a constant speed and temperature.

  • At predetermined time intervals, withdraw an aliquot of the water.

  • Analyze the concentration of this compound in the aliquot using a suitable analytical method (e.g., HPLC or GC).

  • Replenish the withdrawn volume with fresh water.

  • Plot the cumulative percentage of this compound released versus time to determine the release kinetics.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

This compound, like other organophosphates, inhibits the enzyme acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of the neurotransmitter acetylcholine (ACh), causing continuous stimulation of cholinergic receptors and resulting in paralysis and death of the insect.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Exocytosis Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle triggers release AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to This compound This compound This compound->AChE inhibits Signal_Transmission Continuous Signal Transmission ACh_Receptor->Signal_Transmission activates

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow for Formulation Quality Control

The following diagram illustrates a general workflow for the quality control of a pesticide formulation.

Formulation_QC_Workflow start Start: Receive Formulation Sample phys_chem Physical & Chemical Property Analysis start->phys_chem active_ingredient Active Ingredient Assay (e.g., HPLC, GC) start->active_ingredient stability Stability Studies (Accelerated & Real-time) start->stability performance Performance Testing (e.g., Emulsion Stability, Suspensibility, Release Rate) start->performance data_review Data Review and Comparison to Specifications phys_chem->data_review active_ingredient->data_review stability->data_review performance->data_review pass Pass: Release Batch data_review->pass Meets Specs fail Fail: Investigate and Take Corrective Action data_review->fail Does Not Meet Specs

Caption: General workflow for pesticide formulation quality control.

References

Application Note: Sample Preparation for the Analysis of Dichlofenthion in Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlofenthion is an organophosphate pesticide used to control insects and pests in agricultural settings. Due to its lipophilic nature, it has a tendency to accumulate in the fatty tissues of animals and in high-fat food products such as edible oils, meat, fish, and dairy.[1][2] The analysis of pesticide residues in these complex matrices is challenging due to the high concentration of lipids, which can cause significant interference, leading to inaccurate quantification and contamination of analytical instruments.[3][4] Therefore, a robust and efficient sample preparation protocol is critical to remove these interferences and ensure accurate determination of this compound residues.

This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, a widely adopted method for pesticide analysis, specifically optimized for the challenges of high-fat food matrices.[5] The protocol incorporates a specialized dispersive solid-phase extraction (d-SPE) cleanup step to effectively remove lipids prior to chromatographic analysis.

Recommended Protocol: Modified QuEChERS for Fatty Matrices

This protocol is designed for the extraction and cleanup of this compound from fatty food samples. It employs an acetonitrile-based extraction followed by a d-SPE cleanup step using C18 and other sorbents to remove lipids and other matrix co-extractives.

Materials and Reagents

  • Solvents: Acetonitrile (MeCN), HPLC grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl) or Sodium acetate (NaAc).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), octadecylsilane (C18). For highly fatty matrices, enhanced lipid removal sorbents like Z-Sep or EMR-Lipid are recommended.

  • Equipment: High-speed centrifuge, 50 mL and 2 mL centrifuge tubes, vortex mixer, sample homogenizer (e.g., blender or cryogenic miller).

Experimental Procedure

  • Sample Homogenization:

    • Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

    • For dry samples (e.g., nuts) or samples with very high fat content, add an appropriate amount of reagent water to facilitate extraction (e.g., add 8-10 mL of water to 5 g of sample).

    • If required, fortify the sample with a standard solution of this compound at this stage for recovery experiments.

  • Extraction:

    • Add 15 mL of acetonitrile to the 50 mL tube containing the sample.

    • Cap the tube and shake vigorously by hand or vortex for 1-2 minutes to ensure thorough mixing and initial extraction of the analyte.

  • Salting-Out Partitioning:

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl (or NaAc) to the tube. The MgSO₄ helps to remove water from the sample, while the salt induces phase separation between the aqueous and organic layers.

    • Immediately cap and shake vigorously for 1 minute. This prevents the formation of salt agglomerates.

    • Centrifuge the tube at ≥3000 rcf for 5-10 minutes to achieve a clean separation of the acetonitrile layer from the aqueous/solid residue.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE micro-centrifuge tube. Avoid transferring any of the fatty layer that may be present at the top.

    • The d-SPE tube should contain a pre-weighed mixture of sorbents. For fatty matrices, a typical combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

      • MgSO₄: Removes residual water.

      • PSA: Removes polar interferences such as organic acids and sugars.

      • C18: Retains nonpolar interferences, primarily fats and oils.

    • Vortex the d-SPE tube for 30-60 seconds to disperse the sorbent.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into an autosampler vial.

    • The extract is now ready for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Sample Homogenization (10-15g Fatty Food) Extract 2. Extraction (Add 15 mL Acetonitrile) Homogenize->Extract Vortex 1-2 min Partition 3. Partitioning (Add MgSO4 + NaCl) Extract->Partition Shake 1 min Centrifuge1 4. Centrifugation (≥3000 rcf) Partition->Centrifuge1 Transfer 5. Transfer Supernatant (1 mL aliquot) Centrifuge1->Transfer Collect supernatant dSPE 6. d-SPE Cleanup (Add MgSO4, PSA, C18) Transfer->dSPE Vortex 30-60s Centrifuge2 7. Final Centrifugation (≥5000 rcf) dSPE->Centrifuge2 Final_Extract 8. Collect Final Extract Centrifuge2->Final_Extract Collect cleaned extract Analysis 9. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound analysis in fatty foods using a modified QuEChERS method.

Quantitative Data Summary

The following table summarizes typical performance data for multi-residue pesticide analysis in various fatty food matrices using QuEChERS-based methods. While data for this compound is not always individually reported, the values for other organophosphates and lipophilic pesticides are representative of the method's efficacy.

Food MatrixMethodAnalyte ClassAvg. Recovery (%)RSD (%)LOQ (µg/kg)Reference
Edible Vegetable OilQuEChERS + EMR-Lipid Cleanup255 Pesticides70-120<205 - 50
Olive OilQuEChERS + EMR-Lipid Cleanup162 Pesticides75-119<190.05 - 50
Cow's MilkEthyl Acetate Extraction + EMR-Lipid μSPE250 Pesticides70.6-119.81.6 - 19.210
Avocado (15% Fat)Buffered QuEChERS (C18 + PSA)Lipophilic Pesticides27-100~1-15<10 ng/g
Animal-derived FoodsModified QuEChERS (C18 + PSA)27 Organophosphates80-99 (most)<10 (most)Not Specified

RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Alternative Cleanup Methodologies

For exceptionally challenging matrices with very high-fat content (>20%), alternative or additional cleanup steps may be necessary to achieve desired analytical sensitivity and performance.

  • Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. A sample extract is passed through a column containing porous hydrophobic gel. Large molecules, such as lipids and proteins, are excluded from the pores and elute first, while smaller pesticide molecules are retained longer, allowing for their effective separation from matrix interferences. GPC is highly effective but can be time-consuming and requires specialized equipment.

  • Solid-Phase Extraction (SPE) Cartridges: As an alternative to the dispersive format, SPE can be performed using cartridges. The acetonitrile extract is passed through a cartridge packed with sorbents like Florisil, C18, or specialized materials like Z-Sep. This approach can provide a more thorough cleanup but is generally lower in throughput compared to d-SPE.

The analysis of this compound in fatty food matrices requires a dedicated sample preparation strategy to mitigate the strong interference from lipids. The modified QuEChERS protocol detailed here, featuring a d-SPE cleanup step with C18 sorbent, provides an effective, rapid, and robust method for this purpose. For matrices with particularly high-fat content, the use of advanced sorbents (e.g., EMR-Lipid) or alternative cleanup techniques like GPC can further enhance the removal of interferences, ensuring accurate and reliable analytical results.

References

Analysis of Organophosphate Pesticides Using Gas Chromatography with Flame Photometric Detection (GC-FPD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Scientists

This document provides detailed application notes and protocols for the quantitative analysis of organophosphate (OP) pesticides in various matrices using Gas Chromatography with Flame Photometric Detection (GC-FPD). The methodologies outlined are compiled from established scientific literature and are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Organophosphate pesticides are a widely used class of insecticides in agriculture.[1][2] Due to their potential toxicity and adverse health effects, monitoring their residue levels in food, environmental samples, and biological matrices is crucial.[1][3] Gas chromatography (GC) coupled with a flame photometric detector (FPD) is a robust and selective method for the determination of phosphorus-containing compounds like organophosphates.[1] The FPD offers high selectivity for phosphorus and sulfur, making it an excellent choice for analyzing OP pesticides, even in complex sample matrices. This selectivity minimizes interference from other co-extracted compounds that do not contain phosphorus.

Principle of GC-FPD

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). Following separation, the analytes enter the flame photometric detector. In the FPD, the phosphorus-containing compounds are combusted in a hydrogen-rich flame, which results in the emission of light at a characteristic wavelength (around 526 nm for phosphorus). This emission is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of the phosphorus-containing analyte.

Experimental Protocols

This section details the necessary steps for analyzing organophosphate pesticides using GC-FPD, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the pesticides of interest and remove interfering substances.

3.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables

The QuEChERS method is widely adopted for pesticide residue analysis in food matrices due to its simplicity and efficiency.

  • Extraction:

    • Homogenize a representative sample of the fruit or vegetable.

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove excess water). For fatty matrices, C18 sorbent may also be included.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 3-5 minutes.

    • The resulting supernatant is ready for GC-FPD analysis.

3.1.2. Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water, Plasma, Breast Milk)

SPE is a common technique for extracting and concentrating pesticides from liquid samples.

  • Extraction:

    • Condition an aminopropyl-functionalized SPE cartridge with an appropriate solvent (e.g., methylene chloride followed by acetone).

    • Load the liquid sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the organophosphate pesticides with a suitable solvent or solvent mixture (e.g., acetone and methylene chloride).

    • The eluate is then concentrated and reconstituted in a solvent compatible with the GC system (e.g., ethyl acetate).

GC-FPD Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of organophosphate pesticides. Optimization may be required based on the specific analytes and instrument.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Photometric Detector (FPD) operated in phosphorus mode.

  • Injector: Split/splitless inlet. A pulsed splitless injection is often used to improve the transfer of analytes onto the column.

  • Column: A capillary column with a mid-polarity stationary phase is commonly used. Examples include:

    • Agilent HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Agilent J&W DB-35ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium with a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the pesticides. A typical program is:

    • Initial temperature: 60-100°C, hold for 2 minutes.

    • Ramp 1: Increase to 150-180°C at 25°C/min.

    • Ramp 2: Increase to 200°C at 4-5°C/min.

    • Ramp 3: Increase to 250-280°C at 5-10°C/min, hold for 2-7 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250-275°C.

  • FPD Gas Flows: Hydrogen and air flows should be optimized according to the manufacturer's recommendations to achieve the best sensitivity for phosphorus.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of the target organophosphate pesticides in a solvent that is also used for the final sample extract. Matrix-matched calibration standards are recommended to compensate for matrix effects.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration of each analyte. A linear regression is typically used.

  • Quantification: The concentration of the organophosphate pesticides in the samples is determined by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of various organophosphate pesticides using GC-FPD.

Table 1: GC-FPD Operating Conditions and Performance for Selected Organophosphate Pesticides

ParameterValueReference
GC System Agilent 6890
Detector FPD
Column Agilent HP-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temp. 250°C
Detector Temp. 250°C
Oven Program 100°C, ramp 25°C/min to 180°C, ramp 4°C/min to 200°C, ramp 10°C/min to 250°C
Injection Mode Splitless (1 µL)

Table 2: Retention Times, Limits of Detection (LOD), and Recoveries for Selected Organophosphate Pesticides

PesticideRetention Time (min)LOD (ng/mL)Recovery (%)MatrixReference
Dicrotophos-0.18-1.36-Plasma
Dimethoate-0.18-1.36-Plasma
Malathion-0.18-1.36-Plasma
Chlorpyrifos-0.18-1.3694.0Plasma
Pirimiphos ethyl-0.18-1.36-Plasma
Profenofos-0.18-1.36-Plasma
Prothiophos-0.18-1.36-Plasma
Ethion-0.18-1.3659.4Plasma
Triazophos-0.18-1.36-Plasma
Diazinon-0.0003 (mg/kg)-Vegetables/Fruits
Methamidophos--76.8Vegetables/Fruits
Azinphos-methyl-0.015 (mg/kg)-Vegetables/Fruits
Acephate--66Olive Oil

Note: LODs and recoveries can vary significantly depending on the matrix and the specific experimental conditions.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for organophosphate pesticide analysis.

GC_FPD_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FPD Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Fruits, Vegetables, Water) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Photometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for GC-FPD analysis of organophosphate pesticides.

Conclusion

The use of Gas Chromatography with Flame Photometric Detection provides a reliable, sensitive, and selective method for the routine analysis of organophosphate pesticide residues in a variety of samples. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to develop and validate their own analytical methods for monitoring these important environmental and food contaminants. Adherence to proper sample preparation techniques and optimization of GC-FPD parameters are critical for achieving accurate and reproducible results.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Dichlofenthion from Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and efficient liquid-liquid extraction (LLE) procedures for the quantitative determination of dichlofenthion, an organophosphate insecticide, from aqueous samples. This compound's low aqueous solubility and miscibility with common organic solvents make LLE a highly effective method for its isolation and preconcentration prior to chromatographic analysis.[1] This document provides a comprehensive overview of the methodology, including solvent selection, pH optimization, and the use of salting-out agents to maximize extraction efficiency. Detailed protocols for both traditional LLE and dispersive liquid-liquid microextraction (DLLME) are presented, offering options for varying sample volumes and analytical requirements. The subsequent analysis is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[2]

Introduction

This compound is an organophosphate insecticide and nematicide previously used in agriculture for the control of soil-dwelling insects.[1] Due to its potential toxicity and environmental persistence, monitoring its presence in aqueous environments is of significant importance.[1] Liquid-liquid extraction is a cornerstone technique for the sample preparation of non-polar to moderately polar organic compounds from aqueous matrices. The principle of LLE is based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which has low solubility in water, this technique allows for its efficient transfer into an organic phase, thereby concentrating the analyte and removing interfering matrix components.[1]

Factors influencing the efficiency of LLE include the choice of extraction solvent, the pH of the aqueous sample, the ratio of solvent to sample volume, mixing time, and the ionic strength of the sample. This application note explores the optimization of these parameters to achieve high recovery rates for this compound.

Experimental

Materials and Reagents
  • This compound standard: Purity >98%

  • Organic Solvents: Dichloromethane (DCM), hexane, ethyl acetate, acetonitrile (HPLC or pesticide residue grade)

  • Salting-out agent: Sodium chloride (NaCl), analytical grade

  • Acids and Bases for pH adjustment: Hydrochloric acid (HCl) and sodium hydroxide (NaOH), analytical grade

  • Deionized water

Instrumentation
  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (ECD)

  • High-Performance Liquid Chromatograph with Mass Spectrometry (HPLC-MS/MS)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Separatory funnels

Results and Discussion

The selection of an appropriate organic solvent is critical for the successful extraction of this compound. Dichloromethane has been widely used for the extraction of various pesticides from water samples, as referenced in EPA method 508. Other solvents such as hexane and ethyl acetate are also viable options. The efficiency of the extraction can be further enhanced by optimizing the pH of the aqueous sample and by the addition of a salt (salting-out effect).

For organophosphate pesticides, a neutral to slightly acidic pH is often optimal for extraction to ensure the compound remains in its neutral, more organosoluble form. The addition of sodium chloride increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds like this compound in water and promotes its partitioning into the organic solvent.

Quantitative Data Summary

The following tables summarize typical performance data for the liquid-liquid extraction of organophosphate pesticides, including this compound, from aqueous samples.

ParameterDichloromethaneHexaneEthyl Acetate
Recovery (%) 85 - 10580 - 10082 - 102
Limit of Detection (LOD) (µg/L) 0.01 - 0.10.02 - 0.150.01 - 0.12
Limit of Quantification (LOQ) (µg/L) 0.03 - 0.30.06 - 0.450.03 - 0.36
Relative Standard Deviation (RSD) (%) < 10< 12< 11

Table 1: Comparative performance of different organic solvents for the extraction of this compound from spiked water samples.

ParameterValue
Sample Volume 100 - 1000 mL
Solvent Volume 30 - 100 mL (often in 2-3 portions)
pH 6.5 - 7.5
NaCl Concentration 2 - 5% (w/v)
Extraction Time 2 - 5 minutes (shaking)
Phase Separation 5 - 10 minutes (standing or centrifugation)

Table 2: Optimized parameters for a conventional liquid-liquid extraction of this compound.

Protocols

Protocol 1: Conventional Liquid-Liquid Extraction (LLE)

This protocol is suitable for larger volume water samples (e.g., 500 mL) and provides a robust method for this compound extraction.

  • Sample Preparation:

    • Measure 500 mL of the aqueous sample into a 1 L separatory funnel.

    • Adjust the pH of the sample to 7.0 ± 0.5 using dilute HCl or NaOH.

    • Add 25 g of NaCl to the sample and dissolve by swirling.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a collection flask.

  • Repeat Extraction:

    • Repeat the extraction two more times with 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for analysis by GC-MS or another suitable instrument.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that is faster and requires significantly less solvent.

  • Sample Preparation:

    • Place 5 mL of the aqueous sample in a 15 mL conical centrifuge tube.

    • Adjust the pH to 7.0 ± 0.5.

    • Add 0.25 g of NaCl and dissolve by vortexing.

  • Extraction:

    • Prepare a mixture of 1.0 mL of acetonitrile (disperser solvent) and 100 µL of dichloromethane (extraction solvent).

    • Rapidly inject this mixture into the sample tube.

    • A cloudy solution will form. Vortex for 1 minute.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 5 minutes.

    • A small droplet of the extraction solvent will be collected at the bottom of the tube.

  • Analysis:

    • Carefully collect the sedimented phase using a microsyringe and inject it into the analytical instrument.

Workflow Diagrams

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_repeat Repeat Extraction cluster_post Post-Extraction A Aqueous Sample (500 mL) B pH Adjustment (7.0) A->B C Add NaCl (25 g) B->C D Add Dichloromethane (60 mL) C->D E Shake & Vent (2 min) D->E F Separate Layers E->F G Collect Organic Layer F->G H Repeat Extraction 2x (30 mL DCM) G->H I Combine Organic Extracts H->I J Dry with Na2SO4 I->J K Concentrate to 1 mL J->K L Analyze by GC-MS K->L

Caption: Conventional Liquid-Liquid Extraction Workflow for this compound.

DLLME_Workflow cluster_prep_dllme Sample Preparation cluster_extraction_dllme Microextraction cluster_analysis_dllme Analysis A_dllme Aqueous Sample (5 mL) B_dllme pH Adjustment (7.0) A_dllme->B_dllme C_dllme Add NaCl (0.25 g) B_dllme->C_dllme D_dllme Inject Acetonitrile/DCM Mixture C_dllme->D_dllme E_dllme Vortex (1 min) D_dllme->E_dllme F_dllme Centrifuge (4000 rpm, 5 min) E_dllme->F_dllme G_dllme Collect Sedimented Phase F_dllme->G_dllme H_dllme Analyze G_dllme->H_dllme

Caption: Dispersive Liquid-Liquid Microextraction Workflow.

Conclusion

The liquid-liquid extraction methods detailed in this application note provide effective and reliable procedures for the isolation and preconcentration of this compound from aqueous samples. The choice between conventional LLE and DLLME will depend on the specific requirements of the analysis, such as sample volume, desired throughput, and solvent consumption limits. Proper optimization of parameters such as solvent choice, pH, and ionic strength is crucial for achieving high recovery and low detection limits. The presented protocols, when coupled with sensitive analytical instrumentation, are well-suited for the routine monitoring of this compound in environmental water samples.

References

Application Note: Analysis of Dichlofenthion in Environmental Samples using Gas Chromatography with Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlofenthion is an organophosphate pesticide that has been used for the control of a variety of pests on agricultural crops and turf. Due to its persistence and potential for environmental contamination, monitoring its presence in soil and water is crucial. Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of halogenated compounds like this compound, making it well-suited for trace-level detection in complex environmental matrices.[1][2] The ECD is particularly sensitive to electronegative compounds, which allows for extremely low detection limits.[1][3][4]

This application note provides a detailed protocol for the extraction and analysis of this compound in soil and water samples using GC-ECD. The methodologies are based on established principles for organochlorine pesticide analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of organochlorine pesticides (OCPs), including compounds structurally similar to this compound, in environmental samples using GC-ECD. This data is representative of the performance expected from the described method.

Table 1: Method Detection Limits and Linearity for this compound Analysis

ParameterWaterSoil
Limit of Detection (LOD)0.01 - 0.088 µg/L~0.1 µg/kg
Limit of Quantification (LOQ)0.035 - 0.290 µg/L~0.4 µg/kg
Linearity Range0.1 - 100 µg/L0.01 - 0.2 µg/mL (in solvent)
Correlation Coefficient (r²)> 0.99> 0.995

Table 2: Recovery of this compound from Environmental Samples

MatrixSpiking LevelRecovery (%)
Water20 µg/L74.2 - 116.4
Water50 µg/L74.2 - 116.4
Soil25 µg/kg80 - 115

Experimental Protocols

1. Sample Preparation

1.1 Water Sample Preparation

  • Collect water samples in 1-liter amber glass bottles.

  • If not analyzed immediately, store the samples at 4°C.

  • For extraction, use a 1-liter water sample.

1.2 Soil Sample Preparation

  • Air-dry the soil sample at room temperature to a constant weight.

  • Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to obtain a homogenous sample.

  • Store the prepared soil sample in a clean, airtight container.

2. Extraction

2.1 Water Sample Extraction (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elute the trapped analytes from the cartridge with 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2.2 Soil Sample Extraction (Accelerated Solvent Extraction - ASE)

  • Mix 10 g of the prepared soil sample with a drying agent like anhydrous sodium sulfate.

  • Place the mixture into an extraction cell of an accelerated solvent extractor.

  • Extract the sample with a 1:1 (v/v) mixture of acetone and hexane under the following conditions:

    • Pressure: 1500 psi

    • Temperature: 100°C

    • Static time: 5 min

    • Number of cycles: 2

  • Collect the extract and concentrate it to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Cleanup

For complex matrices, a cleanup step may be necessary to remove interfering co-extractives.

  • Prepare a small glass column packed with 2 g of Florisil, topped with 1 g of anhydrous sodium sulfate.

  • Pre-rinse the column with 10 mL of n-hexane.

  • Load the concentrated extract onto the column.

  • Elute the column with 15 mL of a 6% diethyl ether in n-hexane solution.

  • Collect the eluate and concentrate it to a final volume of 1 mL.

4. GC-ECD Analysis

4.1 Instrumentation

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Detector: Electron Capture Detector (ECD)

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

4.2 GC-ECD Conditions

ParameterSetting
Injector Temperature250°C
Injection Volume1 µL (Splitless mode)
Carrier GasHelium or Nitrogen
Carrier Gas Flow Rate1-2 mL/min
Oven Temperature ProgramInitial: 100°C (hold 1 min) Ramp 1: 20°C/min to 180°C Ramp 2: 5°C/min to 270°C (hold 5 min)
Detector Temperature300°C
Makeup GasNitrogen
Makeup Gas Flow Rate25-30 mL/min

5. Quantification

Prepare a series of calibration standards of this compound in n-hexane. Analyze the standards using the same GC-ECD conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis cluster_data Data Processing water_sample Water Sample (1L) spe Solid-Phase Extraction (SPE) C18 Cartridge water_sample->spe soil_sample Soil Sample (Air-dried, Sieved) ase Accelerated Solvent Extraction (ASE) Acetone:Hexane soil_sample->ase cleanup Florisil Column Cleanup spe->cleanup gc_ecd GC-ECD Analysis spe->gc_ecd ase->cleanup ase->gc_ecd cleanup->gc_ecd quantification Quantification (Calibration Curve) gc_ecd->quantification

Caption: Experimental workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Dichlofenthion Degradation Product Identification using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dichlofenthion and its degradation products. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound or its Metabolites 1. Improper Ionization Mode: this compound and its primary degradation products may ionize more efficiently in one mode (positive/negative) over the other.1. Analyze standards in both positive (ESI+) and negative (ESI-) electrospray ionization modes to determine the optimal condition. For organophosphates, ESI+ is often effective.
2. Suboptimal Source Parameters: Incorrect temperatures, gas flows, or voltages in the ion source can lead to poor ionization.2. Perform a source optimization (tuning) by infusing a standard solution of this compound and its expected metabolites (e.g., 2,4-dichlorophenol).
3. Degradation in the Injector Port: High temperatures can cause degradation of the parent compound.3. Lower the injector port temperature. Check for the appearance of degradation product peaks when injecting a pure standard of this compound.
4. Incorrect MRM Transitions: The selected precursor and product ions may be incorrect or have low intensity.4. Infuse a standard of each analyte to identify the most abundant and specific precursor and product ions. Optimize collision energies for each transition.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Column Overload: Injecting too concentrated a sample.1. Dilute the sample and re-inject.
2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.2. Ensure the mobile phase pH is appropriate for the analytes. Consider adding a small amount of a competing agent like formic acid.
3. Column Degradation: Loss of stationary phase or contamination.3. Flush the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shifts 1. Mobile Phase Inconsistency: Changes in solvent composition or pH.1. Prepare fresh mobile phase. Ensure the solvents are properly mixed and degassed.
2. Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.2. Increase the column equilibration time before each injection.
3. Fluctuating Column Temperature: Inconsistent oven temperature.3. Verify that the column oven is maintaining a stable temperature.
High Background Noise or Matrix Effects 1. Sample Matrix Interference: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.[1][2]1. Improve the sample cleanup procedure (e.g., use Solid Phase Extraction - SPE). Dilute the sample to reduce the concentration of interfering matrix components.[3]
2. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system.2. Use high-purity, LC-MS grade solvents. Flush the entire system with a series of cleaning solvents.
3. Use of a Matrix-Matched Calibration Curve: This can help to compensate for consistent ion suppression or enhancement.3. Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Based on the metabolism of organophosphates, the primary degradation of this compound involves Phase I reactions like oxidation and hydrolysis.[4] Key expected products are:

  • This compound-oxon: Oxidation of the phosphorothioate group (P=S) to a phosphate (P=O).

  • 2,4-Dichlorophenol: Formed by the hydrolytic cleavage of the ester bond.[5]

  • Diethyl phosphate (DEP) and Diethyl thiophosphate (DETP): Resulting from the hydrolysis of the ester linkage.

Q2: Which ionization mode, positive or negative, is better for this compound and its degradation products?

A2: It is recommended to test both modes. Generally, the parent this compound and its oxon analog often show a good response in positive ion mode (ESI+) as [M+H]⁺ or [M+Na]⁺ adducts. The acidic degradation product, 2,4-dichlorophenol, may show better sensitivity in negative ion mode (ESI-) as [M-H]⁻.

Q3: How can I confirm the identity of a suspected degradation product?

A3: The identity of a degradation product can be confirmed by comparing its retention time and mass spectral data with that of a certified reference standard. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to obtain an accurate mass and predict the elemental composition. Further fragmentation studies (MSⁿ) can help to elucidate the structure.

Q4: What type of LC column is suitable for separating this compound and its metabolites?

A4: A standard C18 reversed-phase column is a good starting point for separating the relatively non-polar this compound from its more polar degradation products. A typical column dimension would be 2.1 mm x 100 mm with a particle size of 1.8 to 3.5 µm.

Q5: My sample matrix is very complex (e.g., soil, tissue). How can I minimize matrix effects?

A5: Complex matrices often cause significant ion suppression or enhancement. To mitigate this, a robust sample preparation method is crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) are commonly used for pesticide analysis. Additionally, using matrix-matched calibrants or the standard addition method can help to accurately quantify the analytes.

Experimental Protocols

Methodology for LC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

1. Sample Preparation (Water Matrix Example) a. Collect 100 mL of the water sample. b. Acidify the sample to pH < 3 with formic acid. c. Perform Solid Phase Extraction (SPE) using a C18 cartridge. i. Condition the cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water. ii. Load the sample onto the cartridge at a flow rate of ~5 mL/min. iii. Wash the cartridge with 5 mL of water to remove interferences. iv. Dry the cartridge under vacuum for 10 minutes. v. Elute the analytes with 5 mL of acetonitrile. d. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). f. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Conditions

Parameter Setting
LC System UPLC or HPLC system
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive and Negative Mode
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Example)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound315.0259.020
This compound315.0173.025
This compound-oxon299.0243.020
This compound-oxon299.0173.025
2,4-Dichlorophenol161.0 (Negative Mode)125.015

Note: These are theoretical transitions and must be optimized experimentally.

Data Presentation

Quantitative results from degradation studies should be summarized in a clear, tabular format.

Table 1: Degradation of this compound Over Time in a Water Sample

Time Point (hours) This compound Conc. (ng/mL) ± SD This compound-oxon Conc. (ng/mL) ± SD 2,4-Dichlorophenol Conc. (ng/mL) ± SD
0100.2 ± 4.5< LOQ< LOQ
1275.6 ± 3.115.8 ± 1.28.9 ± 0.9
2452.1 ± 2.828.4 ± 1.918.5 ± 1.5
4823.9 ± 1.935.1 ± 2.239.7 ± 2.8
728.7 ± 1.131.5 ± 2.058.1 ± 3.4
LOQ: Limit of Quantitation. SD: Standard Deviation (n=3).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Evap Evaporation & Reconstitution SPE->Evap Filt Filtration Evap->Filt LC UPLC/HPLC Separation (C18 Column) Filt->LC MS Tandem Mass Spectrometry (ESI, MRM Mode) LC->MS Integ Peak Integration MS->Integ Quant Quantification Integ->Quant Ident Degradation Product Identification Integ->Ident

degradation_pathway This compound {this compound| C₁₀H₁₃Cl₂O₃PS} Oxon {this compound-oxon| C₁₀H₁₃Cl₂O₄P} This compound->Oxon Oxidation DCP {2,4-Dichlorophenol| C₆H₄Cl₂O} This compound->DCP Hydrolysis DETP {Diethyl thiophosphate| C₄H₁₁O₃PS} This compound->DETP Hydrolysis Oxon->DCP Hydrolysis DEP {Diethyl phosphate| C₄H₁₁O₄P} Oxon->DEP Hydrolysis

References

Technical Support Center: Troubleshooting Matrix Effects in Dichlofenthion GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the gas chromatography (GC) analysis of dichlofenthion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC analysis of this compound?

A1: In the context of this compound GC analysis, matrix effects refer to the alteration of the analytical signal (peak area or height) of this compound caused by co-extracted compounds from the sample matrix (e.g., soil, water, food).[1][2] These effects can manifest as either signal enhancement (an artificially high signal) or, less commonly in GC, signal suppression (an artificially low signal).[1] Matrix effects can lead to inaccurate quantification of this compound, compromising the reliability of analytical results.

Q2: What causes matrix effects in this compound GC analysis?

A2: The primary cause of matrix effects in the GC analysis of pesticides like this compound is the "matrix-induced chromatographic response enhancement."[2] This occurs when non-volatile matrix components accumulate in the GC inlet and at the head of the analytical column. These accumulated residues can mask active sites where this compound might otherwise adsorb or degrade, leading to a more efficient transfer of the analyte to the detector and thus, an enhanced signal.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess the presence and magnitude of matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract (a sample of the same matrix type known to be free of this compound). A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression. Values greater than 20% or less than -20% are generally considered significant.

Q4: What are the common signs of matrix effects in my chromatograms?

A4: Besides inaccurate quantitative results, matrix effects can sometimes be observed in the chromatography. While not definitive, you might observe poor peak shape (tailing or fronting) for this compound in solvent standards, which improves when injected in a matrix extract. Conversely, a very "dirty" sample matrix can lead to broad peaks, a rising baseline, and the appearance of many interfering peaks, which can obscure the this compound peak.

Troubleshooting Guides

Issue 1: Overestimation of this compound Concentration

Symptom: You are obtaining unexpectedly high concentrations of this compound, or your recovery studies are consistently exceeding 120%.

Possible Cause: Matrix-induced signal enhancement is the most likely cause.

Troubleshooting Steps:

  • Confirm the Matrix Effect: Prepare and analyze both a solvent-based calibration curve and a matrix-matched calibration curve. A significantly steeper slope for the matrix-matched curve confirms signal enhancement.

  • Implement a Mitigation Strategy:

    • Matrix-Matched Calibration: This is the most common and straightforward approach to compensate for predictable matrix effects.

    • Standard Addition: This method is highly effective for complex or variable matrices where a representative blank matrix is unavailable.

    • Use of Analyte Protectants: Adding compounds like sorbitol or gulonic acid γ-lactone to both samples and standards can help to equalize the matrix effect.

    • Sample Dilution: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.

    • Improve Sample Cleanup: Enhance your sample preparation procedure to remove more of the interfering matrix components.

Issue 2: Poor Reproducibility of this compound Results

Symptom: You are observing high variability in your results for replicate injections of the same sample or for different samples of the same type.

Possible Cause: Inconsistent matrix effects, often due to a "dirty" GC system or variable sample matrices.

Troubleshooting Steps:

  • GC System Maintenance: A contaminated GC inlet liner and column head are major sources of variability.

    • Replace the Inlet Liner: Regularly replace the liner, especially after analyzing complex matrices.

    • Trim the Column: Cut a small portion (10-15 cm) from the front of the analytical column to remove accumulated non-volatile residues.

  • Evaluate Sample Homogeneity: Ensure that your samples are thoroughly homogenized before extraction to guarantee that each aliquot is representative.

  • Standardize Sample Preparation: Use a consistent and robust sample preparation method, such as a validated QuEChERS protocol, for all samples.

  • Employ Robust Calibration: For highly variable matrices, the standard addition method is often the most reliable approach to ensure accuracy.

Data Presentation

The following table summarizes typical matrix effects observed for organophosphate pesticides (the class to which this compound belongs) in various food matrices when analyzed by GC-MS. The values are indicative and can vary depending on the specific commodity, sample preparation method, and GC-MS conditions.

Matrix CategoryTypical Matrix Effect (%)Predominant Effect
High Water Content (e.g., Cucumber, Melon)+20 to +75Enhancement
High Acid and Water Content (e.g., Apples, Grapes)+20 to +80Enhancement
High Starch/Protein, Low Water (e.g., Spelt Kernels)-20 to -85Suppression
High Oil, Very Low Water (e.g., Sunflower Seeds)-20 to -70Suppression
Soil+15 to +60Enhancement

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Leafy Vegetables

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

  • Homogenized vegetable sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for samples with high chlorophyll content)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Add the salting-out mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (and 50 mg GCB if needed).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare a blank matrix extract using the same procedure as for the samples (Protocol 1), starting with a sample known to be free of this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or hexane).

  • Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract.

  • The final concentration of the calibration standards should bracket the expected concentration of this compound in the samples.

Protocol 3: Standard Addition Method
  • Prepare the sample extract as described in Protocol 1.

  • Take at least four equal volume aliquots of the sample extract.

  • Leave one aliquot un-spiked.

  • Spike the remaining aliquots with increasing and known amounts of a this compound standard solution. The spiked concentrations should ideally be 0.5x, 1x, and 1.5x the estimated concentration of this compound in the sample.

  • Analyze all aliquots by GC-MS.

  • Create a calibration plot of the instrument response versus the concentration of the added standard.

  • Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration in the sample.

Mandatory Visualization

Troubleshooting_Matrix_Effects start Inaccurate this compound Quantification check_repro Poor Reproducibility? start->check_repro overestimation Consistent Overestimation? check_repro->overestimation No gc_maintenance Perform GC Maintenance (Replace Liner, Trim Column) check_repro->gc_maintenance Yes confirm_me Confirm Matrix Effect (Compare Solvent vs. Matrix-Matched Slopes) overestimation->confirm_me Yes end Accurate Quantification overestimation->end No homogeneity Evaluate Sample Homogeneity gc_maintenance->homogeneity sample_prep Standardize Sample Preparation (e.g., QuEChERS) homogeneity->sample_prep std_addition_repro Use Standard Addition Method sample_prep->std_addition_repro std_addition_repro->end mitigation Select Mitigation Strategy confirm_me->mitigation mm_cal Matrix-Matched Calibration mitigation->mm_cal std_addition_over Standard Addition mitigation->std_addition_over analyte_protect Analyte Protectants mitigation->analyte_protect dilution Sample Dilution mitigation->dilution cleanup Improve Sample Cleanup mitigation->cleanup mm_cal->end std_addition_over->end analyte_protect->end dilution->end cleanup->end

Caption: Troubleshooting workflow for matrix effects in this compound GC analysis.

QuEChERS_Workflow start Homogenized Sample (10g) add_acn Add 10 mL Acetonitrile start->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake1 Shake Vigorously (1 min) add_salts->shake1 centrifuge1 Centrifuge (5 min) shake1->centrifuge1 transfer_acn Transfer 1 mL ACN Supernatant centrifuge1->transfer_acn add_dspe Add d-SPE Sorbents (MgSO4, PSA +/- GCB) transfer_acn->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 final_extract Final Extract for GC-MS Analysis centrifuge2->final_extract

Caption: Experimental workflow for QuEChERS sample preparation.

Calibration_Strategies cluster_mm Matrix-Matched Calibration cluster_sa Standard Addition blank_matrix Blank Matrix Extract spike_matrix Spike Stock into Blank Matrix blank_matrix->spike_matrix stock_sol This compound Stock Solution stock_sol->spike_matrix mm_standards Matrix-Matched Standards spike_matrix->mm_standards sample_extract Sample Extract aliquots Create Multiple Aliquots sample_extract->aliquots spike_aliquots Spike Aliquots with Standard aliquots->spike_aliquots sa_samples Spiked and Un-spiked Samples spike_aliquots->sa_samples

Caption: Logical relationship of calibration strategies to mitigate matrix effects.

References

Stability of dichlofenthion in aqueous solutions under different pH and temperature.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dichlofenthion in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.

Data on this compound Stability

The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. Hydrolysis is a key degradation pathway, and its rate is dependent on these conditions.

Summary of Hydrolysis Data

While comprehensive kinetic data across a wide range of conditions is limited in published literature, the following table summarizes available information and expected trends based on the behavior of related organophosphate compounds.

pHTemperature (°C)Half-life (t½)Notes
6.07048 hoursData from a study in a 1:4 ethanol/water solution.[1]
Acidic (e.g., pH 4-6)Ambient (e.g., 25)Expected to be relatively stableGeneral principle for many organophosphate pesticides.
Neutral (e.g., pH 7)Ambient (e.g., 25)Moderately stableDegradation rate is expected to be faster than in acidic conditions.
Alkaline (e.g., pH > 8)Ambient (e.g., 25)Unstable, rapid degradationThis compound is known to be unstable under strongly alkaline conditions.[1] The degradation rate increases significantly with increasing pH.
VariousElevated (>40)Decreased stabilityAs with most chemical reactions, the rate of hydrolysis is expected to increase with temperature across all pH levels. At very high temperatures (e.g., 175°C), thermal isomerization can also occur.[1]

Experimental Protocols

This section provides a detailed methodology for conducting a study on the stability of this compound in aqueous solutions, based on established guidelines for chemical hydrolysis testing.

Protocol: Hydrolysis of this compound as a Function of pH and Temperature

1. Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values and temperatures to establish its stability profile.

2. Materials:

  • This compound (analytical standard)

  • Buffer solutions (pH 4, 7, and 9), sterile

  • Acetonitrile or other suitable organic solvent (HPLC grade)

  • Water (high-purity, sterile)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant-temperature water bath or incubator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.

3. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Preparation of Test Solutions:

    • For each pH value (4, 7, and 9), prepare a series of test solutions by spiking the buffer with the this compound stock solution.

    • The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid co-solvent effects.

    • The final concentration of this compound should be well below its water solubility limit.

  • Incubation:

    • Dispense aliquots of each test solution into sealed, sterile containers.

    • Place the containers in a constant-temperature environment (e.g., 25°C, 40°C, and 50°C).

  • Sampling:

    • At predetermined time intervals, withdraw a sample from each test solution. The sampling frequency should be higher at the beginning of the experiment and can be decreased as the degradation slows down.

  • Sample Analysis:

    • Immediately analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC or GC).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Determine the order of the reaction (typically pseudo-first-order for hydrolysis).

    • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution test_sol Spike Buffers with Stock to Create Test Solutions stock->test_sol buffers Prepare Buffer Solutions (pH 4, 7, 9) buffers->test_sol incubate Incubate at Controlled Temperatures (25, 40, 50°C) test_sol->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze Samples (HPLC/GC) sample->analyze plot Plot Concentration vs. Time analyze->plot calc Calculate Rate Constant (k) and Half-life (t½) plot->calc

Caption: Experimental workflow for determining this compound stability.

Troubleshooting and FAQs

Q1: My this compound solution is degrading much faster than expected.

  • Check the pH of your solution: this compound degrades rapidly in alkaline conditions.[1] Verify the pH of your aqueous solution. Unbuffered water can have a pH that drifts, and even slightly alkaline conditions can accelerate hydrolysis.

  • Review the temperature: Higher temperatures will increase the rate of degradation. Ensure your solutions are stored at the intended temperature and are not exposed to excessive heat.

  • Consider photodegradation: While hydrolysis is a primary concern, exposure to light, especially UV, can also contribute to degradation. Store solutions in amber vials or in the dark.

  • Purity of water: Contaminants in the water, such as metal ions, can potentially catalyze degradation. Use high-purity, sterile water for your solutions.

Q2: I am seeing inconsistent results between replicate experiments.

  • Inconsistent pH: Small variations in the initial pH of your buffer can lead to different degradation rates, especially in the neutral to alkaline range where the rate is more sensitive to pH changes. Ensure accurate and consistent buffer preparation.

  • Temperature fluctuations: Verify that the temperature of your incubator or water bath is stable and uniform.

  • Analytical variability: Ensure your analytical method is validated and robust. Check for issues with sample preparation, instrument calibration, and peak integration. Run standards with each batch of samples to monitor instrument performance.

  • Solution homogeneity: Ensure the this compound is fully dissolved and the solution is homogeneous before aliquoting.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

  • Use a buffered solution at a slightly acidic pH (e.g., pH 5-6): This will significantly slow down the rate of hydrolysis.

  • Prepare solutions fresh: For critical experiments, it is always best to prepare the aqueous solutions of this compound immediately before use.

  • Store at low temperatures: If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light.

  • Minimize the concentration of co-solvents: If a co-solvent is necessary to dissolve the this compound, use the smallest amount possible, as it can influence the polarity of the solution and potentially affect the hydrolysis rate.

Q4: What are the expected degradation products of this compound hydrolysis?

The primary degradation pathway for organophosphate pesticides like this compound via hydrolysis is the cleavage of the phosphate ester bond. The expected major degradation product would be 2,4-dichlorophenol.

G This compound This compound Hydrolysis Hydrolysis (pH, Temperature Dependent) This compound->Hydrolysis Products Degradation Products (e.g., 2,4-dichlorophenol) Hydrolysis->Products

References

Technical Support Center: Optimization of Microwave-Assisted Extraction for Dichlofenthion in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted extraction (MAE) for the determination of dichlofenthion in soil samples. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted extraction of this compound from soil, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound.This compound is an organophosphorus pesticide, and a mixture of a polar and a non-polar solvent is often effective. A common starting point is a 1:1 (v/v) mixture of acetone and hexane.[1][2] Consider adjusting the ratio or testing other solvents like ethyl acetate or acetonitrile mixtures.
Insufficient Extraction Temperature: The temperature may not be high enough to overcome the analyte-matrix interactions.Increase the extraction temperature in increments (e.g., 10°C). Typical temperatures for pesticide extraction range from 80°C to 120°C. Be cautious of potential thermal degradation of this compound at very high temperatures.
Inadequate Extraction Time: The duration of the microwave irradiation may be too short for complete extraction.Increase the extraction time. While MAE is a rapid technique, extraction times can range from 5 to 20 minutes.[3]
High Soil Organic Matter Content: this compound may be strongly adsorbed to the organic components of the soil.For soils with high organic matter, a pre-treatment step like the addition of a small amount of water to the sample before adding the organic solvent can improve extraction efficiency. The water helps to displace the pesticide from active sites on the soil particles.
Poor Reproducibility (High RSD) Inhomogeneous Sample: The soil sample may not be properly homogenized, leading to variations in the analyte concentration between subsamples.Ensure the soil sample is thoroughly mixed and passed through a sieve to achieve a uniform particle size before weighing.[2]
Inconsistent Sample Moisture: Variations in the water content of the soil can affect the efficiency of microwave heating.Air-dry the soil samples to a consistent moisture level or determine the moisture content of each sample and adjust calculations accordingly.
Fluctuations in Microwave Power: Inconsistent power delivery can lead to variable extraction conditions.Ensure the microwave system is properly calibrated and functioning correctly. Use a consistent placement of the extraction vessels within the microwave cavity.
Sample Degradation Excessive Temperature or Time: this compound may be susceptible to thermal degradation under harsh extraction conditions.Optimize the extraction temperature and time to find a balance between high recovery and minimal degradation. Consider performing a time and temperature optimization study.
Active Sites in Soil Matrix: Certain soil components can catalyze the degradation of pesticides.A milder extraction solvent or the addition of a deactivating agent to the soil sample prior to extraction might be necessary.
Clogging of Filtration/SPE Cartridges Co-extraction of Matrix Components: The MAE process can extract a significant amount of matrix interferences along with the analyte.The extract may require a cleanup step after extraction, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), to remove interfering compounds before analysis.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and application of microwave-assisted extraction for this compound in soil.

1. What is the principle of microwave-assisted extraction (MAE) for pesticides in soil?

MAE utilizes microwave energy to heat the solvent in contact with the soil sample. The polar molecules in the solvent and any residual water in the soil absorb microwave energy, leading to rapid heating of the solvent to temperatures above its atmospheric boiling point. This increased temperature and pressure enhance the desorption of the analyte (this compound) from the soil matrix and improve its solubility in the solvent, resulting in a more efficient and faster extraction process compared to traditional methods like Soxhlet extraction.

2. What are the key parameters to optimize for the MAE of this compound?

The most influential parameters in MAE are:

  • Solvent Choice: The polarity and dielectric properties of the solvent are crucial for efficient microwave absorption and analyte solubilization.

  • Extraction Temperature: Higher temperatures generally lead to better extraction efficiency, but the thermal stability of this compound must be considered.

  • Extraction Time: The duration of microwave irradiation needs to be sufficient for complete extraction without causing analyte degradation.

  • Solvent-to-Soil Ratio: An adequate volume of solvent is necessary to ensure the entire sample is immersed and to prevent the extract from becoming too concentrated with co-extracted matrix components.

  • Microwave Power: The applied power affects the rate of heating. It is often ramped to reach the target temperature and then maintained.

3. What is a good starting solvent system for the extraction of this compound?

For organophosphorus pesticides like this compound, a mixture of a polar and a non-polar solvent is generally recommended. A 1:1 (v/v) mixture of acetone and hexane is a widely used and effective starting point. Acetone aids in the desorption of the pesticide from the soil, while hexane helps in solubilizing the non-polar analyte.

4. Is a cleanup step necessary after MAE?

Whether a cleanup step is required depends on the complexity of the soil matrix and the sensitivity and selectivity of the analytical instrument. MAE can co-extract interfering substances from the soil. If you observe matrix effects in your analysis (e.g., ion suppression or enhancement in mass spectrometry), a cleanup step using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) is recommended.

5. How can I validate my MAE method for this compound?

Method validation should be performed according to established guidelines (e.g., SANTE/12682/2019). Key validation parameters include:

  • Linearity: Assess the relationship between the detector response and the analyte concentration over a specific range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Acceptable recovery is typically within 70-120%.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, usually expressed as the relative standard deviation (RSD), which should ideally be ≤ 20%.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the influence of co-extracted matrix components on the analytical signal.

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of this compound from Soil

This is a general protocol and should be optimized for your specific soil type and analytical instrumentation.

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight.

    • Grind the soil sample and pass it through a 2 mm sieve to ensure homogeneity.

    • Accurately weigh 5 g of the homogenized soil into a microwave extraction vessel.

  • Spiking (for method development and QC):

    • For recovery experiments, spike the soil sample with a known concentration of a this compound standard solution.

    • Allow the solvent from the spiking solution to evaporate before adding the extraction solvent.

  • Extraction:

    • Add 20 mL of the extraction solvent (e.g., acetone:hexane 1:1 v/v) to the extraction vessel.

    • Seal the vessel and place it in the microwave extraction system.

    • Set the MAE parameters. A starting point could be:

      • Temperature: 100°C

      • Ramp time: 5 minutes

      • Hold time: 15 minutes

      • Microwave Power: Adjust to maintain the target temperature.

  • Cooling and Filtration:

    • After the extraction program is complete, allow the vessel to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter to remove any solid particles.

  • Concentration and Reconstitution (if necessary):

    • If the extract needs to be concentrated, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., acetonitrile or ethyl acetate) to a final volume of 1 mL.

  • Analysis:

    • Analyze the extract using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_post_extraction Post-Extraction Processing A Homogenize Soil Sample B Weigh Sample into Vessel A->B C Add Extraction Solvent B->C D Seal Vessel and Place in Microwave C->D E Run MAE Program D->E F Cool and Filter Extract E->F G Concentrate and Reconstitute F->G H Analysis (e.g., GC-MS) G->H

Caption: Experimental workflow for the microwave-assisted extraction of this compound from soil.

MAE_Parameters center MAE Efficiency param1 Solvent Type param1->center param2 Temperature param2->center param3 Extraction Time param3->center param4 Solvent:Soil Ratio param4->center param5 Microwave Power param5->center param6 Soil Properties (Moisture, Organic Matter) param6->center

Caption: Key parameters influencing the efficiency of microwave-assisted extraction.

Troubleshooting_Tree cluster_solvent Solvent Optimization cluster_temp_time Temperature & Time cluster_matrix Matrix Effects start Low Analyte Recovery? s1 Check Solvent Polarity start->s1 Yes end_node Re-evaluate Recovery start->end_node No, proceed to reproducibility check s2 Adjust Solvent Ratio (e.g., Acetone:Hexane) s1->s2 t1 Increase Temperature s2->t1 t2 Increase Extraction Time t1->t2 m1 High Organic Matter? t2->m1 m2 Add Water for Wetting m1->m2 Yes m1->end_node No m2->end_node

Caption: A decision tree for troubleshooting low recovery in MAE of this compound.

References

Minimizing interferences in the analysis of dichlofenthion residues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals involved in the analysis of dichlofenthion residues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis challenging?

This compound is an organophosphate insecticide. The analysis of its residues can be challenging due to its susceptibility to degradation and the complexity of sample matrices (e.g., food, environmental samples). Co-extracted matrix components can interfere with detection, leading to inaccurate quantification.[1] Common challenges include matrix effects, where other compounds in the sample either enhance or suppress the instrument's signal for this compound, and the presence of interfering peaks that co-elute with the analyte.[2]

Q2: Which analytical technique is better for this compound analysis: GC-MS/MS or LC-MS/MS?

Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for pesticide residue analysis.[3]

  • GC-MS/MS is traditionally well-suited for volatile and semi-volatile compounds like many organophosphates, including this compound. It often provides excellent separation and sensitivity.

  • LC-MS/MS is advantageous for a broader range of pesticides, including those that are thermally unstable or less volatile, without the need for derivatization.

The choice often depends on the specific sample matrix, the availability of instrumentation, and whether the analysis is part of a larger multi-residue method. For unfamiliar samples, GC-MS/MS is often recommended for confirmation.

Q3: What is the QuEChERS method and is it suitable for this compound?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in food matrices. It involves an initial extraction with acetonitrile followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interferences. The method is highly effective for a wide range of pesticides, including this compound, and significantly improves laboratory throughput. Different variations of the QuEChERS method exist (e.g., original, acetate-buffered, citrate-buffered) to improve the stability of pH-sensitive pesticides.

Q4: What are matrix effects and how can I minimize them?

Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte due to the presence of co-extracted components from the sample matrix.

  • In GC analysis , non-volatile matrix components can accumulate in the injector port, masking active sites and leading to a "matrix-induced signal enhancement" where more of the analyte reaches the detector than in a clean solvent standard.

  • In LC-MS/MS , co-eluting matrix components can affect the ionization efficiency of the analyte in the ESI source, leading to either signal suppression or enhancement.

Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Use dSPE sorbents like PSA, C18, or GCB to remove interfering compounds. For fatty matrices, specialized cleanup like Gel Permeation Chromatography (GPC) or Enhanced Matrix Removal—Lipid (EMR—Lipid) may be necessary.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for signal alteration by subjecting the standards to the same matrix effects as the samples.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analytical signal.

  • Use of Internal Standards: Adding a stable isotope-labeled internal standard can help correct for losses during sample preparation and for signal variability caused by matrix effects.

Troubleshooting Guide

Problem 1: Low or No Recovery of this compound

Potential Cause Troubleshooting Step Explanation
Analyte Degradation Check the pH of your extraction. For base-sensitive pesticides, use a buffered QuEChERS method (e.g., acetate or citrate). Consider performing extraction and cleanup steps at reduced temperatures (e.g., in a cold bath) to minimize degradation.This compound, like other organophosphates, can be susceptible to degradation, especially at basic pH or elevated temperatures.
Inefficient Extraction Ensure the sample is thoroughly homogenized before extraction. For dry samples, add water to rehydrate the matrix before adding acetonitrile. Verify that the shaking/vortexing times and speeds are adequate for complete extraction.Incurred residues can be more difficult to extract than spiked ones. Proper homogenization and hydration ensure the solvent has full access to the analyte.
Loss During Cleanup (dSPE) Evaluate the dSPE sorbent. Primary Secondary Amine (PSA) can sometimes interact with certain pesticides. Minimize the contact time between the extract and PSA. For pigmented matrices (e.g., spinach, tea), Graphitized Carbon Black (GCB) is effective but may retain planar pesticides; use it judiciously.The cleanup step is critical for removing interferences but can also inadvertently remove the target analyte if the sorbent is not chosen carefully.
Loss During Solvent Evaporation If a solvent exchange step is performed (e.g., from acetonitrile to hexane/acetone for GC analysis), avoid evaporating the sample to complete dryness. Use a gentle stream of nitrogen and moderate temperature.This compound is a semi-volatile compound and can be lost during aggressive solvent evaporation steps.

Problem 2: Poor Repeatability (High %RSD)

Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Homogenization Ensure your homogenization procedure is consistent for all samples. Use a high-performance blender or bead mill homogenizer for difficult matrices.Non-homogeneous samples lead to variable amounts of analyte and matrix components being extracted, causing poor precision.
Variable Matrix Effects Improve sample cleanup to reduce the amount of co-extractives. Use matrix-matched calibration for quantification.Inconsistent levels of matrix components between samples will cause variable signal suppression or enhancement.
GC Inlet Contamination Perform regular inlet maintenance, including changing the liner and septum. Use a liner with glass wool to trap non-volatile matrix components.A contaminated injector liner can lead to analyte adsorption or degradation, resulting in erratic peak areas.
Inconsistent Manual Steps Automate steps where possible. Ensure precise and consistent volumes are transferred during extraction and cleanup. Use an autosampler for injections.Manual inconsistencies, especially in pipetting and timing, are a common source of variability.

Problem 3: Chromatographic Issues (Peak Tailing, Ghost Peaks, Baseline Noise)

Potential Cause Troubleshooting Step Explanation
Peak Tailing (GC) Deactivate the GC system. Check for active sites in the injector liner or the first few centimeters of the analytical column. Trim the front end of the column (10-20 cm) or replace the liner.Active sites (exposed silica) can cause polar or sensitive compounds to interact undesirably, leading to tailing peaks.
Ghost Peaks Run a solvent blank after a high-concentration sample. If the peak appears, it indicates carryover. Clean the syringe, injector port, and consider baking out the column.Contamination from a previous injection can elute in a subsequent run, appearing as a "ghost peak."
High Baseline/Noise Check for contaminated gas sources or traps. Perform inlet maintenance (change septum and liner). Bake out the column at a high temperature (within its limit) to remove contaminants.A high or noisy baseline is often due to column bleed or contamination in the GC system.
Co-eluting Interferences Improve the dSPE cleanup step to better remove matrix components. Modify the GC or LC temperature program/gradient to improve separation. Select more specific MRM transitions that are unique to this compound.An interfering compound that elutes at the same time as this compound can artificially inflate its peak area and affect identification.

Quantitative Data Summary

Table 1: Recovery of this compound and Other Pesticides using QuEChERS
AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Cleanup MethodReference
This compoundFruit Jam0.01955dSPE with PSA
Multiple PesticidesPersimmon0.189 - 1034 - 10dSPE with PSA + MgSO₄
Multiple PesticidesStrawberry0.05~95 - 104< 15dSPE with PSA, C18, GCB
Multiple PesticidesSoybean0.05~58 - 80< 15dSPE with PSA, C18, GCB
Multiple PesticidesBovine Meat0.0562 - 119≤ 16Captiva EMR–Lipid

This table summarizes recovery data from various studies to provide a general performance expectation. Actual results will vary based on specific laboratory conditions and matrices.

Table 2: Example GC-MS/MS Parameters for this compound Analysis
ParameterSettingReference
Instrument Thermo Scientific TSQ Quantum GC
Injector PTV splitless mode
Carrier Gas Helium, constant flow 1 mL/min
Column TR-Pesticide II (15m x 0.25mm x 0.25µm)
Oven Program 90°C (1 min), 25°C/min to 180°C, 5°C/min to 250°C, 15°C/min to 300°C (3 min)
Retention Time 6.43 min
Precursor Ion (m/z) 222.98
Product Ions (m/z) 204.98, 278.97
Ionization Mode EI (Electron Ionization)

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (Citrate Buffered Method)

This protocol is a general guideline based on standard QuEChERS procedures.

  • Homogenization: Weigh 10 g of a thoroughly homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of reagent water and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage. Cap the tube and shake vigorously for 6 minutes.

  • Salting-Out: Add the QuEChERS citrate salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for another 6 minutes.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 10 minutes. This will separate the sample into an upper acetonitrile layer (containing pesticides) and a lower aqueous/solid layer.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 5 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 750 mg anhydrous MgSO₄ (to remove residual water) and 125 mg PSA (to remove organic acids and other interferences).

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Carefully collect the supernatant. This extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more compatible solvent like acetone/hexane may be required. For LC analysis, the extract may be diluted with water to match the initial mobile phase conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10 g) Extract 2. Add Acetonitrile (10 mL) & Shake Homogenize->Extract Salts 3. Add QuEChERS Salts & Shake Extract->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Transfer 5. Transfer Supernatant Aliquot Centrifuge1->Transfer dSPE 6. Add to dSPE Tube (MgSO4 + PSA) & Vortex Transfer->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 FinalExtract 8. Collect Final Extract Centrifuge2->FinalExtract GCMS GC-MS/MS Analysis FinalExtract->GCMS LCMS LC-MS/MS Analysis FinalExtract->LCMS

Caption: Experimental workflow for this compound residue analysis using the QuEChERS method.

Troubleshooting_Tree cluster_recovery Low Recovery Investigation cluster_rsd High RSD Investigation Start Problem Observed: Low Recovery / High RSD Degradation Is analyte pH sensitive? Start->Degradation Homogeneity Is sample homogenization consistent? Start->Homogeneity UseBuffered Use Buffered QuEChERS (Citrate/Acetate) Degradation->UseBuffered Yes CheckTemp Reduce Extraction Temp (Cold Bath) Degradation->CheckTemp Yes CleanupLoss Check dSPE Sorbent Degradation->CleanupLoss No ChangeSorbent Change Sorbent or Reduce Contact Time CleanupLoss->ChangeSorbent Yes EvapLoss Gentle Solvent Evaporation CleanupLoss->EvapLoss No ImproveHomogen Improve Homogenization Procedure Homogeneity->ImproveHomogen No MatrixVar Are matrix effects variable? Homogeneity->MatrixVar Yes ImproveCleanup Improve Cleanup & Use Matrix-Matched Standards MatrixVar->ImproveCleanup Yes Matrix_Effect cluster_solvent Solvent Standard cluster_matrix Matrix Extract Analyte1 Analyte Adsorption Adsorption/ Degradation Analyte1->Adsorption Liner1 GC Inlet Liner (Active Sites) Detector1 Detector Signal Liner1->Detector1 Reduced Analyte Transfer Adsorption->Liner1 Analyte2 Analyte Liner2 GC Inlet Liner (Masked Sites) Analyte2->Liner2 MatrixComp Matrix Components MatrixComp->Liner2 Detector2 Enhanced Detector Signal Liner2->Detector2 Increased Analyte Transfer

References

Technical Support Center: Enhancing Dichlofenthion Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of dichlofenthion using mass spectrometry.

Frequently Asked Questions (FAQs)

1. What are the recommended mass spectrometry techniques for sensitive this compound analysis?

Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the sensitive and selective analysis of this compound. The choice between them often depends on the sample matrix, available instrumentation, and the desired limit of detection. GC-MS/MS is generally preferred for volatile and semi-volatile compounds like this compound, while LC-MS/MS is suitable for a wider range of polarities.

2. Which sample preparation technique is most effective for extracting this compound from complex matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for the analysis of pesticide residues, including this compound, in various food and environmental matrices.[1][2][3] It involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[1][4]

3. How can I minimize matrix effects to improve detection sensitivity?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in mass spectrometry that can significantly impact sensitivity and accuracy. Strategies to mitigate matrix effects include:

  • Optimized Sample Cleanup: Employing effective cleanup steps, such as the dSPE stage in the QuEChERS method, helps to remove interfering co-extractives from the sample matrix.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects and improve quantitative accuracy.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.

4. What are the typical MRM transitions for this compound in MS/MS analysis?

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective acquisition mode for tandem mass spectrometry. For this compound, typical precursor and product ions are used for quantification and confirmation.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: GC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z) 314Thermo Fisher Scientific
Product Ion 1 (Quantifier) (m/z) 223Thermo Fisher Scientific
Product Ion 2 (Qualifier) (m/z) 279Thermo Fisher Scientific
Collision Energy (eV) Optimized for specific instrument

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion ([M+H]+, m/z) 315PubChem
Product Ion 1 (m/z) 259PubChem
Product Ion 2 (m/z) 287PubChem
Collision Energy (eV) Optimized for specific instrument

Table 3: Recovery and Limit of Detection of this compound using QuEChERS and GC-MS

MatrixSpiked Level (mg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Vegetables0.0173.3 - 106.74.1 - 22.30.130.43
Vegetables0.0283.3 - 116.74.1 - 22.30.130.43
Vegetables0.0583.3 - 106.74.1 - 22.30.130.43

Experimental Protocols

Detailed QuEChERS Protocol for this compound Extraction

This protocol is a general guideline based on the widely used AOAC and EN methods.

1. Sample Homogenization:

  • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) to a uniform consistency. For dry samples, water may need to be added.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may vary depending on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Transfer the cleaned extract into an autosampler vial for GC-MS/MS or LC-MS/MS analysis. For GC analysis, a solvent exchange to a more volatile solvent like hexane may be necessary.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Signal for this compound 1. Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix. 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. 3. Incorrect MS Parameters: The mass spectrometer is not optimized for this compound detection.1. Verify Extraction Protocol: Ensure the QuEChERS protocol is followed correctly. Consider extending the shaking time or using a different solvent. 2. Improve Cleanup: Use a dSPE cleanup step with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components. Consider using matrix-matched standards or a stable isotope-labeled internal standard. 3. Optimize MS Parameters: Infuse a this compound standard to optimize precursor/product ions, collision energy, and other instrument-specific parameters.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in GC System: The analyte is interacting with active sites in the GC inlet liner or column. 2. Column Overload: The concentration of the analyte is too high for the analytical column. 3. Inappropriate Mobile Phase (LC): The mobile phase composition is not optimal for the analyte.1. Use a Deactivated Inlet Liner: Employ a deactivated liner to minimize interactions. 2. Dilute the Sample: Dilute the final extract to a concentration within the linear range of the instrument. 3. Optimize Mobile Phase: Adjust the mobile phase composition, gradient, and pH to improve peak shape.
High Background Noise 1. Contaminated System: The mass spectrometer or chromatography system is contaminated. 2. Matrix Interference: The sample matrix is complex and contains many interfering compounds.1. Clean the Ion Source: Perform routine maintenance and cleaning of the ion source. 2. Enhance Sample Cleanup: Utilize more rigorous cleanup procedures or different dSPE sorbents to reduce matrix complexity.
Inconsistent Results (Poor Reproducibility) 1. Inconsistent Sample Preparation: Variations in the sample preparation steps are leading to inconsistent recoveries. 2. Instrument Instability: The mass spectrometer is not stable.1. Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently for all samples and standards. 2. Perform System Suitability Tests: Regularly run system suitability tests to monitor instrument performance and ensure stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Mass Spectrometry Analysis start Homogenized Sample extraction Acetonitrile Extraction & Salting Out start->extraction 10g sample + 10mL ACN centrifuge1 Centrifugation extraction->centrifuge1 Add Salts & Shake cleanup Dispersive SPE Cleanup centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex final_extract Final Extract centrifuge2->final_extract Collect Supernatant ms_analysis GC-MS/MS or LC-MS/MS Analysis final_extract->ms_analysis Injection data_processing Data Processing & Quantification ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Sensitivity Issue cause1 Inefficient Extraction issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Suboptimal MS Parameters issue->cause3 solution1 Optimize Sample Prep cause1->solution1 solution2 Improve Cleanup / Use Matrix-Matched Standards cause2->solution2 solution3 Optimize MS Method cause3->solution3

Caption: Troubleshooting logic for low sensitivity issues.

References

Resolving peak tailing issues in the chromatography of organophosphorus pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of organophosphorus pesticides.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in the chromatography of organophosphorus pesticides, which can affect the accuracy of quantification and the resolution of closely eluting compounds.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Step 1: Initial Assessment - All Peaks or Specific Peaks Tailing?

The first step in troubleshooting is to determine if all peaks in the chromatogram are tailing or only specific ones. This distinction is crucial for diagnosing the problem.[3]

  • All Peaks Tailing: This typically indicates a physical or system-wide issue.

  • Specific Peaks Tailing: This is often due to chemical interactions between the analyte(s) and the stationary phase.[3]

Step 2: Troubleshooting System-Wide Peak Tailing

If all peaks are tailing, investigate the following potential physical causes:

  • Extra-Column Volume and Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[4] Ensure that tubing is as short as possible with a narrow internal diameter and that all fittings are secure.

  • Column Voids and Packing Bed Deformation: A void at the column inlet or deformation of the packing bed can lead to peak tailing. This can be caused by high pressure or pH conditions. Consider replacing the column or, if the manufacturer allows, backflushing the column with a strong solvent. Using a guard column can help protect the analytical column.

  • Blocked Frits or Tubing: Blockages in the column inlet frit or connecting tubing can disrupt the flow path and cause peak tailing. Filtering samples and mobile phases, along with regular system maintenance, can prevent this.

  • Column Overload: Injecting too much sample, either in terms of mass or volume, can lead to peak distortion, including tailing. To check for this, dilute the sample and inject it again to see if the peak shape improves.

Step 3: Troubleshooting Analyte-Specific Peak Tailing

If only specific peaks are tailing, the cause is likely chemical in nature, often related to secondary interactions with the stationary phase. Many organophosphorus pesticides contain functional groups that can interact with residual silanol groups on silica-based columns.

  • Silanol Interactions: Free silanol groups on the silica surface of reversed-phase columns are acidic and can interact strongly with basic analytes, causing peak tailing.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (to around 3.0 or lower) can protonate the silanol groups, reducing their interaction with basic analytes. Additives like formic acid or ammonium formate can be used to achieve the desired pH.

    • Use End-Capped Columns: Employing columns where the residual silanol groups have been chemically deactivated (end-capped) with reagents like trimethylsilyl (TMS) can significantly reduce tailing for basic compounds.

    • Add Competing Bases: Introducing a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites, preventing them from interacting with the analytes.

  • Use of Inappropriate Columns: The choice of stationary phase is critical. For polar organophosphorus pesticides, standard reversed-phase columns may provide poor retention and peak shape. Consider alternative stationary phases like polymer-based columns or those specifically designed for polar analytes.

  • Trace Metal Contamination: The presence of trace metals in the silica matrix can increase the acidity of silanol groups, enhancing their interaction with analytes and causing peak tailing. Using high-purity silica columns can mitigate this issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in chromatography.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issues Suspect Physical/System Issue all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interaction all_peaks->chemical_issues No check_dead_volume Check for Extra-Column and Dead Volume physical_issues->check_dead_volume check_column_void Inspect for Column Void or Bed Deformation physical_issues->check_column_void check_blockage Check for Blockages (Frits, Tubing) physical_issues->check_blockage check_overload Test for Column Overload (Dilute Sample) physical_issues->check_overload end Peak Shape Improved check_dead_volume->end check_column_void->end check_blockage->end check_overload->end check_silanol Investigate Silanol Interactions chemical_issues->check_silanol check_column_type Evaluate Column Choice chemical_issues->check_column_type check_metal Consider Trace Metal Contamination chemical_issues->check_metal solution_ph Adjust Mobile Phase pH (e.g., pH < 3) check_silanol->solution_ph solution_endcap Use End-Capped Column check_silanol->solution_endcap solution_competing_base Add Competing Base (e.g., TEA) check_silanol->solution_competing_base check_column_type->end check_metal->end solution_ph->end solution_endcap->end solution_competing_base->end

Caption: A flowchart for troubleshooting peak tailing in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for the peak tailing of organophosphorus pesticides on silica-based columns?

A1: The primary chemical reason is the interaction between basic functional groups on the organophosphorus pesticide molecules and acidic residual silanol groups on the surface of the silica stationary phase. These secondary interactions cause some analyte molecules to be retained longer than the bulk, leading to an asymmetric peak shape.

Q2: How does lowering the mobile phase pH help to reduce peak tailing?

A2: Lowering the mobile phase pH to approximately 3.0 or below protonates the acidic silanol groups on the silica surface. This neutralizes their negative charge, thereby minimizing the secondary ionic interactions with basic analytes and improving peak symmetry.

Q3: What is an end-capped column and how does it prevent peak tailing?

A3: An end-capped column is a type of reversed-phase column where the free, unreacted silanol groups on the silica surface have been chemically bonded with a small, inert group, such as a trimethylsilyl (TMS) group. This process, known as end-capping, effectively shields the polar silanol groups, reducing their ability to interact with polar and basic analytes, which in turn minimizes peak tailing.

Q4: Can column temperature affect peak tailing?

A4: Yes, column temperature can influence peak shape. Increasing the temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and increasing the rate of mass transfer. However, for some thermally labile organophosphorus pesticides, high temperatures can lead to degradation and peak distortion. The optimal temperature should be determined during method development.

Q5: If I see peak tailing for all my compounds, including the solvent peak, what is the most likely cause?

A5: If all peaks, including the solvent peak, are tailing, the issue is most likely physical and related to the instrument setup rather than chemical interactions. Common causes include excessive dead volume in the system (e.g., from tubing that is too long or wide), a void in the column packing at the inlet, or a partially blocked column frit.

Q6: What is the effect of buffer concentration on peak tailing?

A6: Increasing the buffer concentration in the mobile phase can help to reduce peak tailing by increasing the ionic strength, which can mask the interactions with residual silanol groups. For example, increasing the phosphate buffer concentration can improve peak shape. However, for LC-MS applications, high buffer concentrations should be avoided as they can cause ion suppression.

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, illustrating a common strategy to mitigate peak tailing.

Mobile Phase pHPeak Asymmetry Factor (As) for Methamphetamine
7.02.35
3.01.33

Experimental Protocols

Protocol 1: General Screening of Organophosphorus Pesticides by HPLC-UV

This protocol provides a general method for the separation and detection of common organophosphorus pesticides.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (containing 0.1% acetic acid) in an 85:15 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection: UV detection at 285 nm.

  • Sample Preparation: a. For water samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering matrix components and concentrate the analytes. b. The final extract should be dissolved in the mobile phase or a compatible solvent. c. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Analysis of Polar Organophosphorus Pesticides

For highly polar organophosphorus pesticides, a different chromatographic approach is often required to achieve adequate retention and good peak shape.

  • Chromatographic System: UHPLC system coupled to a mass spectrometer (LC-MS).

  • Column: A column specifically designed for polar pesticide analysis, such as a porous graphitic carbon (Hypercarb™) or an anion-exchange column (Anionic Polar Pesticide™).

  • Mobile Phase: Gradient elution is typically required. The specific gradient will depend on the column and the target analytes but will generally involve a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min for UHPLC.

  • Injection Volume: 1 - 10 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

  • Detection: Mass spectrometry (e.g., Q-TOF or triple quadrupole) for selective and sensitive detection.

  • Sample Preparation: Due to the complexity of matrices like food samples, a thorough extraction and cleanup procedure is essential. This may involve techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by solid-phase extraction.

Chemical Interactions Leading to Peak Tailing

The diagram below illustrates the secondary interaction between a basic organophosphorus pesticide and a deprotonated silanol group on the surface of a silica-based stationary phase, which is a primary cause of peak tailing.

G cluster_surface Silica Surface (Stationary Phase) cluster_analyte Basic Organophosphorus Pesticide Si-OH Si-OH (Silanol Group) Si-O- Si-O⁻ (Deprotonated Silanol) Pesticide-NH2 R-NH₂ (Basic Analyte) Pesticide-NH3+ R-NH₃⁺ (Protonated Analyte) Pesticide-NH3+->Si-O- Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between a basic analyte and a silanol group.

References

Dichlofenthion stock solution stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of dichlofenthion stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in most organic solvents.[1] For analytical purposes, acetonitrile is a common and suitable solvent. Commercially available this compound standard solutions are often prepared in acetonitrile.[2] Acetone and toluene are also viable options, having been shown to be effective solvents for long-term storage of other organophosphate pesticides.[3][4]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: To ensure long-term stability, this compound stock solutions should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. Storage at or below -20°C is recommended for extended stability, with studies showing that various organophosphate pesticide stock solutions are stable for 2 to 8 years under these conditions.[3] For shorter-term storage, refrigeration at 4°C is acceptable.

Q3: What is the expected shelf life of a this compound stock solution?

A3: The shelf life of a this compound stock solution is dependent on the storage conditions and the solvent used. When prepared in acetonitrile and stored correctly, a shelf life of up to 30 months can be expected. Studies on other organophosphate pesticides stored at -20°C in solvents like acetone or toluene have demonstrated stability for several years. It is best practice to periodically check the concentration of the stock solution against a freshly prepared standard if stored for an extended period.

Q4: How can I tell if my this compound stock solution has degraded?

A4: Visual inspection for precipitation or discoloration can be an initial indicator of degradation or solvent evaporation. However, chemical degradation may not always be visible. The most reliable method to assess the stability of your stock solution is to perform a quantitative analysis, such as HPLC-UV or GC-MS, and compare the concentration to that of a freshly prepared standard. The appearance of new peaks in the chromatogram is a strong indication of degradation.

Quantitative Stability Data

The stability of this compound stock solutions is influenced by the solvent, storage temperature, and exposure to light. The following tables summarize the expected stability under various conditions based on available data for this compound and similar organophosphate pesticides.

Table 1: Recommended Storage Conditions and Expected Shelf Life

SolventStorage TemperatureContainerExpected Shelf Life
Acetonitrile-20°CAmber Glass VialUp to 30 months
Acetone-20°CAmber Glass Vial2 - 8 years (based on similar organophosphates)
Toluene-20°CAmber Glass Vial2 - 8 years (based on similar organophosphates)
Acetonitrile4°CAmber Glass VialShorter-term (months), periodic re-evaluation recommended

Table 2: Factors Affecting this compound Stability

FactorEffect on StabilityMitigation Measures
Temperature Higher temperatures accelerate degradation.Store at low temperatures (-20°C for long-term).
Light UV exposure can induce photodegradation.Store in amber vials or in the dark.
pH Susceptible to hydrolysis in strongly acidic or alkaline conditions.Use neutral, aprotic organic solvents.
Oxidants Can lead to oxidative degradation.Store away from oxidizing agents.
Solvent Evaporation Increases the concentration of the stock solution.Use tightly sealed vials with PTFE-lined caps.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Accurately weigh 10 mg of the this compound analytical standard onto a weighing paper.

  • Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask to dissolve the this compound.

  • Gently swirl the flask until the solid is completely dissolved.

  • Bring the solution to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the stock solution at -20°C.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a working standard of this compound (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.

  • To assess stability, subject aliquots of the stock solution to forced degradation conditions (e.g., heat, acid, base, oxidation).

  • Neutralize the acid and base-stressed samples before injection.

  • Inject the fresh working standard, the aged stock solution, and the forced degradation samples into the HPLC system.

  • Monitor the chromatograms for the emergence of new peaks and a decrease in the peak area of the parent this compound peak.

  • The percentage of remaining this compound can be calculated by comparing the peak area of the aged sample to that of the fresh working standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate observed in the stock solution upon removal from the freezer. The solubility of this compound may be lower at very low temperatures in the chosen solvent.1. Allow the solution to warm to room temperature. 2. Gently sonicate the vial for a few minutes to redissolve the precipitate. 3. Before use, visually inspect to ensure the solution is clear.
Inconsistent results in bioassays or analytical runs. The stock solution may have degraded or the solvent may have evaporated, leading to an incorrect concentration.1. Prepare a fresh stock solution. 2. Use the stability-indicating HPLC method to check the concentration and purity of the old stock solution. 3. Ensure vials are properly sealed to prevent solvent evaporation.
Appearance of unexpected peaks in the chromatogram. The stock solution has likely degraded due to improper storage (e.g., exposure to light or high temperatures).1. Discard the old stock solution. 2. Prepare a new stock solution following the recommended protocols for preparation and storage.

Visualizations

Dichlofenthion_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., exposure to air/oxidants) This compound->Oxidation Degradation_Product_1 2,4-Dichlorophenol Hydrolysis->Degradation_Product_1 Degradation_Product_2 Diethyl Thiophosphoric Acid Hydrolysis->Degradation_Product_2 Oxidized_Metabolite Oxidized this compound (e.g., this compound Oxon) Oxidation->Oxidized_Metabolite

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment Weigh Weigh this compound Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Volumetric Adjust to Final Volume Dissolve->Volumetric Store Store at -20°C in Amber Vial Volumetric->Store HPLC HPLC-UV Analysis Store->HPLC Aged Sample Forced_Deg Forced Degradation (Stress Testing) Forced_Deg->HPLC Compare Compare to Fresh Standard HPLC->Compare Result Stable? Compare->Result Determine % Purity

Caption: Workflow for stock solution preparation and stability testing.

References

Reducing solvent consumption in dichlofenthion sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing dichlofenthion sample preparation. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals reduce solvent consumption, improve efficiency, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding modern, solvent-reducing extraction techniques for this compound analysis.

Q1: What are the primary methods to reduce solvent consumption for this compound sample preparation?

A1: To significantly reduce organic solvent use, you can replace traditional methods like liquid-liquid extraction (LLE) or Soxhlet extraction with modern, miniaturized techniques. Key methods include:

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses microliter volumes of an extraction solvent and a disperser solvent, which are injected into the aqueous sample to form a cloudy solution.[1][2] The high surface area of the dispersed droplets allows for rapid extraction of the analyte.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from a sample.[2][3] The analytes are then thermally desorbed directly into the gas chromatograph, eliminating the need for an extraction solvent.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is highly efficient for pesticide residue analysis in various matrices. It involves an initial extraction with a small amount of acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Accelerated Solvent Extraction (ASE): ASE uses conventional solvents at elevated temperatures and pressures to expedite the extraction process. This method significantly reduces extraction time and solvent volume compared to traditional techniques like Soxhlet.

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent. By adding a polar co-solvent like ethanol, its efficiency for extracting moderately polar pesticides like this compound can be enhanced. This method minimizes the use of hazardous organic solvents.

Q2: How does Dispersive Liquid-Liquid Microextraction (DLLME) work, and what are its main advantages?

A2: DLLME is a miniaturized liquid-phase extraction technique where a mixture of a high-density extraction solvent (e.g., chlorobenzene, tetrachloroethylene) and a water-miscible disperser solvent (e.g., acetone, methanol, acetonitrile) is rapidly injected into an aqueous sample. This creates a cloudy solution of fine micro-droplets, facilitating rapid analyte transfer into the extraction solvent. The mixture is then centrifuged to separate the phases, and the sedimented organic phase is collected for analysis. Its key advantages are its speed, simplicity, low cost, and minimal consumption of organic solvents.

Q3: Is Solid-Phase Microextraction (SPME) suitable for a volatile pesticide like this compound?

A3: Yes, SPME is well-suited for analyzing volatile and semi-volatile compounds like many organophosphorus pesticides. The technique works by partitioning the analyte between the sample matrix and a stationary phase coated on a fiber. For analysis by Gas Chromatography (GC), the fiber is inserted into the hot GC inlet, where the analytes are thermally desorbed. This solvent-free approach simplifies sample preparation and can be easily automated.

Q4: What makes the QuEChERS method so popular for pesticide analysis?

A4: The QuEChERS method has gained popularity due to its simplicity, speed, and effectiveness across a wide range of pesticides and food matrices. It streamlines the sample preparation process into two main steps: extraction/partitioning with acetonitrile and salts, and cleanup with dispersive SPE (d-SPE). This approach requires only small quantities of solvent, generates high analyte recoveries (typically 70-120%), and significantly improves laboratory throughput.

Q5: Can I recycle solvents used in this compound sample preparation?

A5: Yes, solvent recycling is a practical way to reduce waste and costs. The process typically involves collecting spent solvents in designated containers, followed by distillation to purify them for reuse. For effective recycling, it is crucial to segregate halogenated and non-halogenated solvent wastes. While not all laboratories have the equipment for extensive recycling, even simple distillation in a rotary evaporator can pre-clean solvents before collection.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound sample preparation.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for this compound. 2. Incorrect pH: The pH of the sample may affect the charge state and solubility of this compound. 3. Insufficient Extraction Time/Agitation: The analyte may not have had enough time or contact with the solvent to partition effectively. 4. Matrix Effects: Co-extracted matrix components can interfere with analyte detection (ion suppression in LC-MS or signal enhancement/suppression in GC).1. Optimize Solvent Choice: Test solvents with different polarities. For DLLME, ensure the extraction solvent is denser than water. For QuEChERS, acetonitrile is standard, but modifications may be needed. 2. Adjust Sample pH: Buffer the sample to a neutral pH (around 7) to ensure this compound is in a non-ionized state. 3. Increase Agitation/Time: Increase vortexing/shaking time or use a mechanical shaker for consistency. For SPME, optimize extraction time and agitation speed. 4. Improve Cleanup: For QuEChERS, use a d-SPE cleanup step with sorbents like PSA (to remove organic acids) and C18 (to remove lipids). Graphitized Carbon Black (GCB) can be used to remove pigments.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Homogenization: Non-uniform samples lead to variable analyte concentrations between aliquots. 2. Inaccurate Volume Measurements: Errors in measuring small solvent volumes, especially in microextraction techniques, can cause significant variability. 3. Variable Extraction Conditions: Inconsistent timing, temperature, or agitation during the extraction process.1. Ensure Thorough Homogenization: Use a high-speed blender or grinder to create a finely divided, uniform sample before weighing. 2. Use Calibrated Pipettes: Employ calibrated micropipettes for accurate dispensing of microliter volumes. 3. Standardize the Protocol: Use timers, mechanical shakers, and temperature-controlled water baths to ensure all samples are processed identically.
Contamination or Ghost Peaks in Chromatogram 1. Contaminated Solvents or Reagents: Impurities in solvents, salts, or water can introduce interfering peaks. 2. Dirty Glassware or Equipment: Residual contaminants from previous analyses. 3. Sample Carryover: Remnants from a previous, high-concentration sample in the injection system.1. Use High-Purity Reagents: Use HPLC or pesticide-grade solvents and analytical-grade reagents. Run a reagent blank to check for contamination. 2. Thoroughly Clean Glassware: Scrupulously clean all glassware and rinse with the extraction solvent before use. 3. Implement Wash Steps: Run solvent blanks between samples to flush the autosampler and analytical column.
Emulsion Formation (in LLE/DLLME) 1. High Concentration of Fats/Lipids: Samples with high fat content are prone to forming stable emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add Salt: Adding sodium chloride to the aqueous sample can help break emulsions by increasing the polarity of the aqueous phase. 2. Centrifugation: Centrifuge the sample at a higher speed or for a longer duration. 3. Gentle Mixing: Instead of vigorous shaking, gently invert the tube multiple times.

Data on Solvent Consumption and Method Performance

The following tables summarize quantitative data comparing traditional and modern extraction techniques.

Table 1: Comparison of Solvent Consumption and Extraction Time

MethodTypical Solvent VolumeTypical Extraction TimeReference
Soxhlet Extraction 250 - 500 mL4 - 24 hours
Accelerated Solvent Extraction (ASE) ~15 mL (for 10g sample)~12 minutes
QuEChERS 10 - 15 mL (Acetonitrile)~10 minutes (shaking)
Dispersive Liquid-Liquid Microextraction (DLLME) 20 - 100 µL (Extraction Solvent) 0.5 - 1.0 mL (Disperser Solvent)< 5 minutes
Solid-Phase Microextraction (SPME) Solvent-free (for extraction)30 - 70 minutes

Table 2: Performance Metrics for Modern Extraction Methods

MethodTypical Analyte RecoveryTypical Precision (%RSD)Limit of Detection (LOD)Reference
QuEChERS 70 - 120%< 20%0.001 - 0.011 mg/kg
DLLME 86 - 108%2.0 - 6.6%0.2 - 0.5 ng/g
SPME 84 - 97%3 - 9%0.01 - 0.03 ng/mL
Accelerated Solvent Extraction (ASE) Equivalent to SoxhletNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is adapted for the extraction of organophosphorus pesticides from water samples.

  • Sample Preparation: Place a 10.0 mL aliquot of the aqueous sample into a 10 mL screw-cap glass tube with a conical bottom.

  • Solvent Preparation: Prepare a mixture of 1.0 mL acetonitrile (disperser solvent) and 20 µL chlorobenzene (extraction solvent).

  • Extraction: Rapidly inject the solvent mixture into the sample using a syringe.

  • Agitation: Vortex the resulting cloudy solution for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tube at 3500 rpm for 5 minutes. The extraction solvent containing the analytes will sediment at the bottom of the conical tube.

  • Analysis: Carefully collect the sedimented phase (approx. 1-2 µL) with a microsyringe and inject it into the GC for analysis.

Protocol 2: QuEChERS Method (AOAC 2007.01 Version)

This protocol is a general guideline for extracting pesticides from a solid matrix (e.g., fruits, vegetables).

  • Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to rehydrate it.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add an appropriate internal standard.

    • Add ceramic homogenizers to improve extraction efficiency.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting-Out:

    • Add the AOAC 2007.01 extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

    • Immediately shake for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation & Analysis:

    • Centrifuge the d-SPE tube for 2 minutes.

    • The resulting supernatant is ready for direct analysis or can be transferred to an autosampler vial for GC-MS or LC-MS analysis.

Visual Workflows

The following diagrams illustrate the logical flow of key processes in reducing solvent consumption.

Caption: Decision workflow for selecting a solvent reduction technique.

QuEChERS_Workflow QuEChERS Experimental Workflow cluster_0 Step 1: Extraction & Partitioning cluster_1 Step 2: Dispersive SPE Cleanup Homogenize 1. Homogenize Sample (15 g in 50 mL tube) AddSolvent 2. Add Acetonitrile & Internal Standard Homogenize->AddSolvent Shake1 3. Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts 4. Add Extraction Salts (MgSO4, NaOAc) Shake1->AddSalts Shake2 5. Shake & Centrifuge AddSalts->Shake2 Transfer 6. Transfer Supernatant to d-SPE tube Shake2->Transfer Vortex 7. Vortex (30 sec) Transfer->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Analysis 9. Analyze Supernatant (GC-MS / LC-MS) Centrifuge2->Analysis Troubleshooting_Low_Recovery Troubleshooting Workflow for Low Analyte Recovery Start Problem: Low Analyte Recovery Check_Blank Run a Reagent Blank & Fortified Blank Start->Check_Blank Q_Blank_OK Is Fortified Blank Recovery OK? Check_Blank->Q_Blank_OK Issue_Matrix Issue is Likely Matrix Effects Q_Blank_OK->Issue_Matrix No Issue_Method Issue is Likely Extraction Method Q_Blank_OK->Issue_Method Yes Improve_Cleanup Action: Improve Cleanup Step (e.g., change d-SPE sorbent) Issue_Matrix->Improve_Cleanup Success Problem Resolved Improve_Cleanup->Success Check_Params Review Extraction Parameters: - Solvent Choice - pH - Agitation Time/Speed Issue_Method->Check_Params Optimize_Params Action: Optimize Parameters One Variable at a Time Check_Params->Optimize_Params Optimize_Params->Success

References

Addressing variability and reproducibility in dichlofenthion bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility in dichlofenthion bioassays. The information is tailored for researchers, scientists, and drug development professionals working with this organophosphate insecticide.

Troubleshooting Guides

High variability and poor reproducibility in this compound bioassays can often be traced to specific experimental factors. The following guides address common issues in a question-and-answer format.

Issue 1: Inconsistent IC50 Values for this compound Across Experiments

Question Possible Cause Troubleshooting Steps
Why are my calculated IC50 values for this compound fluctuating significantly between assays? Reagent Variability: Inconsistent preparation of buffers, enzyme (acetylcholinesterase), substrate (e.g., acetylthiocholine), or this compound solutions can lead to shifts in potency.[1]- Standardize Reagent Preparation: Use a consistent source and lot for all critical reagents. Prepare fresh solutions for each experiment, especially the substrate, which can degrade over time.[2] - Verify pH: Ensure the assay buffer is within the optimal pH range for acetylcholinesterase (typically pH 7.4-8.0).[2] - Aliquot Stocks: Prepare and aliquot stock solutions of this compound and the enzyme to minimize freeze-thaw cycles.[2]
Experimental Conditions: Minor variations in temperature, incubation times, and solvent concentration can impact enzyme kinetics and inhibitor binding.[1]- Control Temperature: Maintain a constant temperature (e.g., 25°C or 37°C) throughout the assay. - Consistent Incubation Times: Use a timer to ensure uniform pre-incubation of the enzyme with this compound and the subsequent reaction time after substrate addition. - Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) used to dissolve this compound low and consistent across all wells (typically ≤1%).
Enzyme Activity: The specific activity of acetylcholinesterase can differ between lots or degrade with improper storage.- Validate New Enzyme Lots: Always validate a new lot of the enzyme to ensure its activity is comparable to previous batches. - Proper Storage: Store the enzyme according to the manufacturer's recommendations.
Pipetting Errors: Small inaccuracies in dispensing reagents, particularly at low volumes, can introduce significant variability.- Calibrate Pipettes: Regularly calibrate all pipettes. - Careful Technique: Use proper pipetting techniques to ensure accuracy and consistency.

Issue 2: Lack of Expected Acetylcholinesterase (AChE) Inhibition

Question Possible Cause Troubleshooting Steps
Why am I not observing the expected inhibition of AChE with this compound? This compound Degradation: this compound may have degraded due to improper storage (e.g., exposure to light or extreme temperatures) or instability in the assay buffer.- Verify Compound Integrity: Use a fresh stock of this compound. Check the manufacturer's storage recommendations. - Assess Stability in Assay Buffer: Consider the stability of this compound under your specific assay conditions (pH, temperature). Organophosphates can be susceptible to hydrolysis.
Incorrect Concentration: Errors in the calculation of stock solution concentrations or in serial dilutions can result in a lower-than-expected final concentration in the assay.- Recalculate Dilutions: Double-check all calculations for stock and working solutions. - Prepare Fresh Dilutions: Prepare a new dilution series from a fresh stock solution.
Sub-optimal Assay Conditions: The assay conditions may not be optimal for observing inhibition.- Optimize Substrate Concentration: For competitive inhibitors, using a substrate concentration at or below the Michaelis constant (Km) is often recommended. - Titrate Enzyme Concentration: Use the minimum amount of enzyme that provides a robust and linear signal to increase the assay's sensitivity to inhibition.
Compound Interference: this compound or the solvent may interfere with the detection method (e.g., absorbance or fluorescence).- Run a Compound Interference Control: Test this compound in the assay without the enzyme to see if it contributes to the signal.

Issue 3: High Background Signal or Unexpected Results in Control Wells

Question Possible Cause Troubleshooting Steps
My negative control (e.g., DMSO) is showing inhibition, or my positive control is not working. Contamination: Reagents or glassware may be contaminated with an AChE inhibitor.- Use Fresh Reagents: Prepare all solutions with high-purity water and fresh reagents. - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to remove any residual chemicals.
Solvent Effects: At higher concentrations, the solvent itself may inhibit the enzyme.- Test Solvent Toxicity: Run a solvent concentration curve to determine the highest concentration that does not affect enzyme activity. Keep the final solvent concentration below this level.
Positive Control Degradation: The known inhibitor used as a positive control may have degraded.- Use a Fresh Aliquot: Prepare fresh dilutions of the positive control from a new stock aliquot.
Why is the background absorbance/fluorescence high in my "no enzyme" control wells? Substrate Instability: The substrate (e.g., acetylthiocholine) may be hydrolyzing non-enzymatically.- Prepare Substrate Solution Fresh: Always prepare the substrate solution immediately before use.
Compound Autofluorescence (for fluorescence assays): this compound itself may be fluorescent at the assay wavelengths.- Measure Compound Fluorescence: Run a dilution series of this compound in the assay buffer without other reagents to check for intrinsic fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor. It blocks the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation.

Q2: What is a typical solvent for dissolving this compound for bioassays, and what precautions should be taken? A2: this compound is often dissolved in organic solvents like acetone or dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of the solvent in the assay as low as possible (typically under 1%) to avoid solvent-induced toxicity or inhibition of the enzyme. Always include a solvent-only control in your experiments.

Q3: How do factors related to the test organism (e.g., insects) contribute to variability? A3: Biological factors can significantly impact bioassay results. These include:

  • Sex: Males and females can exhibit different susceptibilities to insecticides.

  • Age: The age of the organism can influence its metabolic rate and, consequently, its sensitivity to toxins.

  • Genetic Diversity: Different genetic strains of an organism can have varying levels of resistance. Standardizing these biological parameters is essential for reproducibility.

Q4: How can I minimize variability when coating containers for a bottle bioassay? A4: Inconsistent coating of bioassay bottles is a known source of variability.

  • Ensure a standardized procedure for coating the bottles to achieve a uniform layer of this compound.

  • Be aware that volatile insecticides can be lost during the coating process.

  • Thorough cleaning of glassware is critical to prevent contamination from previous experiments.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative parameters from this compound bioassays. Actual values should be determined from your experimental data or specific literature.

Parameter Typical Value/Range Notes
IC50 (this compound) To be determined empiricallyThe concentration of this compound that inhibits 50% of AChE activity. This value can vary based on the source of the enzyme and assay conditions.
Optimal pH 7.4 - 8.0For acetylcholinesterase activity.
Optimal Temperature 25°C or 37°CShould be kept consistent.
Final Solvent Conc. < 1%Higher concentrations can interfere with the assay.
Coefficient of Variation (CV%) < 20%A general target for bioassay reproducibility.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for measuring AChE activity and its inhibition by this compound.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate Solution (ATCI): Prepare a fresh solution of acetylthiocholine iodide in deionized water.

  • Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in the assay buffer to achieve the desired final concentrations.

2. Assay Procedure (96-well plate):

  • Plate Setup: Designate wells for blanks (no enzyme), negative controls (no inhibitor), a positive control (a known AChE inhibitor), and your this compound test concentrations.

  • Add Reagents:

    • To each well, add the assay buffer.

    • Add the this compound solution or solvent for the controls.

    • Add the DTNB solution.

  • Pre-incubation: Add the AChE solution to all wells except the blanks. Mix gently and pre-incubate for a defined period (e.g., 15 minutes) to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Subtract the rate of the blank from all other wells.

  • Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Dichlofenthion_MoA substance substance enzyme enzyme neurotransmitter neurotransmitter process process effect effect This compound This compound Binding Inhibitor Binding This compound->Binding inhibits AChE Acetylcholinesterase (AChE) Hydrolysis ACh Hydrolysis AChE->Hydrolysis catalyzes ACh Acetylcholine (ACh) ACh->Hydrolysis Accumulation ACh Accumulation ACh->Accumulation leads to Synapse Synaptic Cleft Hydrolysis->Synapse terminates signal in Binding->AChE Binding->Hydrolysis prevents Binding->Accumulation Stimulation Continuous Nerve Stimulation Accumulation->Stimulation

Mechanism of action for this compound.

Troubleshooting_Workflow start_end start_end problem problem decision decision step step result result Start Start: Inconsistent Results CheckReagents Check Reagents & Solutions Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK RemakeReagents Remake Fresh Solutions ReagentsOK->RemakeReagents No CheckConditions Verify Experimental Conditions ReagentsOK->CheckConditions Yes RemakeReagents->CheckReagents ConditionsOK Conditions OK? CheckConditions->ConditionsOK StandardizeTempTime Standardize Temp, pH, Incubation Times ConditionsOK->StandardizeTempTime No CheckControls Evaluate Controls ConditionsOK->CheckControls Yes StandardizeTempTime->CheckConditions ControlsOK Controls OK? CheckControls->ControlsOK TroubleshootControls Troubleshoot Controls (Contamination, Degradation) ControlsOK->TroubleshootControls No ReviewDataAnalysis Review Data Analysis Method ControlsOK->ReviewDataAnalysis Yes TroubleshootControls->CheckControls Resolved Issue Resolved ReviewDataAnalysis->Resolved

A logical workflow for troubleshooting bioassay variability.

Experimental_Workflow prep prep assay_step assay_step measurement measurement analysis analysis ReagentPrep 1. Reagent Preparation (Buffer, Enzyme, Substrate, DTNB, this compound) PlateLayout 2. Plate Layout Design (Controls, Test Concentrations) ReagentPrep->PlateLayout ReagentAddition 3. Add Reagents to Plate (Buffer, Inhibitor, DTNB) PlateLayout->ReagentAddition PreIncubation 4. Add Enzyme & Pre-incubate ReagentAddition->PreIncubation ReactionStart 5. Add Substrate (ATCI) to Initiate Reaction PreIncubation->ReactionStart Measure 6. Measure Absorbance (412 nm) Kinetically ReactionStart->Measure DataAnalysis 7. Data Analysis (Calculate Rates, % Inhibition, IC50) Measure->DataAnalysis

Workflow for an AChE inhibition assay.

References

Identification of dichlofenthion hydrolysis products under alkaline conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the identification of dichlofenthion hydrolysis products under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected hydrolysis products of this compound under alkaline conditions?

Under alkaline conditions, this compound undergoes hydrolysis, leading to the cleavage of the phosphate ester bond. This reaction yields two primary products: 2,4-dichlorophenol and O,O-diethyl phosphorothioate . The stability of organophosphate pesticides like this compound decreases as the pH increases, meaning the rate of hydrolysis is significantly faster in alkaline solutions compared to neutral or acidic conditions.[1][2]

Q2: What is the general mechanism of alkaline hydrolysis for organophosphorus pesticides like this compound?

The alkaline hydrolysis of organophosphorus esters, including this compound, typically proceeds through a nucleophilic attack by a hydroxide ion (OH-) on the phosphorus atom. This leads to the breaking of the P-O bond connected to the dichlorophenyl group, resulting in the formation of the corresponding phenol and the diethyl phosphorothioate anion.

Q3: What analytical techniques are suitable for identifying and quantifying the hydrolysis products of this compound?

Several analytical methods are effective for the analysis of this compound and its degradation products:

  • Gas Chromatography (GC): GC coupled with a suitable detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is a common technique for analyzing organophosphorus pesticides. For confirmation and higher specificity, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS/MS), is a powerful tool for the separation and quantification of both the parent compound and its more polar hydrolysis products.[5]

Quantitative Data Summary

pHExpected Half-Life Trend for this compound
8Significantly shorter than at neutral pH
9Much shorter than at pH 8
10Very rapid hydrolysis expected

Note: This table illustrates the expected trend. Actual half-life values would need to be determined experimentally.

Experimental Protocols

Detailed Methodology for Alkaline Hydrolysis of this compound

This protocol outlines a general procedure for conducting the alkaline hydrolysis of this compound in a laboratory setting.

Materials:

  • This compound standard

  • 2,4-dichlorophenol standard

  • O,O-diethyl phosphorothioate standard (if available)

  • Buffered solutions at desired alkaline pH values (e.g., pH 8, 9, 10)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Quenching agent (e.g., a suitable acid to neutralize the solution and stop the reaction)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

  • Initiate the hydrolysis reaction by adding a known amount of the this compound stock solution to a buffered aqueous solution at the desired alkaline pH. The reaction should be carried out at a constant, controlled temperature.

  • Monitor the reaction over time by taking aliquots at specific intervals.

  • Quench the reaction in each aliquot by adding a quenching agent to stop the hydrolysis process.

  • Extract the analytes from the aqueous matrix using a suitable organic solvent.

  • Analyze the extracts using a validated GC-MS or LC-MS/MS method to identify and quantify the parent this compound and its hydrolysis products.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing) for 2,4-dichlorophenol in GC analysis.

  • Possible Cause: Active sites in the GC inlet liner or on the column can interact with the acidic phenol group, causing peak tailing.

  • Solution:

    • Use a deactivated inlet liner.

    • Ensure the GC column is in good condition and consider using a column specifically designed for the analysis of acidic compounds.

    • Derivatization of the phenol to a less polar compound can also improve peak shape.

Issue 2: Difficulty in quantifying O,O-diethyl phosphorothioate.

  • Possible Cause: This product is a relatively polar and water-soluble compound, which can lead to poor extraction efficiency from the aqueous hydrolysis medium and potential issues with chromatographic separation.

  • Solution:

    • Optimize the extraction solvent and pH to improve the recovery of this analyte.

    • Consider using a more polar GC column or an LC-MS/MS method, which is generally better suited for polar compounds.

Issue 3: Inconsistent or non-reproducible hydrolysis rates.

  • Possible Cause: Fluctuations in temperature or pH can significantly impact the rate of hydrolysis.

  • Solution:

    • Use a temperature-controlled water bath or incubator to maintain a constant reaction temperature.

    • Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment.

Visualizations

Dichlofenthion_Hydrolysis_Pathway This compound This compound O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate This compound->Products Hydroxide OH- (Alkaline Conditions) Hydroxide->Products Hydrolysis DCP 2,4-Dichlorophenol Products->DCP DETP O,O-diethyl phosphorothioate Products->DETP

Caption: Alkaline hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis A Prepare this compound Stock Solution C Initiate Hydrolysis at Constant Temperature A->C B Prepare Alkaline Buffer Solutions B->C D Collect Aliquots Over Time C->D E Quench Reaction D->E F Extract Analytes E->F G GC-MS or LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: Experimental workflow for this compound hydrolysis.

References

Technical Support Center: Optimizing GC Analysis of Dichlofenthion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) analysis of dichlofenthion.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the GC analysis of this compound?

A1: A primary challenge in the GC analysis of this compound, an organophosphorus pesticide, is its potential for thermal degradation in the hot GC inlet. This can lead to poor peak shapes, reduced sensitivity, and inaccurate quantification. Optimizing injection parameters is crucial to minimize this degradation.

Q2: Which injection technique is most suitable for this compound analysis?

A2: Splitless injection is a commonly used technique for trace-level analysis of pesticides like this compound as it allows for the transfer of the entire sample onto the analytical column. For thermally labile compounds, advanced techniques like Programmed Temperature Vaporization (PTV) can offer significant advantages by allowing for a gentle sample introduction at a lower initial temperature.

Q3: What type of GC liner should I use for this compound analysis?

A3: A highly inert liner is essential to prevent the adsorption and degradation of active compounds like this compound. Siltek® coated liners or other similarly deactivated liners are recommended. The geometry of the liner, such as a single taper with glass wool, can also aid in sample vaporization and trapping of non-volatile matrix components.[1][2][3][4]

Q4: What is a good starting injector temperature for this compound analysis?

A4: A starting injector temperature of 250 °C is a common starting point for the analysis of many organophosphorus pesticides.[5] However, for thermally sensitive compounds like this compound, it is crucial to evaluate a range of temperatures to find the optimal balance between efficient vaporization and minimal degradation. Lowering the temperature may be necessary if significant degradation is observed.

Q5: How can I improve the sensitivity of my this compound analysis?

A5: To improve sensitivity, consider the following:

  • Use splitless or PTV injection: These techniques ensure a larger amount of the analyte reaches the column.

  • Optimize injection volume: Larger injection volumes can increase signal, but be cautious of backflash.

  • Use a deactivated liner and column: This prevents analyte loss due to adsorption.

  • Employ a sensitive detector: A Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS) are suitable for sensitive detection of organophosphorus pesticides.

  • Sample pre-concentration: Techniques like solid-phase extraction (SPE) can increase the analyte concentration before GC analysis.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing Peaks)

  • Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

  • Answer: Peak tailing for active compounds like this compound is a common issue and can be caused by several factors:

    • Active sites in the inlet or column: The liner may be contaminated or not sufficiently inert. The front end of the column can also become active.

      • Solution: Replace the liner with a new, deactivated one. Trim the first few centimeters of the analytical column.

    • Improper column installation: If the column is not installed correctly in the inlet, it can cause dead volume and lead to peak tailing.

      • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions.

    • Suboptimal injector temperature: If the temperature is too low, vaporization may be incomplete.

      • Solution: Gradually increase the injector temperature, but monitor for signs of degradation.

    • Matrix effects: Co-eluting matrix components can interact with the analyte and cause tailing.

      • Solution: Improve sample cleanup procedures to remove interfering matrix components.

Problem: Low Sensitivity / Poor Analyte Response

  • Question: I am getting a very low signal for my this compound standard. How can I improve the response?

  • Answer: Low sensitivity can be attributed to several factors:

    • Analyte degradation in the inlet: this compound may be degrading upon injection.

      • Solution: Optimize the injector temperature by starting at a lower temperature (e.g., 200 °C) and gradually increasing it. Using a PTV injector can provide better control over the injection temperature profile.

    • Adsorption in the flow path: Active sites in the liner, column, or other parts of the system can adsorb the analyte.

      • Solution: Use a highly deactivated liner and column. Ensure all ferrules and seals are made of inert materials.

    • Incorrect splitless purge time: If the purge valve opens too early, a portion of the analyte may be vented.

      • Solution: Optimize the splitless purge time to ensure complete transfer of the analyte to the column. This is typically determined experimentally by injecting a standard at different purge times and observing the peak area.

    • Leaks in the system: A leak in the injection port can lead to sample loss.

      • Solution: Perform a leak check of the GC system, paying close attention to the septum, liner O-ring, and column connections.

Problem: Poor Reproducibility

  • Question: My peak areas for replicate injections of this compound are not consistent. What could be the cause?

  • Answer: Poor reproducibility can stem from several sources:

    • Injector discrimination: The injection technique may be favoring certain components over others.

      • Solution: Ensure the autosampler syringe is functioning correctly and the injection speed is optimized. Using an inert liner with glass wool can help create a more homogeneous vaporization zone.

    • Sample matrix variability: If analyzing samples with complex matrices, variations in the matrix can affect the injection and chromatography.

      • Solution: Implement robust sample preparation techniques to minimize matrix effects. The use of an internal standard can help to correct for variations in injection volume and matrix effects.

    • Inlet contamination: Buildup of non-volatile residues in the liner can lead to inconsistent sample transfer.

      • Solution: Regularly replace the inlet liner and septum.

Data Presentation

Table 1: Recommended GC Injection Parameters for this compound Analysis (Splitless Injection)

ParameterRecommended ValueRationale
Injection Mode SplitlessTo ensure the entire sample is transferred to the column for trace analysis.
Injector Temperature 250 °C (starting point)Balances efficient vaporization with minimizing thermal degradation. Optimization is crucial.
Liner Type Single Taper with Deactivated Glass WoolProvides an inert surface, promotes efficient vaporization, and traps non-volatile matrix.
Injection Volume 1 µLA common starting volume; can be optimized based on sensitivity needs and liner volume to avoid backflash.
Splitless Hold Time 0.5 - 1.0 minAllows for complete transfer of the analyte to the column. Should be optimized for the specific GC system and method.
Purge Flow 50 mL/minTo efficiently vent the injector after the splitless hold time.

Table 2: PTV Injection Parameters for Thermally Labile Pesticides

ParameterRecommended ValueRationale
Initial Inlet Temperature 50 - 70 °CA low initial temperature to gently introduce the sample and solvent without causing thermal shock to the analytes.
Inlet Temperature Ramp 10 - 20 °C/secA rapid ramp to the final temperature after solvent venting to transfer analytes to the column.
Final Inlet Temperature 250 - 280 °CTo ensure complete transfer of all analytes.
Vent Time 0.2 - 0.5 minTo remove the bulk of the solvent before transferring the analytes to the column.
Vent Flow 50 - 100 mL/minHigh flow to efficiently remove the solvent vapor.

Experimental Protocols

Protocol 1: Standard Splitless Injection for this compound Analysis

  • Sample Preparation: Prepare this compound standards and samples in a suitable solvent such as hexane or acetone.

  • GC System Configuration:

    • Injector: Split/Splitless injector.

    • Liner: Deactivated single taper liner with deactivated glass wool.

    • Column: A low-polarity capillary column such as a DB-5ms or equivalent is suitable for pesticide analysis.

    • Detector: FPD (phosphorus mode) or MS.

  • Injection Parameters:

    • Set the injector temperature to 250 °C.

    • Set the injection volume to 1 µL.

    • Operate in splitless mode with a splitless hold time of 0.75 minutes.

    • Set the purge flow to 50 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 200 °C at 30 °C/min.

    • Ramp 2: Increase to 280 °C at 10 °C/min, hold for 2 minutes.

  • Data Acquisition: Acquire data using the appropriate detector settings.

Protocol 2: PTV Injection for this compound Analysis

  • Sample Preparation: Prepare this compound standards and samples in a suitable solvent.

  • GC System Configuration:

    • Injector: PTV injector.

    • Liner: Deactivated PTV liner.

    • Column: A low-polarity capillary column such as a DB-5ms or equivalent.

    • Detector: FPD (phosphorus mode) or MS.

  • Injection Parameters:

    • Set the initial injector temperature to 60 °C.

    • Inject 1 µL of the sample.

    • Hold at 60 °C for 0.3 minutes with a vent flow of 75 mL/min to remove the solvent.

    • After the vent time, close the vent and ramp the injector temperature to 280 °C at a rate of 15 °C/sec.

  • Oven Program: Use an appropriate oven temperature program similar to the one described in Protocol 1.

  • Data Acquisition: Acquire data using the appropriate detector settings.

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor this compound Peak peak_shape Assess Peak Shape start->peak_shape sensitivity Assess Sensitivity start->sensitivity reproducibility Assess Reproducibility start->reproducibility tailing Peak Tailing? peak_shape->tailing low_response Low Response? sensitivity->low_response inconsistent_area Inconsistent Area? reproducibility->inconsistent_area tailing->sensitivity No check_liner Check/Replace Liner (Deactivated) tailing->check_liner Yes low_response->reproducibility No check_temp Optimize Injector Temp. low_response->check_temp Yes check_autosampler Check Autosampler inconsistent_area->check_autosampler Yes end Problem Resolved inconsistent_area->end No trim_column Trim Column check_liner->trim_column trim_column->check_temp check_purge Optimize Purge Time check_temp->check_purge check_temp->end check_leaks Leak Check Inlet check_purge->check_leaks check_leaks->end improve_cleanup Improve Sample Cleanup check_autosampler->improve_cleanup improve_cleanup->check_liner Splitless_Injection_Process cluster_inlet GC Inlet cluster_column GC Column injection 1. Sample Injection (Split Vent Closed) vaporization 2. Analyte Vaporization & Transfer to Column injection->vaporization Splitless Hold Time purge 3. Split Vent Opens (Purge Inlet) vaporization->purge separation 4. Chromatographic Separation vaporization->separation

References

Technical Support Center: Decontamination of Glassware for Dichlofenthion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the proper decontamination of glassware used in dichlofenthion analysis. Adherence to rigorous cleaning protocols is critical to prevent cross-contamination and ensure accurate and reliable analytical results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the decontamination of glassware for this compound analysis.

Issue 1: Presence of Ghost Peaks in Chromatograms

Question: I am observing unexpected peaks, often referred to as "ghost peaks," in my gas chromatography (GC) analysis of this compound. Could this be related to my glassware cleaning procedure?

Answer: Yes, inadequate cleaning of glassware is a common source of ghost peaks in pesticide residue analysis.[1][2][3][4][5] this compound is an organophosphate pesticide with low aqueous solubility, meaning it does not easily dissolve in water. However, it is highly soluble in organic solvents. If glassware is not thoroughly cleaned with appropriate solvents, residual this compound from previous analyses can leach into your current sample, causing ghost peaks.

Troubleshooting Steps:

  • Review Your Rinsing Protocol: Ensure your cleaning procedure includes a thorough rinse with an appropriate organic solvent, such as acetone, immediately after use. This initial rinse is crucial for removing the bulk of the this compound residue.

  • Solvent Purity: Verify the purity of the solvents used for rinsing. Impurities in solvents can also introduce contaminants that appear as ghost peaks.

  • Detergent Residue: Ensure all detergent residues are completely removed by rinsing thoroughly with tap water followed by multiple rinses with deionized or distilled water. Some detergents can interfere with the analysis.

  • Drying Procedure: Ensure glassware is completely dry before use. Residual solvent can sometimes contribute to baseline noise or ghost peaks.

  • Blank Analysis: Run a solvent blank through your analytical instrument using the same glassware to confirm that the glassware is not the source of contamination.

Issue 2: Poor Reproducibility of Analytical Results

Question: My quantitative results for this compound analysis are not reproducible between samples. Could this be a glassware contamination issue?

Answer: Inconsistent cleaning of glassware can lead to variable levels of residual this compound, resulting in poor reproducibility of your analytical data. Cross-contamination between highly concentrated standards and low-level samples is a significant concern.

Troubleshooting Steps:

  • Segregate Glassware: If possible, dedicate separate sets of glassware for high-concentration standards and low-concentration samples to minimize the risk of cross-contamination.

  • Standardized Cleaning Protocol: Implement and strictly adhere to a standardized operating procedure (SOP) for glassware cleaning for all personnel in the laboratory.

  • Validation of Cleaning Procedure: Validate your cleaning procedure to ensure it consistently reduces this compound residues to a level below the detection limit of your analytical method. This can be done by rinsing "clean" glassware with a solvent and analyzing the rinse for any traces of this compound.

  • Final Rinse: Always perform a final rinse with the solvent used for sample extraction just before using the glassware.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the initial rinse of glassware contaminated with this compound?

A1: Acetone is a highly effective solvent for the initial rinse because this compound is readily soluble in it. This step is critical for removing the majority of the pesticide residue before washing with detergent.

Q2: Can I use a dishwasher to clean glassware for this compound analysis?

A2: While automated dishwashers can be used, it is crucial to ensure that the washing cycle is validated to effectively remove this compound residues. The dishwasher program should include a final rinse with deionized or distilled water. For trace analysis, a final manual rinse with a high-purity organic solvent is still recommended.

Q3: How can I be sure my glassware is "clean enough" for trace analysis of this compound?

A3: The most reliable way to ensure your glassware is sufficiently clean is to perform a rinse test. After following your complete cleaning protocol, rinse the glassware with a small volume of high-purity solvent (the same one used to dissolve your samples). Analyze this solvent using your analytical method. If no this compound is detected, the glassware can be considered clean for your application.

Q4: Are there any detergents that should be avoided?

A4: It is best to use laboratory-grade, phosphate-free detergents. Fatty acid-based soaps should be avoided as they can leave a residue that may interfere with the analysis. Always ensure the detergent is thoroughly rinsed off with tap water followed by deionized or distilled water.

Quantitative Data on Decontamination Procedures

Decontamination StepPurposeExpected Efficacy for this compound Removal
Initial Organic Solvent Rinse (e.g., Acetone) Dissolve and remove the bulk of the this compound residue.High (due to high solubility of this compound in organic solvents)
Detergent Wash Remove any remaining organic and inorganic residues.Moderate (aids in removing any formulated product components)
Tap Water Rinse Remove detergent residues.High (for water-soluble detergents)
Deionized/Distilled Water Rinse Remove any remaining inorganic salts and trace impurities from tap water.High
Final Organic Solvent Rinse (e.g., Acetone or Hexane) Remove any final traces of organic contaminants and aid in drying.High
Oven Drying Ensure glassware is completely free of solvents before use.N/A (Drying step, does not remove residue but is critical for analysis)

Experimental Protocols

Recommended Standard Operating Procedure (SOP) for Glassware Decontamination

This protocol is a general guideline and should be adapted and validated for your specific laboratory conditions and analytical sensitivity requirements.

  • Initial Rinse (Immediately after use):

    • Triple rinse the glassware with pesticide-grade acetone.

    • Collect the rinsate for proper chemical waste disposal.

  • Washing:

    • Prepare a warm solution of a laboratory-grade, phosphate-free detergent.

    • Submerge the glassware in the detergent solution and scrub all surfaces with a suitable brush.

    • Soak for at least 30 minutes.

  • Rinsing:

    • Rinse the glassware thoroughly with warm tap water at least three times.

    • Follow with a minimum of three rinses with deionized or distilled water.

  • Final Rinse:

    • Rinse the glassware with pesticide-grade acetone to remove any remaining organic traces and to aid in drying.

  • Drying:

    • Allow the glassware to air-dry in a clean, dust-free environment or place it in a drying oven at an appropriate temperature (e.g., 105-130°C). Do not oven-dry volumetric glassware.

  • Storage:

    • Store clean and dry glassware in a closed cabinet to prevent contamination from dust and laboratory fumes. Cover openings with aluminum foil.

Mandatory Visualization

Troubleshooting Workflow for Glassware Decontamination in this compound Analysis

TroubleshootingWorkflow start Start: Analytical Issue Encountered (e.g., Ghost Peaks, Poor Reproducibility) check_glassware Is Glassware Contamination a Possible Cause? start->check_glassware review_protocol Review Existing Glassware Decontamination Protocol check_glassware->review_protocol Yes troubleshoot_other Troubleshoot Other Potential Sources of Error (e.g., Instrument, Reagents, Standards) check_glassware->troubleshoot_other No is_protocol_adequate Is the Protocol Adequate for This compound (Organophosphate)? review_protocol->is_protocol_adequate implement_sop Implement/Reinforce Standard Operating Procedure (SOP) is_protocol_adequate->implement_sop No validate_procedure Validate Cleaning Procedure (Rinse Test) is_protocol_adequate->validate_procedure Yes implement_sop->validate_procedure is_residue_detected Is this compound Residue Detected? validate_procedure->is_residue_detected problem_solved Problem Resolved: Continue with Validated Cleaning Protocol is_residue_detected->problem_solved No modify_protocol Modify Decontamination Protocol (e.g., Different Solvent, Longer Soak Time) is_residue_detected->modify_protocol Yes troubleshoot_other->start New Issue problem_solved->start New Issue modify_protocol->validate_procedure

A flowchart for troubleshooting analytical issues related to glassware contamination.

References

Technical Support Center: Strategies for Overcoming Low Recovery of Dichlofenthion in Soil Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of dichlofenthion during soil extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low this compound recovery from soil?

A1: Low recovery of this compound is typically attributed to a combination of factors, including:

  • Strong Sorption to Soil Components: this compound, being a non-polar organophosphate pesticide, can strongly adsorb to soil organic matter and clay particles.

  • Incomplete Extraction: The chosen solvent and extraction method may not be effective in desorbing this compound from the soil matrix.

  • Analyte Degradation: this compound can degrade during the extraction process, particularly under harsh conditions such as high temperatures or extreme pH.

  • Matrix Effects: Co-extracted soil components can interfere with the analytical measurement, leading to signal suppression and artificially low recovery values.

Q2: Which extraction method is generally recommended for this compound in soil?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction of a broad range of pesticides, including organophosphates like this compound, from soil matrices. It is known for its efficiency and minimal solvent usage. However, traditional methods like Soxhlet and ultrasonic extraction can also be effective, especially for aged or highly contaminated soils.

Q3: How does soil type affect the extraction efficiency of this compound?

A3: Soil composition plays a crucial role. Soils with high organic matter and clay content tend to exhibit stronger sorption of this compound, making extraction more challenging and potentially leading to lower recoveries. Sandy soils, with lower organic matter, generally allow for easier extraction.

Q4: Can the pH of the extraction solvent impact this compound recovery?

A4: Yes, the pH can influence the stability of this compound. It is reported to be stable to hydrolysis except under strongly alkaline conditions[1]. Therefore, maintaining a neutral to slightly acidic pH during extraction is generally advisable to prevent degradation.

Q5: What is the role of the cleanup step in improving this compound recovery?

A5: The cleanup step, particularly in the QuEChERS method, is critical for removing interfering co-extractives from the soil extract. Sorbents like Primary Secondary Amine (PSA) and C18 are used to remove polar interferences and lipids, respectively. A proper cleanup reduces matrix effects, leading to more accurate and reproducible results.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving common issues leading to low recovery of this compound.

dot

Caption: Troubleshooting flowchart for low this compound recovery.

Quantitative Data Summary

The following tables summarize recovery data for organophosphate pesticides, including this compound and structurally similar compounds, from soil using various extraction methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H13Cl2O3PS[1]
Molecular Weight315.15 g/mol [1]
LogP (Octanol-Water Partition Coefficient)5.1[1]
Water SolubilitySlightly soluble[1]
Vapor Pressure1.6 x 10^-5 mmHg at 20°C
StabilityStable to hydrolysis except under strongly alkaline conditions.

Table 2: Recovery of Organophosphate Pesticides from Soil using QuEChERS Method

PesticideSoil TypeSpiking Level (ng/g)Recovery (%)RSD (%)Reference
ChlorpyrifosAgricultural Soil1085-90<15
Multiple OPsCarrot & Potato Field Soil10-5081.6-96.0<14.7
Multiple PesticidesVarious SoilsNot specified70-120 (for most)<17
ChlorpyrifosBlack Pepper Field Soil1080-120<15
Fluroxypyr & ProthioconazoleIrish SoilsNot specifiedNot efficient>20

Table 3: Recovery of Organophosphate Pesticides from Soil using Other Extraction Methods

MethodPesticideSoil TypeRecovery (%)RSD (%)Reference
SoxhletChlorpyrifosSand~53Not specified
SoxhletChlorpyrifosHumic Acid-Sand~63Not specified
UltrasonicMultiple OPsVarious Soils79-105 (most)<10
UltrasonicOrganophosphate Flame RetardantsL'Albufera Natural Park Soil50-121<12
Microwave-AssistedChlorpyrifosSand~14Not specified

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil

This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • If the soil is very dry, add 10 mL of deionized water and let it hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662 formulation). For this compound, a buffered method is recommended to maintain a stable pH.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing anhydrous magnesium sulfate, PSA, and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS.

dot

Caption: Experimental workflow for the QuEChERS method.

Protocol 2: Soxhlet Extraction for this compound from Soil

This method is suitable for aged or strongly sorbing soils but is more time and solvent-intensive.

  • Sample Preparation:

    • Air-dry and sieve the soil sample as described in the QuEChERS protocol.

    • Mix 10 g of soil with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Extraction:

    • Place the soil-sodium sulfate mixture into a cellulose extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 200-300 mL of a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v) to the distillation flask.

    • Extract for 6-8 hours at a rate of 4-6 cycles per hour.

  • Concentration and Cleanup:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • The concentrated extract may require a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interferences before analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for this compound from Soil

This method offers a faster alternative to Soxhlet extraction.

  • Sample Preparation:

    • Prepare the soil sample as described in the previous protocols.

    • Place 5 g of soil into a glass centrifuge tube.

  • Extraction:

    • Add 20 mL of a suitable solvent (e.g., acetonitrile or acetone/hexane 1:1 v/v).

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.

    • After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.

  • Final Extract Preparation:

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction with a fresh portion of solvent for exhaustive extraction if necessary.

    • Combine the supernatants, concentrate if needed, and perform a cleanup step as described for the Soxhlet method before analysis.

References

Validation & Comparative

A Comparative Analysis of the Acute Toxicity of Dichlofenthion and Other Organophosphate Nematicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the acute toxicity of dichlofenthion and other selected organophosphate nematicides. The information is intended to assist researchers in understanding the relative toxicity of these compounds through a summary of quantitative data from experimental studies. Detailed methodologies for standard toxicity testing are also provided to offer context to the presented data.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate nematicides exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.[2] By irreversibly phosphorylating the serine hydroxyl group at the active site of AChE, organophosphates lead to an accumulation of ACh in the synaptic cleft.[2] This accumulation results in the continuous stimulation of muscarinic and nicotinic receptors, leading to neurotoxicity and, at sufficient doses, systemic failure and death.[2]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Excess_ACh Excess ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products OP Organophosphate (e.g., this compound) Inhibited_AChE Phosphorylated AChE (Inactive) Continuous_Stimulation Continuous Receptor Stimulation Receptor->Continuous_Stimulation Leads to OP->AChE Inhibits Excess_ACh->Receptor Overstimulation LC50_Workflow start Start: Acclimate Test Organisms prep Prepare Serial Dilutions of Test Substance start->prep expose Randomly Assign Organisms & Expose for 96 hrs prep->expose control Prepare Control (Vehicle Only) control->expose observe Record Mortality & Sub-lethal Effects at 24, 48, 72, 96 hrs expose->observe data Compile Mortality Data for Each Concentration observe->data stats Statistical Analysis (e.g., Probit) data->stats end Determine LC50 Value & Confidence Intervals stats->end

References

Validation of an analytical method for dichlofenthion in food samples according to SANTE guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of dichlofenthion in food matrices, with a focus on method validation in accordance with SANTE guidelines.

This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound in food samples, adhering to the stringent requirements of the SANTE/11312/2021 guidelines. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the analysis of pesticide residues.

This compound is an organophosphate insecticide and nematicide used in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence in food commodities. To ensure consumer safety and compliance with these regulations, it is imperative to utilize analytical methods that are robust, accurate, and have been thoroughly validated. The SANTE guidelines provide a framework for the validation of methods for pesticide residue analysis in food and feed, ensuring data reliability and comparability across laboratories.

This guide will delve into the prevalent analytical techniques, namely Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with the widely adopted QuEChERS sample preparation method.

Experimental Protocols

A typical analytical workflow for the determination of this compound in food samples involves sample preparation followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most common approach for sample preparation due to its simplicity, speed, and broad applicability.

1. QuEChERS Sample Preparation:

  • Sample Homogenization: A representative portion of the food sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a known volume of acetonitrile. For dry samples, a defined amount of water is added to hydrate the sample before extraction.

  • Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation between the aqueous and organic layers. Buffering salts, such as sodium citrate, may also be included to protect pH-sensitive pesticides.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid food matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material, such as primary secondary amine (PSA), to remove interfering matrix components like organic acids, sugars, and fatty acids. Anhydrous MgSO₄ is also added to remove any remaining water.

  • Final Extract Preparation: After vortexing and centrifugation, the final, cleaned-up extract is ready for instrumental analysis.

2. Instrumental Analysis:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly selective and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. The cleaned-up extract is injected into the gas chromatograph, where this compound is separated from other components based on its boiling point and affinity for the chromatographic column. The separated compound then enters the tandem mass spectrometer, where it is ionized and fragmented. Specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is advantageous for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile. The extract is injected into the liquid chromatograph, and separation is achieved based on the compound's polarity and interaction with the stationary and mobile phases. The eluent from the LC is then introduced into the tandem mass spectrometer for detection and quantification, similar to GC-MS/MS.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS/MS and LC-MS/MS methods for the analysis of this compound in a representative food matrix (e.g., tomato), validated according to SANTE/11312/2021 guidelines.

Performance ParameterGC-MS/MSLC-MS/MSSANTE/11312/2021 Guideline
Linearity (R²) > 0.99> 0.99≥ 0.99
Mean Recovery (%) 85 - 11090 - 11570 - 120
Precision (RSDr, %) < 15< 15≤ 20
Limit of Detection (LOD) (mg/kg) 0.001 - 0.0050.002 - 0.008Method specific, must be fit for purpose
Limit of Quantification (LOQ) (mg/kg) 0.005 - 0.010.005 - 0.01Must be ≤ MRL

Note: The values presented in this table are synthesized from multiple sources and represent typical performance. Actual performance may vary depending on the specific food matrix, instrumentation, and laboratory conditions.

Method Validation Workflow and Logic

The validation of an analytical method according to SANTE guidelines is a systematic process to ensure its fitness for purpose. The following diagram illustrates the key steps and their logical relationship.

MethodDevelopment Method Development (QuEChERS + GC/LC-MS/MS) ValidationPlan Validation Plan Definition MethodDevelopment->ValidationPlan Linearity Linearity & Range ValidationPlan->Linearity Recovery Accuracy (Recovery) ValidationPlan->Recovery Precision Precision (RSDr & RSDwR) ValidationPlan->Precision LOD_LOQ LOD & LOQ ValidationPlan->LOD_LOQ Specificity Specificity/Selectivity ValidationPlan->Specificity ValidationReport Validation Report Linearity->ValidationReport MatrixEffects Matrix Effects Assessment Recovery->MatrixEffects Recovery->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Specificity->ValidationReport MatrixEffects->ValidationReport Uncertainty Measurement Uncertainty RoutineAnalysis Routine Analysis Uncertainty->RoutineAnalysis ValidationReport->Uncertainty

Caption: Workflow for the validation of an analytical method for this compound in food.

Signaling Pathway of the Analytical Process

The following diagram illustrates the sequential steps involved in the analysis of this compound in a food sample, from sample receipt to final result.

Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis GC-MS/MS or LC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Result Final Result (mg/kg) DataProcessing->Result

Caption: Analytical pathway for this compound determination in food samples.

Conclusion

Both GC-MS/MS and LC-MS/MS, when combined with the QuEChERS sample preparation method, are highly effective for the determination of this compound in food samples. The validation of these methods according to SANTE/11312/2021 guidelines ensures that they provide reliable and accurate data for monitoring compliance with MRLs. The choice between GC-MS/MS and LC-MS/MS will often depend on the specific laboratory's instrumentation, the desired scope of analysis (i.e., other pesticides to be determined concurrently), and the nature of the food matrix. For the specific analysis of this compound, a non-polar organophosphate, GC-MS/MS is a well-established and robust technique. However, LC-MS/MS offers greater versatility for broader multi-residue screening. Ultimately, a properly validated method, regardless of the instrumental platform, is crucial for ensuring food safety.

A Comparative Guide to Certified Reference Materials for Dichlofenthion Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Certified Reference Materials (CRMs) for the quality control of dichlofenthion, an organophosphate insecticide. The selection of a high-quality, well-characterized CRM is critical for ensuring the accuracy, reliability, and comparability of analytical data in research, product development, and quality assurance. This document outlines the key characteristics of commercially available this compound CRMs, details relevant experimental protocols for their use, and provides a visual representation of a key analytical workflow.

Comparison of this compound Certified Reference Materials

Ensuring the quality and accuracy of analytical measurements for this compound relies on the use of high-purity, certified reference materials. Several reputable suppliers provide this compound CRMs, often with accreditation under ISO 17034 and ISO/IEC 17025, which guarantees the competence of the manufacturer and the reliability of the certified values. While specific lot-to-lot variations exist, the following table summarizes representative data for this compound CRMs from major suppliers to facilitate comparison.

Parameter LGC Standards (Dr. Ehrenstorfer) AccuStandard CRM LABSTANDARD
Product Format Neat solid, Solutions in various solventsNeat solid, Solutions in various solventsNeat solid, Solutions in various solvents
CAS Number 97-17-697-17-697-17-6
Purity (Typical) ≥98%≥99%≥95%
Certified Value Provided on Certificate of AnalysisProvided on Certificate of AnalysisProvided on Certificate of Analysis
Uncertainty Stated on Certificate of AnalysisStated on Certificate of AnalysisStated on Certificate of Analysis
Accreditation ISO 17034, ISO/IEC 17025[1][2]ISO 17034, ISO/IEC 17025[3][4][5]Information not readily available
Documentation Certificate of Analysis, SDSCertificate of Analysis, SDSCertificate of Analysis, SDS

Experimental Protocols

The quality control of this compound using CRMs involves several key experimental procedures to verify its identity, purity, and concentration. Below are detailed methodologies for common analytical techniques.

Purity Determination and Assay by Gas Chromatography (GC)

This method is suitable for the determination of the purity of a neat this compound CRM and for the assay of this compound in a formulation.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for purity analysis. For trace-level analysis and confirmation, a Mass Spectrometer (MS) detector is preferred.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of organophosphate pesticides.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector and Detector Temperatures: Injector at 250 °C and detector at 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Hold: Hold at 280 °C for 5 minutes.

  • Sample Preparation:

    • CRM Solution: Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Prepare the test sample in the same solvent to fall within the calibration range.

  • Analysis: Inject 1 µL of each standard and sample solution into the GC.

  • Calculation: The purity of the CRM or the concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the CRM standards. The percent purity is calculated using the area normalization method, assuming all components have a similar response factor with an FID.

Identity Confirmation and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or MS detector can be used for the identification and quantification of this compound.

  • Instrumentation: An HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape. For example:

    • Start with 50% acetonitrile and 50% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or by mass spectrometry in selected ion monitoring (SIM) mode for higher selectivity and sensitivity.

  • Sample Preparation: Prepare the CRM and sample solutions as described for the GC method, using the mobile phase as the diluent.

  • Analysis and Calculation: The identity of this compound is confirmed by comparing the retention time with that of the CRM. Quantification is performed by comparing the peak area to a calibration curve prepared from the CRM.

Stability Testing of this compound CRM Solutions

It is crucial to ensure the stability of the CRM stock and working solutions over time.

  • Protocol:

    • Prepare a fresh stock solution of the this compound CRM at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Divide the stock solution into several aliquots in amber vials to protect from light and store them under the recommended conditions (e.g., refrigerated at 4 °C or frozen at -20 °C).

    • At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), analyze one of the stored aliquots along with a freshly prepared standard solution of the same CRM.

    • The analysis should be performed using a validated analytical method, such as the GC or HPLC method described above.

  • Evaluation: The stability of the solution is considered acceptable if the concentration of the stored solution is within a predefined range (e.g., ±5%) of the initial concentration.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_pre->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor on Postsynaptic Neuron ACh_synapse->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Signal Transmission AChR->Signal This compound This compound AChE_inhib Inhibited AChE This compound->AChE_inhib Inhibition ACh_synapse_inhib ACh Accumulation in Synaptic Cleft AChR_overstim Overstimulated Acetylcholine Receptor ACh_synapse_inhib->AChR_overstim Continuous_Signal Continuous Signal (Neurotoxicity) AChR_overstim->Continuous_Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow: Quality Control of a this compound Formulation

The following diagram illustrates a typical workflow for the quality control of a this compound formulation using a certified reference material.

QC_Workflow cluster_workflow QC Workflow for this compound Formulation start Receive this compound Formulation Sample prep_sample Prepare Formulation Sample Solution start->prep_sample prep_crm Prepare this compound CRM Stock and Working Standards gc_analysis GC-FID/MS Analysis (Purity and Assay) prep_crm->gc_analysis hplc_analysis HPLC-UV/MS Analysis (Identity and Quantification) prep_crm->hplc_analysis prep_sample->gc_analysis prep_sample->hplc_analysis data_analysis Data Analysis and Comparison to CRM gc_analysis->data_analysis hplc_analysis->data_analysis pass Sample Passes QC data_analysis->pass Meets Specifications fail Sample Fails QC (Investigate) data_analysis->fail Does Not Meet Specifications report Generate Certificate of Analysis pass->report

Caption: Quality control workflow for a this compound formulation.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for Dichlofenthion Residue Quantification in Produce

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and analytical scientists on the quantification of dichlofenthion residues in fruits and vegetables, offering a comparative look at analytical performance, detailed experimental protocols, and workflow visualizations.

The presence of pesticide residues in agricultural products is a significant concern for food safety and international trade. This compound, an organophosphate insecticide and nematicide, is one such compound that requires accurate and reliable quantification to ensure consumer safety and regulatory compliance. This guide provides an objective comparison of analytical methodologies for this compound residue analysis in produce, supported by experimental data, to assist laboratories in selecting and implementing robust analytical strategies.

The Analytical Challenge: Ensuring Accuracy and Comparability

The determination of pesticide residues at trace levels in complex food matrices presents numerous analytical challenges. To ensure the reliability and comparability of results across different laboratories, inter-laboratory comparisons, also known as proficiency tests (PTs), are essential.[1][2] These studies involve the analysis of a common sample by multiple laboratories, providing a snapshot of the state-of-the-art in a particular analysis and allowing individual laboratories to assess their performance against their peers. The European Union Reference Laboratories (EURLs) regularly organize such proficiency tests for pesticide residues in food and feed, which are mandatory for official control laboratories within the EU.[1][2][3]

Common Methodologies for this compound Analysis

The most prevalent and effective approach for the analysis of this compound and other multi-class pesticide residues in fruits and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) .

The QuEChERS method offers a streamlined extraction and cleanup process, significantly reducing solvent consumption and sample handling time compared to traditional methods. GC-MS/MS provides the high selectivity and sensitivity required for detecting and quantifying trace levels of pesticides in complex matrices.

Comparative Performance of Analytical Methods

While a specific, publicly available inter-laboratory comparison study focused solely on this compound in a recent proficiency test was not identified in the immediate literature, numerous multi-residue method validation studies and proficiency tests for pesticides in fruits and vegetables include organophosphates like this compound. The performance data from such studies provide a reliable benchmark for analytical performance.

The following tables summarize typical performance data for the analysis of this compound in produce using QuEChERS and GC-MS/MS, compiled from various validation reports and analytical studies. This data can be used to compare expected performance across different laboratories and methods.

Table 1: Method Performance for this compound in Produce (GC-MS/MS)

ParameterLaboratory A (Apple Matrix)Laboratory B (Tomato Matrix)Laboratory C (Lettuce Matrix)
Recovery (%) 9510298
Repeatability (RSDr, %) a 5.26.84.5
Reproducibility (RSDR, %) b 12.515.211.8
Limit of Quantification (LOQ) (mg/kg) 0.010.010.01
Linearity (R²) c >0.995>0.99>0.998

Data is representative and compiled from typical performance characteristics reported in multi-residue analysis literature. a) Relative Standard Deviation under repeatability conditions (within-laboratory precision). b) Relative Standard Deviation under reproducibility conditions (between-laboratory precision). c) Coefficient of determination for the calibration curve.

Table 2: GC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z) 314
Product Ion 1 (m/z) (Quantification) 257
Product Ion 2 (m/z) (Confirmation) 173
Collision Energy (eV) for Product Ion 1 20
Collision Energy (eV) for Product Ion 2 35

These values are typical and may require optimization based on the specific instrument and method.

Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis

This section details a standard operating procedure for the quantification of this compound residues in a representative produce matrix (e.g., apples).

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the produce sample (e.g., 10-15 g) into a blender.

  • Add an equal amount of dry ice to cryogenically mill the sample into a fine, homogeneous powder.

  • Allow the carbon dioxide to sublime completely.

2. QuEChERS Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

4. Sample Analysis by GC-MS/MS:

  • Take an aliquot of the final extract and transfer it to an autosampler vial.

  • Inject 1-2 µL into the GC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.

  • Quantify the this compound concentration using a matrix-matched calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Produce Sample Homogenate Homogenized Sample Sample->Homogenate Cryogenic Milling Extraction Acetonitrile Extraction & Salting Out Homogenate->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 GCMS GC-MS/MS Analysis Centrifuge2->GCMS Final Extract Data Data Quantification GCMS->Data

Caption: Experimental workflow for this compound residue analysis.

proficiency_test_logic cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation Prep Prepare & Homogenize Test Material Distribute Distribute Samples Prep->Distribute LabA Lab A Analysis Distribute->LabA LabB Lab B Analysis Distribute->LabB LabC Lab C Analysis Distribute->LabC Collect Collect Results LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (z-scores) Collect->Stats Report Final Report & Comparison Stats->Report

Caption: Logic of an inter-laboratory proficiency testing scheme.

Conclusion

The accurate quantification of this compound residues in produce is crucial for ensuring food safety. The combination of QuEChERS sample preparation and GC-MS/MS analysis stands as a robust and widely accepted methodology. While direct inter-laboratory comparison data for this compound may not always be readily available in dedicated reports, the wealth of data from multi-residue proficiency tests and validation studies provides a strong foundation for establishing reliable analytical methods. By adhering to standardized protocols and participating in proficiency testing schemes, analytical laboratories can ensure the quality and comparability of their results, contributing to a safer global food supply.

References

Assessing the Cross-Reactivity of Dichlofenthion in Enzyme-Linked Immunosorbent Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of dichlofenthion cross-reactivity in enzyme-linked immunosorbent assays (ELISAs). While specific cross-reactivity data for this compound in commercially available ELISA kits is not readily found in published literature, this document outlines the established methodologies for determining such cross-reactivity. The provided experimental protocols and data tables serve as a practical template for researchers to evaluate the specificity of an ELISA for this compound against other structurally related organophosphorus pesticides.

Introduction to Cross-Reactivity in ELISA

Enzyme-linked immunosorbent assay (ELISA) is a widely used immunological method for detecting and quantifying substances such as pesticides.[1] The specificity of an ELISA is crucial for accurate results, and cross-reactivity is a key parameter to evaluate this. Cross-reactivity occurs when the antibodies in the assay bind to compounds other than the target analyte, in this case, this compound.[2] These cross-reacting compounds are typically structurally similar to the target analyte.

In the context of pesticide residue analysis, where multiple organophosphorus compounds may be present in a single sample, understanding the cross-reactivity profile of an ELISA kit is essential to avoid false-positive results or an overestimation of the target analyte's concentration.

Comparative Cross-Reactivity Data

As no specific experimental data for this compound cross-reactivity was found in the public domain, the following table presents a hypothetical yet representative dataset. This table illustrates how cross-reactivity data for an organophosphorus pesticide ELISA would be structured, comparing the reactivity of several compounds relative to this compound. The data is presented to guide researchers in their own assessments.

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Table 1: Illustrative Cross-Reactivity of a Hypothetical this compound ELISA

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound O-(2,4-Dichlorophenyl) O-ethyl phosphorothioate15 100
ChlorpyrifosO,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate3005
FenthionO,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate8501.8
ParathionO,O-Diethyl O-(4-nitrophenyl) phosphorothioate5003
Methyl ParathionO,O-Dimethyl O-(4-nitrophenyl) phosphorothioate12001.25
FenitrothionO,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate9501.58

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific ELISA kit.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA, which is a common format for detecting small molecules like pesticides.[3] This protocol can be adapted to assess the cross-reactivity of this compound.

Principle of Competitive ELISA

In a competitive ELISA, the target antigen in the sample competes with a labeled antigen (enzyme conjugate) for a limited number of binding sites on a specific antibody that is coated on a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the target antigen in the sample.

Materials and Reagents
  • High-binding 96-well microplate

  • This compound standard

  • Standards of potentially cross-reacting organophosphorus pesticides

  • Anti-dichlofenthion antibody (specific to the target)

  • Enzyme-conjugated this compound (e.g., HRP-dichlofenthion)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Dilute the anti-dichlofenthion antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block any unoccupied binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the other test compounds in a suitable buffer.

    • Add 50 µL of the standard or test compound solution to the respective wells.

    • Immediately add 50 µL of the enzyme-conjugated this compound to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Cross-Reactivity Assessment

To determine the cross-reactivity, standard curves are generated for this compound and each of the tested compounds. The IC50 value for each compound is then determined from its respective standard curve. The cross-reactivity is then calculated using the formula mentioned previously.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing pesticide cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Antibody Coating Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Standards/Samples & Enzyme Conjugate Washing2->Competition Incubation 6. Incubation Competition->Incubation Washing3 7. Washing Incubation->Washing3 Substrate 8. Add Substrate Washing3->Substrate ColorDev 9. Color Development Substrate->ColorDev Stop 10. Stop Reaction ColorDev->Stop Read 11. Read Absorbance Stop->Read

Caption: Competitive ELISA Workflow Diagram.

Logical Relationship in Competitive ELISA

This diagram illustrates the principle of competition between the free analyte (this compound) and the enzyme-labeled analyte for the antibody binding sites.

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_signal Signal Generation Antibody Antibody Analyte This compound (in sample) Analyte->Antibody Binds if present EnzymeConjugate Enzyme-Labeled This compound EnzymeConjugate->Antibody Competes for binding Signal Enzyme converts substrate to colored product

Caption: Principle of Competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of this compound in commercially available ELISA kits is scarce, this guide provides the necessary framework for researchers to conduct their own assessments. By following the detailed experimental protocol for competitive ELISA and applying the principles of cross-reactivity calculation, laboratories can effectively evaluate the specificity of their assays. The provided illustrative data and visualizations serve as a valuable resource for designing experiments, interpreting results, and ensuring the reliability of ELISA-based pesticide residue analysis. This approach is crucial for accurate environmental monitoring and food safety assessments.

References

The Evolving Landscape of Nematode Control: A Comparative Analysis of Dichlofenthion and Modern Nematicides

Author: BenchChem Technical Support Team. Date: November 2025

For decades, dichlofenthion, an organophosphate compound, served as a staple in the agricultural arsenal against plant-parasitic nematodes. However, mounting concerns over its environmental impact and toxicity to non-target organisms have paved the way for a new generation of nematicides with more targeted modes of action and improved safety profiles. This guide provides a comprehensive comparison of the efficacy of this compound with modern nematicides such as fluopyram, fluensulfone, tioxazafen, and abamectin, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound, first introduced in 1957, belongs to the organophosphate class of pesticides.[1][2] Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and eventual death of the nematode.[3] While effective against a broad spectrum of insect pests and non-cyst forming nematodes, the use of organophosphates like this compound has been largely phased out or restricted in many countries due to their adverse effects on humans and the environment.[1]

In contrast, modern nematicides have been developed with a focus on greater selectivity and reduced environmental impact. These next-generation products employ novel modes of action that are often more specific to nematodes, thereby posing a lower risk to non-target organisms.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and modern nematicides against different plant-parasitic nematodes.

NematicideChemical ClassMode of ActionTarget NematodesEfficacy Highlights
This compound OrganophosphateAcetylcholinesterase (AChE) inhibitorNon-cyst forming nematodesHistorically effective, but use is now limited due to toxicity concerns.
Fluopyram Succinate Dehydrogenase Inhibitor (SDHI)Inhibits mitochondrial complex II, leading to energy starvationMeloidogyne spp., Pratylenchus spp., Heterodera spp., Belonolaimus longicaudatusEffective at low application rates; also exhibits fungicidal activity. Paralyzed over 80% of M. javanica J2s at 0.25 µL L⁻¹ after 24 hours.
Fluensulfone Fluoroalkenyl thioetherDistinct mode of action from anticholinesterases and macrocyclic lactonesMeloidogyne spp., Pratylenchus spp., Globodera pallida, Belonolaimus longicaudatusSignificantly reduces nematode reproduction, development, feeding, and motility.
Tioxazafen OxadiazoleDisrupts ribosomal activity in nematodesMeloidogyne incognita, Heterodera glycines, Rotylenchulus reniformisApplied as a seed treatment, providing early-season protection.
Abamectin AvermectinChloride channel activatorGlobodera pallida, Meloidogyne incognitaBiological pesticide with high nematicidal activity; can significantly reduce egg and juvenile numbers.

Table 1: General Characteristics and Efficacy Highlights of this compound and Modern Nematicides.

NematicideNematode SpeciesApplication Rate/ConcentrationEfficacy MetricResultSource
Fluopyram Meloidogyne javanica (J2s)0.25 µL L⁻¹Paralysis>80% after 24h
Fluopyram Meloidogyne incognita-Root Galling Reduction (0-10 scale)2.5
Fluopyram Meloidogyne incognita-Yield Gain15%
Fluensulfone Meloidogyne incognita-Root Galling Reduction (0-10 scale)2.3
Fluensulfone Meloidogyne incognita-Yield Gain14%
Abamectin Globodera pallida18 µg/mLReduction in cysts79.5%
Abamectin Globodera pallida18 µg/mLReduction in eggs and J2s89.7%
Tioxazafen Meloidogyne incognita27.0 µg/mlParalysisObserved after 24h
Tioxazafen Rotylenchulus reniformis27.0 µg/mlParalysisObserved after 24h

Table 2: Quantitative Efficacy Data of Modern Nematicides from Field and Laboratory Studies.

Signaling Pathways and Modes of Action

The fundamental difference between this compound and modern nematicides lies in their molecular targets. The following diagrams illustrate these distinct mechanisms.

Dichlofenthion_MoA This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally degrades SynapticCleft Synaptic Cleft NerveImpulse Continuous Nerve Impulse SynapticCleft->NerveImpulse Accumulation of ACh leads to Paralysis Paralysis & Death NerveImpulse->Paralysis

This compound's Mode of Action.

ModernNematicides_MoA cluster_fluopyram Fluopyram cluster_tioxazafen Tioxazafen Fluopyram Fluopyram MitoComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Fluopyram->MitoComplexII Inhibits ATP ATP Production MitoComplexII->ATP Blocks EnergyStarvation Energy Starvation ATP->EnergyStarvation Leads to Tioxazafen Tioxazafen Ribosome Nematode Ribosome Tioxazafen->Ribosome Disrupts ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Disruption Functional Disruption ProteinSynthesis->Disruption Leads to

Modes of Action for Fluopyram and Tioxazafen.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are generalized protocols based on the reviewed literature for assessing nematicide efficacy.

In Vitro Nematicide Efficacy Assay

A common laboratory method to determine the direct effect of a nematicide on nematodes involves the following steps:

  • Nematode Culture and Extraction: Plant-parasitic nematodes, such as second-stage juveniles (J2s) of Meloidogyne spp., are cultured on susceptible host plants (e.g., tomato). J2s are then extracted from infected roots using a Baermann funnel technique.

  • Preparation of Nematicide Solutions: Stock solutions of the test nematicides are prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water to achieve a range of concentrations. A control solution without the nematicide is also prepared.

  • Exposure: A fixed number of nematodes (e.g., 100 J2s) are transferred to a multi-well plate or small petri dish containing the nematicide solution.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Assessment of Mortality/Paralysis: After incubation, the number of motile and immotile nematodes is counted under a microscope. Probing with a fine needle can be used to distinguish between paralyzed and dead individuals.

  • Data Analysis: The percentage of mortality or paralysis is calculated for each concentration, and values like LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Greenhouse Pot Experiment for Efficacy Evaluation

To assess the performance of nematicides in a more realistic setting, pot experiments are conducted:

  • Soil Sterilization and Inoculation: A suitable soil mix is sterilized to eliminate any existing nematodes. The soil is then artificially infested with a known number of plant-parasitic nematodes.

  • Nematicide Application: The nematicide is applied to the soil according to the manufacturer's recommended method (e.g., soil drench, incorporation of granules, or seed treatment).

  • Planting: Seedlings of a susceptible host plant are transplanted into the treated and untreated (control) pots.

  • Growth Period: The plants are grown under controlled greenhouse conditions for a period of 4-8 weeks.

  • Data Collection: At the end of the experiment, various parameters are measured:

    • Root Galling Index: For root-knot nematodes, the severity of root galling is assessed on a scale (e.g., 0-10).

    • Nematode Population Density: The number of nematodes (eggs and juveniles) in the soil and roots is determined using extraction techniques.

    • Plant Growth Parameters: Plant height, shoot weight, and root weight are measured to assess phytotoxicity and the nematicide's ability to promote plant health.

  • Statistical Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences between the nematicide treatments and the control.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_pot Greenhouse Pot Experiment NematodeCulture Nematode Culture & Extraction Exposure Expose Nematodes NematodeCulture->Exposure NematicidePrep Prepare Nematicide Solutions NematicidePrep->Exposure Incubation Incubate Exposure->Incubation Assessment Assess Mortality/Paralysis Incubation->Assessment DataAnalysis Statistical Analysis Assessment->DataAnalysis SoilPrep Soil Sterilization & Inoculation NematicideApp Apply Nematicide SoilPrep->NematicideApp Planting Plant Seedlings NematicideApp->Planting Growth Grow Plants Planting->Growth DataCollection Collect Data (Galling, Population, Plant Growth) Growth->DataCollection DataCollection->DataAnalysis

Generalized Experimental Workflow.

Conclusion

The transition from broad-spectrum nematicides like this compound to more targeted, modern alternatives represents a significant advancement in sustainable agriculture and pest management. While this compound was a potent tool in its time, its associated health and environmental risks have necessitated its replacement. Modern nematicides such as fluopyram, fluensulfone, tioxazafen, and abamectin offer effective nematode control with improved safety profiles and more specific modes of action. The data presented herein demonstrates the high efficacy of these newer compounds, often at lower application rates than their predecessors. For researchers and professionals in drug development, the novel molecular targets of these modern nematicides provide fertile ground for the discovery and design of even more effective and environmentally benign solutions for the future.

References

Performance Verification of a New LC-MS/MS System for Pesticide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of pesticide residues in various matrices is paramount for ensuring food safety, environmental protection, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for multi-residue pesticide analysis due to its high selectivity, sensitivity, and broad applicability.[1][2] This guide provides a comprehensive overview of the performance verification of a new LC-MS/MS system, offering a comparison with alternative methods and presenting supporting experimental data to aid researchers in their purchasing and validation decisions.

Key Performance Characteristics

The performance of an LC-MS/MS system for pesticide analysis is evaluated based on several key parameters. These metrics ensure the method is reliable, accurate, and fit for its intended purpose. The following tables summarize the typical performance data obtained during the validation of a new LC-MS/MS system for the analysis of a multi-residue pesticide panel.

Linearity, Limit of Quantification (LOQ), and Matrix Effect

Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[3][4] The matrix effect assesses the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte.[5]

ParameterSystem A (New LC-MS/MS)System B (Alternative LC-MS/MS)System C (GC-MS/MS)
Linearity (R²) (n=51 pesticides) >0.99 for 95% of compounds>0.99 for 94% of compounds>0.98 for 90% of compounds
Typical LOQ (µg/kg) 0.005 - 100.01 - 1010
Matrix Effect Negligible for >85% of pesticides in various matricesSignificant suppression or enhancement for some compoundsGenerally less susceptible to ion suppression, but matrix can affect the inlet and column
Accuracy (Recovery) and Precision (Repeatability)

Accuracy, often evaluated through recovery studies, measures the closeness of the experimental value to the true value. Precision, expressed as the relative standard deviation (RSD), indicates the degree of agreement among a series of individual measurements.

ParameterSystem A (New LC-MS/MS)System B (Alternative LC-MS/MS)System C (GC-MS/MS)
Recovery (%) (at 10 µg/kg) 70-120% for >90% of compounds in tomato70-120% for >85% of compounds in various matrices70-120% for >80% of compounds in cucumber
Precision (RSDr %) (at 10 µg/kg) <20% for 90% of compounds<20% for the majority of compounds<20% for all compounds
Intermediate Precision (RSD %) <20% for all evaluated pesticides<20% for most compounds<20% for most compounds

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful validation of a new LC-MS/MS system. Below are the methodologies for key performance verification experiments.

Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is weighed into a centrifuge tube, and an extraction solvent (typically acetonitrile) is added. For certain matrices like olive oil, a dilution with n-hexane followed by acetonitrile extraction is performed.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and graphitized carbon black (GCB) to remove pigments). The tube is vortexed and centrifuged.

  • Final Extract: The cleaned extract is then filtered and is ready for LC-MS/MS analysis. For some applications, the extract is evaporated and reconstituted in a suitable solvent.

G cluster_sample_prep QuEChERS Sample Preparation Workflow Homogenization 1. Homogenization of Sample Extraction 2. Extraction with Acetonitrile Homogenization->Extraction Salting_Out 3. Addition of Salts & Centrifugation Extraction->Salting_Out dSPE 4. Dispersive SPE Cleanup Salting_Out->dSPE Final_Extract 5. Final Extract for LC-MS/MS Analysis dSPE->Final_Extract

QuEChERS sample preparation workflow.
LC-MS/MS Instrumental Analysis

The final extract is injected into the LC-MS/MS system for separation and detection of the target pesticides.

  • Chromatographic Separation: A liquid chromatograph (LC) separates the different pesticide compounds based on their physicochemical properties. A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.

  • Ionization: The eluent from the LC column enters the mass spectrometer's ion source, where the pesticide molecules are ionized, most commonly using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then transferred to the triple quadrupole mass analyzer. The first quadrupole (Q1) selects the precursor ion (the ionized molecule of a specific pesticide).

  • Fragmentation: The selected precursor ion is fragmented in the second quadrupole (q2), the collision cell.

  • Detection: The third quadrupole (Q3) selects a specific fragment ion for detection. This process of selecting a precursor ion and a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and provides high selectivity and sensitivity.

G cluster_lcmsms LC-MS/MS Analysis Workflow LC_Separation 1. LC Separation (C18 Column) Ionization 2. Electrospray Ionization (ESI) LC_Separation->Ionization Q1 3. Q1: Precursor Ion Selection Ionization->Q1 q2 4. q2: Collision-Induced Dissociation Q1->q2 Q3 5. Q3: Fragment Ion Selection q2->Q3 Detector 6. Detection Q3->Detector

LC-MS/MS analysis workflow.

Comparison with Alternative Systems

While LC-MS/MS is a powerful technique, other methods are also employed for pesticide analysis. The choice of instrument depends on the specific analytes of interest, the required sensitivity, and the laboratory's budget and expertise.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a complementary technique to LC-MS/MS and is particularly well-suited for the analysis of volatile and semi-volatile pesticides.

  • Advantages: Excellent for non-polar and volatile compounds, often providing better separation for these analytes. It can be more robust for certain complex matrices.

  • Disadvantages: Not suitable for non-volatile or thermally labile pesticides, which may require derivatization. LC-MS/MS generally has a broader scope for modern, more polar pesticides.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC with conventional detectors is a more cost-effective option but lacks the sensitivity and selectivity of mass spectrometric detection.

  • Advantages: Lower initial investment and operational costs. It is a reliable technique for routine analysis of known pesticides with UV-absorbing properties.

  • Disadvantages: Significantly less sensitive and selective than LC-MS/MS, making it unsuitable for trace-level analysis or the identification of unknown compounds. It is not ideal for broad-spectrum screening.

G cluster_comparison Comparison of Pesticide Analysis Techniques LCMSMS LC-MS/MS Broad applicability\n(polar & non-polar) Broad applicability (polar & non-polar) LCMSMS->Broad applicability\n(polar & non-polar) High sensitivity & selectivity High sensitivity & selectivity LCMSMS->High sensitivity & selectivity No derivatization needed for most compounds No derivatization needed for most compounds LCMSMS->No derivatization needed for most compounds GCMSMS GC-MS/MS Excellent for volatile &\nnon-polar compounds Excellent for volatile & non-polar compounds GCMSMS->Excellent for volatile &\nnon-polar compounds Robust for some matrices Robust for some matrices GCMSMS->Robust for some matrices Requires derivatization for some analytes Requires derivatization for some analytes GCMSMS->Requires derivatization for some analytes HPLC HPLC (UV/Fluorescence) Cost-effective Cost-effective HPLC->Cost-effective Good for routine analysis of known compounds Good for routine analysis of known compounds HPLC->Good for routine analysis of known compounds Lower sensitivity & selectivity Lower sensitivity & selectivity HPLC->Lower sensitivity & selectivity

Comparison of pesticide analysis techniques.

Conclusion

The performance verification of a new LC-MS/MS system is a critical step to ensure reliable and accurate pesticide residue analysis. By systematically evaluating key performance characteristics such as linearity, LOQ, accuracy, and precision, laboratories can be confident in the data generated. While alternative techniques like GC-MS/MS and HPLC have their specific applications, modern LC-MS/MS systems offer a superior combination of sensitivity, selectivity, and broad applicability for the comprehensive screening of a wide range of pesticide residues. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to make informed decisions regarding the implementation and validation of new LC-MS/MS technology in their laboratories.

References

A Comparative Guide to Method Validation for the Simultaneous Determination of Multiple Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous determination of multiple organophosphate pesticide residues in various matrices is a critical analytical challenge in food safety, environmental monitoring, and toxicological research. The choice of analytical methodology significantly impacts the accuracy, sensitivity, and throughput of pesticide residue analysis. This guide provides an objective comparison of commonly employed methods, supported by experimental data, to aid researchers in selecting and validating the most appropriate technique for their specific needs.

Comparison of Analytical Methods

The two primary chromatographic techniques for the simultaneous analysis of multiple organophosphate pesticides are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods often depends on the physicochemical properties of the target pesticides, the complexity of the sample matrix, and the required sensitivity.

GC-MS/MS is generally well-suited for volatile and thermally stable organophosphate pesticides.[1][2] In contrast, LC-MS/MS is advantageous for the analysis of more polar and thermally labile pesticides that are not amenable to GC analysis without derivatization.[3][4]

The following table summarizes the performance characteristics of GC-MS/MS and LC-MS/MS for the determination of a selection of organophosphate pesticides in various food matrices, as reported in several validation studies.

PesticideAnalytical MethodMatrixLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
ChlorpyrifosGC-MS/MSMango>0.995-<1080-1003.9-13.2[1]
DiazinonGC-MS/MSChicken Muscle>0.99-3.0-4.971.2-118.82.9-18.1
MalathionGC-MS/MSLanolin≥0.99<50<10083.5-104.1<12.5
ParathionGC-MS/MSMango>0.995-<1080-1003.9-13.2
AcephateLC-MS/MSVegetables>0.99-1070-120≤20
MethamidophosLC-MS/MSVegetables>0.99-1070-120≤20
OmethoateLC-MS/MSVegetables>0.99-1070-120≤20
DimethoateLC-MS/MSVegetables>0.99-1070-120≤20

Experimental Protocols

A crucial step in the analysis of pesticide residues is the sample preparation, which aims to extract the target analytes from the complex matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and effectiveness.

Representative Experimental Workflow

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Salting Out Homogenization->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile extract GC_MSMS GC-MS/MS Cleanup->GC_MSMS Cleaned extract LC_MSMS LC-MS/MS Cleanup->LC_MSMS Cleaned extract Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

General workflow for pesticide residue analysis.
Detailed QuEChERS Protocol for Fruits and Vegetables

This protocol is a generalized procedure based on the widely used EN 15662 method.

1. Sample Homogenization:

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add a specified amount of water to achieve a total water content of approximately 80-90%.

2. Extraction and Salting Out:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture. A common mixture for fruits and vegetables is primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be added to remove chlorophyll and carotenoids.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 g for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

Instrumental Analysis Protocols

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Injection: 1-2 µL of the final extract is injected into the GC system, typically in splitless mode.

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is commonly used for the separation of organophosphate pesticides.

  • Oven Temperature Program: A temperature gradient is used to separate the pesticides based on their boiling points and interactions with the stationary phase. A typical program might start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, holding for 10 minutes.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two or more specific precursor-to-product ion transitions are monitored for each pesticide to ensure accurate identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Mobile Phase: A gradient of water and an organic solvent (typically methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is used.

  • LC Column: A reversed-phase C18 column is most commonly used for the separation of organophosphate pesticides.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of most organophosphate pesticides.

  • MS/MS Detection: Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode, monitoring specific ion transitions for each target analyte.

Conclusion

Both GC-MS/MS and LC-MS/MS, coupled with a robust sample preparation method like QuEChERS, provide reliable and sensitive approaches for the simultaneous determination of multiple organophosphate pesticides. The choice between the two techniques should be based on the specific properties of the target analytes and the laboratory's resources. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential to ensure the quality and reliability of the analytical results. This guide provides a framework for researchers to compare these methods and develop a validated analytical procedure tailored to their research needs.

References

The QuEChERS Method: A Robust Approach for Dichlofenthion Analysis in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method demonstrates its high accuracy and precision for the determination of the organophosphorus pesticide dichlofenthion in a variety of food products. This guide provides a comparative overview of its performance, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The QuEChERS method has emerged as a leading sample preparation technique for the analysis of pesticide residues in food, offering a streamlined and efficient alternative to traditional extraction methods. Its broad applicability and reliability have been validated for a wide range of pesticides, including the organophosphorus insecticide and nematicide this compound.

Performance of QuEChERS for this compound Analysis

The effectiveness of the QuEChERS method is typically assessed through validation studies that measure its accuracy (as recovery percentage) and precision (as relative standard deviation, RSD). For organophosphorus pesticides, including this compound, the QuEChERS method consistently yields recovery rates within the generally accepted range of 70% to 120%, with RSD values below 20%.[1][2]

While specific multi-matrix validation data for this compound is not extensively detailed in single publicly available studies, the performance of the QuEChERS method on organophosphorus pesticides as a class is well-documented. For instance, a study on 16 organophosphorus pesticides in wheat and rice using a QuEChERS-based method reported average recoveries ranging from 70.20% to 95.25% with RSDs below 15%. Another study on various fruits and vegetables showed recoveries for organophosphorus pesticides between 83.1% and 123.5% with standard deviations under 14.8%.[2] These results strongly suggest that the QuEChERS method provides reliable and reproducible results for the analysis of this compound in diverse food matrices.

For regulatory purposes and routine monitoring, a reporting limit of 0.010 mg/kg for this compound has been established when using QuEChERS coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for analysis in food products like spices, fruits, and vegetables.

Comparison with Other Extraction Methods

The QuEChERS method offers significant advantages over traditional extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE). A comparative study on 275 pesticide compounds in spinach, rice, and mandarin matrices demonstrated that the QuEChERS method achieved average recovery rates of 101.3–105.8%, whereas LLE yielded only 62.6–85.5%. Furthermore, QuEChERS is more cost-effective and less time-consuming.

While direct comparative studies for this compound are limited, the superior performance of QuEChERS for a broad range of pesticides, including those with similar chemical properties to this compound, underscores its position as a preferred method for residue analysis.

Experimental Protocol: QuEChERS AOAC 2007.01 Method

The following is a detailed protocol for the widely adopted AOAC Official Method 2007.01 for pesticide residue analysis in foods.

1. Sample Preparation and Homogenization:

  • Weigh 15 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before extraction.

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Add the appropriate internal standards.

  • Add the AOAC 2007.01 extraction salts (6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).

  • Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended to ensure thorough extraction.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 1.2 g of anhydrous magnesium sulfate and 400 mg of primary secondary amine (PSA) sorbent. For matrices with high fat content, C18 sorbent may also be included. For highly pigmented samples, graphitized carbon black (GCB) can be used.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Analysis:

  • Take an aliquot of the final extract for analysis by a suitable chromatographic technique, such as gas chromatography or liquid chromatography, coupled with a mass spectrometry detector (GC-MS or LC-MS).

QuEChERS Workflow Diagram

The logical flow of the QuEChERS method is illustrated in the following diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile & Salts Sample->AddSolvent Shake 3. Shake Vigorously AddSolvent->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer AddSorbent 6. Add d-SPE Sorbents Transfer->AddSorbent Vortex 7. Vortex AddSorbent->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 FinalExtract 9. Final Extract Centrifuge2->FinalExtract Cleaned Extract Analysis 10. GC/LC-MS Analysis FinalExtract->Analysis

Caption: A diagram illustrating the key steps of the QuEChERS workflow.

Conclusion

The QuEChERS method provides a reliable, efficient, and cost-effective solution for the determination of this compound residues in a wide range of food matrices. Its demonstrated accuracy and precision, coupled with a straightforward protocol, make it an invaluable tool for ensuring food safety and for research in the fields of agriculture and environmental science. The adaptability of the QuEChERS method allows for modifications to the extraction and cleanup steps to optimize performance for particularly challenging matrices.

References

Comparative study of dichlofenthion degradation pathways in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation pathways of the organophosphate pesticide dichlofenthion in different soil environments. Understanding the fate of such compounds in soil is crucial for environmental risk assessment and the development of effective bioremediation strategies. This document summarizes key degradation pathways, presents available data on degradation rates, and outlines typical experimental protocols for studying pesticide degradation in soil.

Executive Summary

This compound, an organothiophosphate insecticide and nematicide, undergoes degradation in soil through a combination of abiotic and biotic processes. The rate and primary pathway of degradation are significantly influenced by soil properties such as texture (e.g., sandy loam vs. clay), pH, moisture content, and microbial population. The primary degradation product identified is 2,4-dichlorophenol, which is formed through the hydrolysis of the phosphate ester bond. While specific comparative kinetic data for this compound in different soil types is limited in publicly available literature, general principles of pesticide degradation suggest that its persistence will vary between soil types. Clay soils, with their higher organic matter and microbial activity, may exhibit different degradation rates compared to sandy soils.

Comparative Degradation Kinetics

Table 1: Illustrative Degradation Half-lives of Organophosphate Pesticides in Different Soil Types (Note: Data for this compound is not specified and is presented as a range based on general pesticide behavior for illustrative purposes)

PesticideSoil TypeHalf-life (DT50) in daysKey Factors Influencing Degradation
This compound Sandy LoamEstimated 15 - 45Lower microbial activity and organic matter may lead to slower degradation compared to clay soils. Abiotic hydrolysis can be a significant factor depending on pH.
This compound ClayEstimated 10 - 30Higher microbial populations and organic matter content can accelerate biotic degradation. Higher moisture retention can promote hydrolysis.
ChlorpyrifosSandy Loam30 - 60Microbial degradation is the primary pathway.
ChlorpyrifosClay Loam15 - 40Higher organic matter content can increase adsorption, potentially reducing bioavailability but also supporting a larger microbial community.
ParathionSandy Loam5 - 15Rapidly degraded by microbial action.
ParathionClay3 - 10Enhanced microbial activity in clay soils leads to faster degradation.

Note: The estimated half-life for this compound is a hypothetical range to illustrate potential differences and is not based on specific experimental data found in the search results. Actual values can vary significantly based on specific soil characteristics and environmental conditions.

Degradation Pathways

The degradation of this compound involves two primary mechanisms: abiotic hydrolysis and biotic (microbial) degradation.

Abiotic Degradation Pathway: Hydrolysis

This compound is susceptible to chemical hydrolysis, particularly under alkaline conditions.[1] This process involves the cleavage of the phosphorus-ester bond, leading to the formation of 2,4-dichlorophenol and O,O-diethyl phosphorothioate.[1]

Abiotic_Degradation This compound This compound Hydrolysis Hydrolysis (cleavage of P-O-Aryl bond) This compound->Hydrolysis Metabolite1 2,4-Dichlorophenol Hydrolysis->Metabolite1 Metabolite2 O,O-Diethyl phosphorothioate Hydrolysis->Metabolite2

Caption: Abiotic hydrolysis of this compound.

Biotic Degradation Pathway: Microbial Action

Soil microorganisms, including bacteria and fungi, play a crucial role in the breakdown of this compound and its primary metabolite, 2,4-dichlorophenol.[2] While specific microorganisms that degrade this compound have not been extensively documented in the available literature, it is known that various soil microbes can utilize organophosphates as a source of carbon and phosphorus. The initial step in microbial degradation is often the same hydrolytic cleavage as the abiotic pathway, catalyzed by microbial enzymes such as phosphotriesterases.

The resulting 2,4-dichlorophenol is a known environmental pollutant and is further degraded by various microorganisms. The microbial degradation of chlorinated phenols typically proceeds through hydroxylation and subsequent ring cleavage.

Biotic_Degradation cluster_0 Phase 1: Primary Degradation cluster_1 Phase 2: Secondary Degradation of Metabolite This compound This compound Microbial_Hydrolysis Microbial Hydrolysis (Phosphotriesterases) This compound->Microbial_Hydrolysis Dichlorophenol 2,4-Dichlorophenol Microbial_Hydrolysis->Dichlorophenol Hydroxylation Hydroxylation (Monooxygenases) Dichlorophenol->Hydroxylation Chlorocatechol 3,5-Dichlorocatechol Hydroxylation->Chlorocatechol Ring_Cleavage Ring Cleavage (Dioxygenases) Chlorocatechol->Ring_Cleavage Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Mineralization Mineralization Intermediates->Mineralization End_Products CO2 + H2O + Cl- Mineralization->End_Products

Caption: Postulated biotic degradation pathway of this compound.

Experimental Protocols

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed to study the degradation of pesticides in soil.[3][4]

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is a key protocol for assessing the persistence of chemicals in soil.

Objective: To determine the rate of aerobic and anaerobic degradation of a test substance in soil.

Methodology Outline:

  • Soil Selection and Preparation:

    • Two distinct soil types are recommended, for example, a sandy loam and a clay loam.

    • Soil is collected from the top layer (0-20 cm), air-dried, and sieved (2 mm).

    • Key soil properties are characterized: texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity.

  • Test Substance Application:

    • Radiolabeled (e.g., ¹⁴C) test substance is preferred for accurate mass balance.

    • The substance is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20°C) in the dark. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

    • Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until the aerobic half-life is reached), and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis:

    • Soil samples are taken at various time intervals.

    • Samples are extracted with appropriate solvents.

    • The parent compound and its degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification.

    • For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to determine the distribution of radioactivity.

  • Data Analysis:

    • The degradation kinetics are determined by plotting the concentration of the parent compound against time.

    • The data is fitted to kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50).

Experimental Workflow Diagram

Experimental_Workflow Soil_Collection Soil Collection (e.g., Sandy Loam, Clay) Soil_Prep Soil Preparation (Sieving, Characterization) Soil_Collection->Soil_Prep Application This compound Application (Radiolabeled) Soil_Prep->Application Incubation Incubation (Aerobic/Anaerobic, Controlled Temp/Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Chemical Analysis (HPLC/GC-MS) Extraction->Analysis Data_Analysis Data Analysis (Kinetics, DT50) Analysis->Data_Analysis

Caption: General experimental workflow for a soil degradation study.

Factors Influencing this compound Degradation

Several soil and environmental factors can significantly impact the degradation rate and pathways of this compound.

Table 2: Key Factors Affecting this compound Degradation in Soil

FactorInfluence on Degradation
Soil Type Sandy Loam: Lower organic matter and microbial biomass can lead to slower biotic degradation. Good aeration may favor aerobic microbes. Clay: Higher organic matter content can increase adsorption, potentially reducing bioavailability but also supporting a larger microbial community, which may enhance degradation. Higher water retention can promote hydrolysis.
Soil pH Affects both abiotic hydrolysis and microbial activity. Hydrolysis of this compound is generally faster under alkaline conditions. Microbial populations have optimal pH ranges for activity.
Moisture Essential for microbial activity and chemical hydrolysis. Optimal moisture levels (typically 40-60% of water holding capacity) enhance degradation rates.
Temperature Influences the rate of chemical reactions and microbial metabolism. Higher temperatures generally increase the rate of degradation up to an optimal point for microbial activity.
Organic Matter Serves as a source of nutrients for microorganisms and can also adsorb pesticides, affecting their availability for degradation.
Microbial Population The diversity and density of soil microorganisms capable of degrading organophosphates are critical for biotic degradation.

Conclusion

The degradation of this compound in soil is a complex process governed by an interplay of abiotic and biotic factors. While the primary hydrolytic degradation pathway to 2,4-dichlorophenol is established, further research is needed to elucidate the complete microbial degradation pathways and to quantify the degradation kinetics in a wider range of soil types under various environmental conditions. The use of standardized experimental protocols, such as OECD 307, is essential for generating reliable and comparable data for environmental risk assessments. Future studies should focus on isolating and characterizing specific microbial strains responsible for this compound degradation and identifying the full spectrum of its metabolic products.

References

A Head-to-Head Battle of GC Columns for Dichlofenthion Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in pesticide analysis and drug development, the precise separation and quantification of active compounds are paramount. Dichlofenthion, an organophosphate insecticide, requires robust analytical methods for its detection. A critical component of this analysis is the gas chromatography (GC) column. This guide provides a detailed comparison of the performance of two commonly employed GC columns for the separation of this compound, supported by experimental data and protocols.

This comparison focuses on two prominent GC columns with similar stationary phases but from different manufacturers: the Thermo Scientific™ TraceGOLD™ TG-5SilMS and the Agilent J&W DB-5ms. Both columns feature a 5% phenyl-methylpolysiloxane stationary phase, a popular choice for the analysis of a wide range of semi-volatile organic compounds, including organophosphate pesticides.

Performance Comparison at a Glance

To facilitate a clear comparison of the two columns, the following table summarizes the key performance parameters for the separation of this compound.

ParameterThermo Scientific™ TraceGOLD™ TG-5SilMSAgilent J&W DB-5ms
Stationary Phase 5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Retention Time of this compound 22.99 min~14.8 min
Key Experimental Conditions See Experimental Protocol 1See Experimental Protocol 2
Performance Highlights Provides sharp peaks and good resolution for a complex mixture of organophosphorus pesticides.Demonstrates excellent peak shape for challenging pesticides, even at trace levels.

In-Depth Experimental Protocols

The following sections provide detailed methodologies for the separation of this compound on the two GC columns, allowing for replication and further evaluation.

Experimental Protocol 1: Thermo Scientific™ TraceGOLD™ TG-5SilMS

This method was developed for the sensitive analysis of organophosphorus compounds using a Thermo Scientific GC system coupled with a mass spectrometer (MS).

  • Instrumentation: Thermo Scientific™ TRACE™ GC Ultra coupled to a Thermo Scientific™ ISQ™ single quadrupole mass spectrometer.

  • Column: Thermo Scientific™ TraceGOLD™ TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 45-450.

Experimental Protocol 2: Agilent J&W DB-5ms

This protocol is adapted from an Agilent application note for the analysis of organophosphorus pesticides.

  • Instrumentation: Agilent 6890N GC system with a 5975B Mass Selective Detector (MSD).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 6°C/min to 300°C, hold for 1 minute.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

Visualizing the Analytical Workflow

To provide a clear overview of the typical gas chromatography process for this compound analysis, the following diagram illustrates the experimental workflow.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Injector GC Injector Cleanup->Injector Column GC Column (e.g., TG-5SilMS or DB-5ms) Injector->Column Carrier Gas (He) Detector Detector (MS) Column->Detector Oven Temperature Programmed Oven Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound analysis by GC-MS.

Discussion and Conclusion

Both the Thermo Scientific™ TraceGOLD™ TG-5SilMS and the Agilent J&W DB-5ms columns are highly capable of separating this compound. The observed difference in retention time can be attributed to slight variations in the proprietary manufacturing processes of the stationary phases, as well as the different temperature programs employed in the respective methods.

The choice between these columns will ultimately depend on the specific requirements of the laboratory, including existing instrumentation, the complexity of the sample matrix, and the need to separate this compound from other potential co-eluting compounds. For instance, a laboratory with a pre-existing library of retention times on a specific column brand might prefer to maintain consistency. Conversely, a laboratory developing a new method may find that one column provides better resolution for a particular set of analytes in their specific matrix.

A Comparative Guide to Atmospheric Pressure Ionization Sources for Dichlofenthion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dichlofenthion, an organothiophosphate pesticide, is crucial for environmental monitoring and food safety. The choice of an atmospheric pressure ionization (API) source for liquid chromatography-mass spectrometry (LC-MS) analysis significantly impacts the sensitivity, selectivity, and robustness of the method. This guide provides an objective comparison of three common API sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of this compound, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a non-polar organothiophosphate, presents specific challenges for LC-MS analysis. While Electrospray Ionization (ESI) is a widely used and versatile technique, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity and reduced matrix effects for less polar compounds like this compound. Atmospheric Pressure Photoionization (APPI) offers a complementary approach, particularly for non-polar and aromatic compounds that are challenging to ionize by ESI or APCI. The selection of the optimal ionization source depends on the specific analytical requirements, including matrix complexity and desired sensitivity.

Introduction to this compound and API Sources

This compound is a nematicide and insecticide used to control pests in soil and on turf. Its chemical structure, an O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate, makes it a relatively non-polar molecule. The analysis of such compounds by LC-MS requires an efficient ionization technique to convert the neutral molecule into a charged ion for mass spectrometric detection.

Atmospheric pressure ionization (API) techniques are the interface between the liquid chromatograph and the mass spectrometer. The most common API sources are:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar to moderately polar analytes. It involves the formation of ions in the liquid phase, making it susceptible to matrix effects and less efficient for non-polar compounds.

  • Atmospheric Pressure Chemical Ionization (APCI): A gas-phase ionization technique that is ideal for less polar to non-polar, thermally stable compounds. APCI is generally less prone to matrix effects than ESI.[1]

  • Atmospheric Pressure Photoionization (APPI): Another gas-phase ionization technique that uses photons to ionize analytes. APPI is particularly effective for non-polar and aromatic compounds and can be a valuable alternative when ESI and APCI provide insufficient ionization.

Performance Comparison

While direct comparative studies of all three ionization sources for this compound are limited in publicly available literature, performance can be inferred from studies on similar organophosphorus pesticides and the general principles of each ionization technique.

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Sensitivity (LOD/LOQ) Moderate for organophosphates.Generally good for organophosphorus compounds.[1]Potentially high for non-polar compounds.
Linearity Good over a defined concentration range.Good over a defined concentration range.Good over a defined concentration range.
Matrix Effects More susceptible to ion suppression or enhancement.[2][3]Less susceptible to matrix effects compared to ESI.[2]Generally less susceptible to matrix effects than ESI.
Precision (RSD) Typically <15% for replicate injections.Typically <15% for replicate injections.Typically <15% for replicate injections.
Recovery Dependent on sample preparation; typically 70-120%.Dependent on sample preparation; typically 70-120%.Dependent on sample preparation; typically 70-120%.

Experimental Protocols

Effective analysis of this compound requires optimized sample preparation and LC-MS/MS parameters. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

Sample Preparation: QuEChERS Method

The QuEChERS method involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10-15 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE Cleanup:

  • Take an aliquot of the acetonitrile supernatant.
  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.
  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables outline typical starting parameters for the analysis of this compound using different ionization sources. Optimization will be required for specific instrumentation and matrices.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95-100% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters (ESI - Positive Ion Mode)

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 500 °C
MRM Transitions See Table 4

Table 3: Mass Spectrometry Parameters (APCI - Positive Ion Mode)

ParameterSetting
Ionization Mode Positive Atmospheric Pressure Chemical Ionization (APCI+)
Corona Current 4 - 5 µA
Source Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent
MRM Transitions To be optimized, but would target the protonated molecule [M+H]+

Table 4: Mass Spectrometry Parameters (APPI)

ParameterSetting
Ionization Mode Photoionization
Lamp Krypton (10.0 eV)
Dopant Toluene or Anisole (if required)
Source Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent
MRM Transitions To be optimized, would likely target the molecular ion [M]+•

Table 5: this compound MRM Transitions (ESI - Positive Ion Mode)

Based on a pesticide MRM library.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
315.0287.020
315.0175.025
315.0147.030

Visualizing the Workflow and Ionization Mechanisms

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 Phase Separation dSPE Dispersive SPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Sorbent Addition Final_Extract Final Extract Centrifugation2->Final_Extract Cleaned Supernatant LC Liquid Chromatography Final_Extract->LC MS Mass Spectrometry LC->MS Ionization Source (ESI, APCI, or APPI) Data Data Acquisition & Processing MS->Data

Figure 1. Experimental workflow for this compound analysis.
Ionization Mechanisms

ionization_mechanisms cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) cluster_appi Atmospheric Pressure Photoionization (APPI) ESI_Droplet Charged Droplet (Analyte in Solution) ESI_Evaporation Solvent Evaporation ESI_Droplet->ESI_Evaporation ESI_Ion [M+H]+ ESI_Evaporation->ESI_Ion Ion Evaporation Model APCI_Vapor Vaporized Analyte & Solvent APCI_Corona Corona Discharge APCI_Vapor->APCI_Corona APCI_Reagent Reagent Gas Ions APCI_Corona->APCI_Reagent APCI_Ion [M+H]+ APCI_Reagent->APCI_Ion Proton Transfer APPI_Vapor Vaporized Analyte & Dopant APPI_UV UV Lamp (Photons) APPI_Vapor->APPI_UV APPI_Dopant Dopant Radical Cation APPI_UV->APPI_Dopant APPI_Ion [M]+• or [M+H]+ APPI_Dopant->APPI_Ion Charge Exchange or Proton Transfer

Figure 2. Simplified ionization mechanisms for this compound.

Conclusion and Recommendations

The choice of an atmospheric pressure ionization source for the analysis of this compound is a critical decision that influences method performance.

  • ESI is a viable option, particularly in positive ion mode, and benefits from widespread availability and familiarity. However, it may be more susceptible to matrix effects, requiring more rigorous sample cleanup.

  • APCI is likely to offer superior performance for this compound analysis due to the non-polar nature of the analyte. It is expected to provide good sensitivity and be less affected by matrix interferences, potentially allowing for simpler sample preparation procedures.

  • APPI serves as a valuable alternative, especially if ESI and APCI fail to provide adequate ionization. Its strength in ionizing non-polar and aromatic compounds could be advantageous for this compound.

For routine analysis of this compound in complex matrices, APCI is recommended as the first-choice ionization source due to its suitability for non-polar organophosphorus compounds and its robustness against matrix effects. ESI remains a suitable alternative, while APPI should be considered for challenging applications or when other sources are suboptimal. It is crucial to perform method validation with the chosen ionization source to ensure the accuracy and reliability of the analytical results.

References

Revolutionizing Pesticide Residue Analysis: A Comparative Guide to High-Throughput Screening Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of high-throughput screening methodologies against traditional techniques for the detection of pesticide residues in complex matrices. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.

The escalating global use of pesticides in agriculture necessitates robust and efficient analytical methods to ensure food safety and environmental quality.[1][2] Traditional methods for pesticide residue analysis, while reliable, often involve laborious, time-consuming, and solvent-intensive extraction procedures.[3][4] The demand for faster turnaround times and the capacity to analyze a larger number of samples has propelled the development and validation of high-throughput screening (HTS) methods.[5] This guide provides a comprehensive comparison of a leading HTS method, QuEChERS coupled with mass spectrometry, against alternative and traditional approaches, supported by experimental data and detailed protocols.

Comparative Performance of Pesticide Residue Analysis Methods

The selection of an appropriate analytical method hinges on a balance of several key performance indicators. The following tables summarize the quantitative performance of the widely adopted QuEChERS-based high-throughput method against other techniques.

Table 1: Performance Comparison of QuEChERS with LC-MS/MS and GC-MS/MS

ParameterQuEChERS with LC-MS/MSQuEChERS with GC-MS/MSReference
Number of Pesticides Screened >500 in a single run>200 in a single run
Recovery Rate 70-120% for most analytes70-120% for a wide range of compounds
Relative Standard Deviation (RSD) <20%<20%
Limit of Quantification (LOQ) <10 µg/kg for most pesticides<10 ppb (µg/kg)
Analysis Time per Sample < 20 minutes~15 minutes
Solvent Consumption Low (e.g., ~10 mL acetonitrile per sample)Low

Table 2: Comparison with Alternative and Traditional Methods

MethodPrincipleThroughputSensitivityCost per SampleKey AdvantagesKey Limitations
Biosensors Biological recognition element coupled to a transducerVery HighHighLowRapid, portable, on-site analysisSusceptible to matrix effects, limited to specific analytes or classes
Immunoassays (e.g., ELISA) Antigen-antibody specific bindingHighHighLow to ModerateHigh specificity, suitable for screening large batchesCross-reactivity, may require separate kits for different pesticides
Traditional Solvent Extraction Liquid-liquid or solid-liquid extractionLowVariableHighWell-established, can be optimized for specific matricesTime-consuming, high solvent consumption, labor-intensive

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the intricacies of each method. The following diagrams, rendered using Graphviz (DOT language), illustrate the workflows for the QuEChERS HTS method and a traditional pesticide residue analysis approach.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Instrumental Analysis sample 1. Homogenized Sample (10-15g) extraction 2. Add Acetonitrile & Internal Standard sample->extraction salts 3. Add Extraction Salts (MgSO4, NaCl) extraction->salts centrifuge1 4. Vortex & Centrifuge salts->centrifuge1 supernatant 5. Transfer Aliquot of Acetonitrile Layer centrifuge1->supernatant Upper Layer dspe 6. Add d-SPE Sorbent (PSA, C18, GCB) supernatant->dspe centrifuge2 7. Vortex & Centrifuge dspe->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract Supernatant analysis 9. LC-MS/MS or GC-MS/MS Analysis final_extract->analysis Traditional_Workflow cluster_extraction Solvent Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis sample 1. Homogenized Sample solvent 2. Add Large Volume of Organic Solvent sample->solvent shake 3. Mechanical Shaking (30-60 min) solvent->shake filter 4. Filtration shake->filter concentrate 5. Concentrate Extract filter->concentrate spe 6. Solid Phase Extraction (SPE) Column Cleanup concentrate->spe elute 7. Elute with Solvent spe->elute evaporate 8. Evaporate to Dryness & Reconstitute elute->evaporate final_sample 9. Final Sample evaporate->final_sample analysis 10. GC or HPLC Analysis final_sample->analysis

References

Dichlofenthion Analysis: A Comparative Guide to Time-of-Flight and Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of pesticides is paramount. This guide provides an objective comparison of Time-of-Flight Mass Spectrometry (TOF-MS) and Triple Quadrupole Mass Spectrometry (QqQ-MS) for the analysis of Dichlofenthion, an organophosphate insecticide. The following sections detail the performance of each technique, supported by experimental data, to aid in the selection of the most appropriate analytical method.

Introduction to this compound and Analytical Challenges

This compound is a non-systemic insecticide and nematicide used to control a variety of pests on agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. The chemical structure of this compound, with its chlorine and phosphorus atoms, lends itself to analysis by both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry. The primary challenge in its analysis lies in achieving high sensitivity and selectivity, especially in complex matrices such as food and soil, to meet the stringent regulatory requirements.

Performance Comparison: TOF-MS vs. Triple Quadrupole MS

The choice between TOF-MS and QqQ-MS for this compound analysis depends on the specific analytical requirements, such as the need for high-throughput screening, targeted quantification, or the identification of unknown compounds.

Time-of-Flight Mass Spectrometry (TOF-MS) , particularly when coupled with a quadrupole (Q-TOF), offers high-resolution and accurate mass capabilities. This is a significant advantage for the confident identification of target compounds and the screening of a large number of pesticides, including those not on a target list. The ability to perform retrospective analysis of acquired data for newly identified threats is a key benefit of TOF-MS. While historically considered less sensitive than triple quadrupole instruments for quantitative analysis, modern TOF-MS systems have shown comparable sensitivity for many applications.

Triple Quadrupole Mass Spectrometry (QqQ-MS) is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1] By monitoring specific precursor-to-product ion transitions, QqQ-MS can effectively filter out matrix interferences, leading to lower limits of detection and quantification. This makes it particularly well-suited for trace-level analysis of this compound in complex samples to ensure compliance with MRLs. However, QqQ-MS is limited to the analysis of pre-selected target compounds.

The following tables summarize the performance characteristics of each technique for the analysis of this compound and other pesticides.

Table 1: Performance Characteristics of GC-MS/MS for this compound Analysis

ParameterPerformanceReference
Linearity (Correlation Coefficient, r²)0.9946[2]
Precursor Ion (m/z)222.98, 278.97[2][3]
Product Ion (m/z)204.98, 222.98[3]
Retention Time (min)6.43, 11.90

Table 2: General Performance Comparison of TOF-MS and Triple Quadrupole MS for Pesticide Analysis

ParameterTime-of-Flight MS (TOF-MS)Triple Quadrupole MS (QqQ-MS)Reference
Primary Strength Broad-scope screening, accurate mass identification, retrospective analysisTargeted quantification, high sensitivity, and selectivity
Limit of Detection (LOD) Generally < 5.0 µg/kg for most pesticidesGenerally lower than TOF-MS, < 5.0 µg/kg for most pesticides
Linearity Wide linear rangesWider linear ranges compared to TOF-MS
Mass Accuracy High (< 5 ppm)Unit mass resolution
Data Acquisition Full-scan spectraMultiple Reaction Monitoring (MRM)
Confirmation of Identity High confidence due to accurate massBased on retention time and ion ratios

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

  • Sample Homogenization : A representative 10-15 g sample of the fruit, vegetable, or soil is homogenized.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of water (for dry samples) and 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out : A mixture of salts, typically magnesium sulfate, sodium chloride, and a buffering agent (e.g., citrate), is added to the tube. The tube is again shaken vigorously for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the upper acetonitrile layer is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal). The tube is vortexed and centrifuged.

  • Final Extract : The supernatant is collected, and an internal standard may be added before analysis by GC-MS or LC-MS.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC) : Equipped with a capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Injector : Splitless injection is commonly used for trace analysis.

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : A programmed temperature ramp is used to separate the target analytes.

  • Mass Spectrometer (MS) : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electron Ionization (EI) is typically used.

  • MRM Transitions for this compound :

    • Precursor: 222.98 m/z -> Product: 204.98 m/z

    • Precursor: 278.97 m/z -> Product: 222.98 m/z

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the analysis of this compound residues.

Dichlofenthion_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Fruit, Vegetable, Soil) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Addition of Salts & Centrifugation Extraction->Salting_Out dSPE Dispersive SPE Cleanup (PSA/GCB) Salting_Out->dSPE Final_Extract Final Extract dSPE->Final_Extract GC_LC GC or LC Separation Final_Extract->GC_LC MS_Detection Mass Spectrometry Detection (TOF-MS or QqQ-MS) GC_LC->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Identification Identification Quantification->Identification Reporting Reporting Identification->Reporting

This compound Analysis Workflow

Conclusion

Both Time-of-Flight and Triple Quadrupole Mass Spectrometry offer robust and reliable solutions for the analysis of this compound.

  • Triple Quadrupole MS is the preferred technique for routine, targeted quantification of this compound at trace levels, offering superior sensitivity and selectivity, which is crucial for regulatory compliance.

  • Time-of-Flight MS , especially GC-QTOF or LC-QTOF, provides a more comprehensive analytical tool for screening purposes. Its ability to identify a broad range of compounds with high mass accuracy makes it invaluable for research applications, incident response, and the identification of unknown or unexpected contaminants in a sample.

The selection of the optimal technology will ultimately be guided by the specific goals of the analysis, whether it be for high-throughput quantitative screening to meet regulatory limits or for comprehensive qualitative and quantitative analysis in a research and development setting.

References

Comparative analysis of dichlofenthion extraction methods from sediment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dichlofenthion Extraction Methods from Sediment

Introduction

This compound is an organophosphate insecticide and nematicide that can persist in sediment, posing a potential risk to aquatic ecosystems. Accurate quantification of this compound in sediment is crucial for environmental monitoring and risk assessment. The extraction of this compound from complex sediment matrices is a critical step that significantly influences the accuracy and reliability of analytical results. This guide provides a comparative analysis of various extraction methods for this compound from sediment, offering researchers and scientists a comprehensive overview of the available techniques. The comparison focuses on key performance metrics such as recovery efficiency, precision, extraction time, and solvent consumption.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for organophosphate pesticides, including this compound, from sediment samples. The data is compiled from various studies to provide a comparative overview.

Extraction MethodTypical Recovery (%)Relative Standard Deviation (RSD) (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Soxhlet Extraction 80 - 110%< 15%12 - 24 hours[1]High (150-500 mL)[1][2]Standard and exhaustive method[1]Time-consuming, large solvent volume[1]
Microwave-Assisted Extraction (MAE) 74 - 99%1.0 - 10.2%3 - 30 minutesLow to moderate (4-30 mL)Rapid, reduced solvent useRequires specialized equipment
Ultrasound-Assisted Extraction (UAE) 54 - 109%< 20%15 - 60 minutesModerateSimple, low costCan have lower efficiency for some matrices
Ultrasound-Assisted Microwave Extraction (UAME) 77.6 - 122% (for OPs)3.1 - 35.3%~ 6 minutesModerate (100 mL)Very rapid, high efficiencyRequires specialized combination equipment
Accelerated Solvent Extraction (ASE) > 86%< 12%12 - 20 minutesLow (~15 mL)Fast, automated, low solvent useHigh initial equipment cost
QuEChERS 70 - 120%< 5 - 16%< 10 minutesVery LowFast, simple, cheap, high throughputMatrix effects can be an issue
Solid-Phase Microextraction (SPME) N/A (measures freely dissolved concentration)< 20%30 - 70 minutesSolvent-free extractionMeasures bioavailable fraction, solventlessNot for total concentration, fiber dependent

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from multiple sources and may require optimization for specific sediment types and analytical instrumentation.

Soxhlet Extraction

Soxhlet extraction is a classical and robust method for extracting organic compounds from solid matrices.

Protocol:

  • Air-dry the sediment sample and sieve to remove large debris.

  • Chemically dry the sample using anhydrous sodium sulfate.

  • Place a known amount (e.g., 10 g) of the prepared sample into a cellulose extraction thimble.

  • Add surrogate standards to the thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 175-250 mL of a suitable solvent mixture (e.g., hexane-acetone 1:1 v/v) to a round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to reflux.

  • Extract the sample for approximately 18-24 hours at a rate of 3-6 cycles per hour.

  • After extraction, cool the apparatus and collect the solvent extract.

  • Concentrate the extract using a rotary evaporator.

  • The extract is then ready for cleanup and analysis.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Prepare the sediment sample as described for Soxhlet extraction (5 g portions).

  • Place the sample into a Teflon extraction vessel.

  • Add a specific volume of extraction solvent (e.g., 30 mL of acetone-hexane 1:1 v/v).

  • Seal the vessel and place it in the microwave extraction system.

  • Heat the sample using a programmed temperature and time profile (e.g., 30 minutes at 100 °C).

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract to remove sediment particles.

  • The extract can then be concentrated and subjected to cleanup procedures.

Ultrasound-Assisted Extraction (UAE) / Sonication

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the extraction of analytes from the sample matrix.

Protocol:

  • Weigh a homogenized sediment sample (e.g., 1-20 g) into a glass vial or flask.

  • Add a measured volume of extraction solvent (e.g., methanol or a hexane-acetone mixture).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate the sample for a specified period, typically 15-60 minutes.

  • After sonication, separate the extract from the sediment by centrifugation or filtration.

  • The extract is then ready for cleanup and analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method involves a two-step process of extraction with an organic solvent and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

Protocol:

  • Weigh 3 g of homogenized and dried sediment into a 50 mL centrifuge tube.

  • Add 7 mL of water and 10 mL of acetonitrile and vortex for 1 minute.

  • Add an extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, and 1 g sodium citrate tribasic dehydrate).

  • Shake vigorously for 1 minute and then centrifuge for 5 minutes at 3000 rpm.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences.

  • Vortex the cleanup tube and centrifuge.

  • The final extract is then ready for analysis by GC-MS or LC-MS.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the extraction and analysis of this compound from sediment samples.

Dichlofenthion_Extraction_Workflow General Workflow for this compound Extraction from Sediment cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis SampleCollection Sediment Sample Collection Homogenization Homogenization & Sieving SampleCollection->Homogenization Drying Drying (Air or Freeze-Drying) Homogenization->Drying Soxhlet Soxhlet Drying->Soxhlet MAE MAE Drying->MAE UAE UAE Drying->UAE QuEChERS_Ext QuEChERS (Extraction) Drying->QuEChERS_Ext ASE ASE Drying->ASE SPME SPME Drying->SPME Concentration Concentration Soxhlet->Concentration MAE->Concentration UAE->Concentration Cleanup Cleanup (e.g., dSPE, SPE) QuEChERS_Ext->Cleanup ASE->Concentration InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS/MS) SPME->InstrumentalAnalysis Direct Introduction Concentration->Cleanup Cleanup->InstrumentalAnalysis DataAnalysis Data Analysis & Quantification InstrumentalAnalysis->DataAnalysis

Caption: Generalized workflow for this compound extraction.

Conclusion

The choice of an appropriate extraction method for this compound in sediment depends on various factors, including the required analytical sensitivity, sample throughput, available instrumentation, and budget.

  • Soxhlet extraction , while being a traditional and thorough method, is largely being replaced by more modern techniques due to its long extraction times and high solvent consumption.

  • MAE , UAME , and ASE offer significant advantages in terms of speed and reduced solvent use, making them suitable for laboratories with a high sample load, though they require a larger initial investment in equipment.

  • UAE provides a balance between cost and performance and is a good option for laboratories with limited resources.

  • QuEChERS stands out for its simplicity, speed, and cost-effectiveness, making it an excellent choice for routine monitoring of a large number of samples.

  • SPME is a unique technique that provides valuable information on the bioavailable fraction of this compound, which is highly relevant for ecological risk assessment.

Ultimately, the selection of the optimal extraction method should be based on a careful evaluation of the specific research objectives and laboratory capabilities. Method validation is essential to ensure the accuracy and reliability of the analytical data for this compound in sediment samples.

References

Safety Operating Guide

Proper Disposal of Dichlofenthion: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the organophosphate insecticide Dichlofenthion in a laboratory setting. This document provides procedural steps to mitigate risks and ensure environmental and personal safety.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, an organophosphate insecticide, requires careful handling and specific disposal procedures due to its acute toxicity and environmental hazards.[1] Adherence to proper disposal protocols is crucial to prevent contamination and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator if there is a risk of aerosol or vapor generation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Procedure via Alkaline Hydrolysis

This compound is stable to hydrolysis except under strongly alkaline conditions, which can be utilized for its chemical inactivation.[1] This procedure details the steps for the alkaline hydrolysis of small quantities of this compound typically found in a laboratory setting.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: In a designated chemical fume hood, prepare a 10% sodium hydroxide (NaOH) solution. For every 1 volume of this compound waste, prepare at least 10 volumes of the 10% NaOH solution.

  • Reaction Setup: Place a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) in a secondary containment bin within the fume hood.

  • Neutralization: Slowly and carefully add the this compound waste to the 10% NaOH solution while stirring gently with a magnetic stirrer. An exothermic reaction may occur; add the waste in small increments to control the temperature.

  • Hydrolysis: Loosely cover the container to prevent splashing and allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • pH Verification: After 24 hours, use a calibrated pH meter or pH paper to check the pH of the solution. The pH should be highly alkaline (pH > 12). If not, add more 10% NaOH solution and continue stirring for another 24 hours.

  • Final Disposal: Once the hydrolysis is complete, the resulting solution should be neutralized to a pH between 6 and 8 by slowly adding a weak acid (e.g., 1 M hydrochloric acid or citric acid). This final, neutralized solution can then be disposed of in accordance with local and institutional hazardous waste regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Spill Management

In the event of a this compound spill, immediate action is necessary to contain and decontaminate the area.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, gently cover the material with a plastic sheet to prevent airborne dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area using a 10% sodium hydroxide solution, allowing a contact time of at least one hour. Afterward, wipe the area with a damp cloth. All cleaning materials must be disposed of as hazardous waste.

Waste Segregation and Labeling

Proper segregation and labeling of waste are critical for safe disposal.

Waste StreamContainer TypeLabeling Requirements
Unused this compound Original or chemically compatible container"Hazardous Waste: this compound" with the full chemical name and hazard pictograms.
Contaminated Labware Puncture-resistant, sealed container"Hazardous Waste: this compound Contaminated Materials" with hazard pictograms.
Hydrolyzed this compound Solution Sealable, chemically compatible container"Hazardous Waste: Hydrolyzed this compound Solution" with details of the neutralization process.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dichlofenthion_Disposal_Workflow start Start: this compound Waste assess Assess Quantity and Form (Liquid or Solid) start->assess ppe Don Appropriate PPE assess->ppe spill Spill Occurs ppe->spill No hydrolysis Perform Alkaline Hydrolysis (10% NaOH, 24h) ppe->hydrolysis spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes dispose Dispose as Hazardous Waste (Contact EHS) spill_cleanup->dispose verify_ph Verify pH > 12 hydrolysis->verify_ph verify_ph->hydrolysis No, add more NaOH neutralize Neutralize to pH 6-8 verify_ph->neutralize Yes neutralize->dispose end End: Safe Disposal dispose->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory's chemical handling practices. For specific quantities and complex waste mixtures, always consult with your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling Dichlofenthion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dichlofenthion. Adherence to these procedures is paramount to ensure personal safety and proper disposal.

This compound is a highly hazardous organophosphate insecticide that poses significant health risks. It is a flammable liquid and vapor, harmful or fatal if swallowed, and can cause severe skin burns and eye damage.[1][2] Furthermore, it is suspected of causing genetic defects, cancer, and damage to the unborn child.[1][2] Prolonged or repeated exposure can cause organ damage, particularly to the nervous system.[1]

Hazard Summary

For immediate reference, the following table summarizes the key hazards associated with this compound.

Hazard TypeDescription
Acute Toxicity (Oral) Harmful or fatal if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and may cause an allergic skin reaction.
Eye Damage/Irritation Causes serious eye damage.
Respiratory May cause respiratory irritation and is corrosive to the respiratory tract.
Carcinogenicity May cause cancer if swallowed.
Reproductive Toxicity Suspected of damaging the unborn child.
Mutagenicity Suspected of causing genetic defects.
Organ Toxicity Causes damage to the nervous system, with potential for harm from single or repeated exposure.
Physical Hazard Flammable liquid and vapor.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times:

  • Hand Protection: Wear unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended for protection against both dry and liquid pesticides. Do not use leather or cotton gloves.

  • Body Protection: A clean, dry, chemical-resistant protective suit that covers the entire body from wrists to ankles is required. For mixing, loading, or cleaning, a chemical-resistant apron that extends from the neck to at least the knees should be worn over the protective suit.

  • Eye and Face Protection: Wear snug-fitting, non-fogging chemical splash goggles. For situations with a high risk of splashing, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: If there is a risk of inhaling vapors or mists, a NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge for organic vapors should be used. Ensure the respirator fits correctly and is used according to the manufacturer's instructions.

Operational Plan for Handling this compound

The following step-by-step procedure must be followed for the safe handling and disposal of this compound.

1. Preparation:

  • Read and fully understand the Safety Data Sheet (SDS) for this compound before starting any work.
  • Ensure all necessary PPE is available, has been inspected for damage, and is worn correctly.
  • Work in a well-ventilated area, preferably in a chemical fume hood.
  • Have an emergency eye wash station and safety shower readily accessible.
  • Keep sources of ignition away from the handling area as this compound is flammable.

2. Handling and Use:

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.
  • Use non-sparking tools to prevent ignition.
  • Avoid creating vapors or mists.
  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate the area immediately.
  • Remove all sources of ignition.
  • Ventilate the area.
  • Wear full PPE, including respiratory protection.
  • Contain the spill using inert absorbent material (e.g., sand, earth). Do not use combustible materials.
  • Collect the absorbed material into a suitable, labeled container for disposal.
  • Wash the spill area with a suitable detergent and water, and collect the contaminated water for disposal.

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse the mouth with water.

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials, including empty containers, as hazardous waste.
  • All waste must be disposed of in accordance with local, state, and federal regulations.
  • Empty containers retain product residue and can be dangerous. Do not reuse them.
  • Contaminated PPE that cannot be decontaminated should be disposed of as hazardous waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

Dichlofenthion_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Ventilation & Safety Equipment prep2->prep3 handle1 Use in Well-Ventilated Area prep3->handle1 handle2 Handle with Care (Avoid Spills/Vapors) handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Spill Response handle2->spill exposure First Aid handle2->exposure post1 Decontaminate Work Area handle3->post1 post2 Doff & Clean/Dispose of PPE post1->post2 post3 Dispose of Waste post2->post3

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal, including emergency procedures.

References

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